molecular formula C5H5ClN2O B1585693 6-chloro-2-methylpyridazin-3(2H)-one CAS No. 10071-38-2

6-chloro-2-methylpyridazin-3(2H)-one

Cat. No.: B1585693
CAS No.: 10071-38-2
M. Wt: 144.56 g/mol
InChI Key: IMBNTYIRTCQBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBNTYIRTCQBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382671
Record name 6-chloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10071-38-2
Record name 6-chloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-methyl-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-chloro-2-methylpyridazin-3(2H)-one: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-2-methylpyridazin-3(2H)-one is a pivotal heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, characterized by a reactive chlorine atom and a methylated pyridazinone core, render it a versatile building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The pyridazin-3(2H)-one scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a multitude of biological targets, and this compound serves as a crucial starting material for accessing this chemical space.[1][2]

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing essential information for its handling, characterization, and application in synthetic chemistry.

Chemical Structure

The structure of this compound consists of a six-membered pyridazine ring with a chlorine atom at position 6, a methyl group attached to the nitrogen at position 2, and a carbonyl group at position 3.

Caption: Chemical structure of this compound.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueSource
CAS Number 10071-38-2[3]
Molecular Formula C₅H₅ClN₂O[3]
Molecular Weight 144.56 g/mol [3]
Appearance White to off-white solid
Melting Point 92-94 °C[3]
Boiling Point 210.7±23.0 °C (Predicted)[3]
Density 1.37±0.1 g/cm³ (Predicted)[3]
pKa -1.47±0.70 (Predicted)
XLogP3 0.43370

Note: Some properties are predicted based on computational models.

Solubility

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented, studies on the closely related compound 6-chloropyridazin-3-amine indicate that it is soluble in solvents like methanol, ethanol, N,N-dimethylformamide (DMF), and acetone, with solubility increasing with temperature.[4] Based on its structure, this compound is expected to exhibit good solubility in polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and acetonitrile, as well as in chlorinated solvents like dichloromethane and chloroform. Its solubility in alcohols like methanol and ethanol is likely to be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexanes and diethyl ether.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the verification of the structure and purity of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. For this compound, the expected signals are:

  • Methyl Group (N-CH₃): A singlet peak around 3.76 ppm.[5]

  • Pyridazine Ring Protons: Two doublets in the aromatic region, typically between 6.9 and 7.2 ppm, corresponding to the two protons on the pyridazine ring.[5]

Experimental Data (CDCl₃): ¹H NMR (CDCl₃): δ 7.19 (d, 1H), 6.92 (d, 1H), 3.76 (s, 3H).[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Based on the structure and analysis of related pyridazinone derivatives, the following approximate chemical shifts are expected:[6][7]

Carbon AtomExpected Chemical Shift (ppm)
C=O (C3) ~160
C-Cl (C6) ~148
C4 ~133
C5 ~130
N-CH₃ ~38

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, characteristic of the amide carbonyl group in the pyridazinone ring.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be expected at m/z 144, with an isotopic peak at m/z 146 due to the presence of the ³⁷Cl isotope.[8] Common fragmentation pathways for such heterocyclic systems may involve the loss of CO, Cl, or the methyl group.[9][10]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the N-methylation of 6-chloropyridazin-3(2H)-one.

Reaction Scheme

G cluster_0 6-chloropyridazin-3(2H)-one cluster_1 Methyl Iodide cluster_2 This compound start start product product start->product K₂CO₃, DMF 25 °C, 4 h reagent1 reagent1

Caption: Synthesis of this compound via N-methylation.

Detailed Experimental Protocol

This protocol is based on a reported literature procedure.[5]

Materials:

  • 6-chloropyridazin-3(2H)-one

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 6-chloropyridazin-3(2H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Addition of Reagent: To the stirred suspension, add methyl iodide (2.0 eq) dropwise at room temperature.

  • Reaction: Stir the resulting mixture at 25 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, add water to the reaction mixture and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the nitrogen of the pyridazinone, facilitating the nucleophilic attack on the methyl iodide.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Column Chromatography: This purification technique is essential to remove any unreacted starting material, by-products (such as O-methylated product), and residual DMF.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of the electron-deficient pyridazinone ring and the reactive chlorine atom at the C6 position.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution by a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

G cluster_0 This compound cluster_1 Nucleophile (Nu⁻) cluster_2 Substituted Product start start product Image of substituted product start->product SₙAr reagent Nu⁻ reagent->product

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Common nucleophiles that can be employed include:

  • Amines: Reaction with primary or secondary amines leads to the corresponding 6-amino-2-methylpyridazin-3(2H)-one derivatives.[11]

  • Alkoxides and Phenoxides: These nucleophiles yield the corresponding 6-alkoxy- or 6-aryloxy-2-methylpyridazin-3(2H)-ones.

  • Thiols: Reaction with thiols or their corresponding thiolates gives 6-thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13][14][15] This allows for the formation of C-C bonds and the introduction of aryl or heteroaryl substituents at the C6 position, significantly expanding the molecular diversity of the resulting products.

G cluster_0 This compound cluster_1 Boronic Acid cluster_2 Coupled Product start start product Image of coupled product start->product Pd catalyst, Base reagent R-B(OH)₂ reagent->product

References

6-chloro-2-methylpyridazin-3(2H)-one CAS number 10071-38-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-chloro-2-methylpyridazin-3(2H)-one (CAS 10071-38-2)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.[1][2] This guide focuses on a key derivative, this compound (CAS No. 10071-38-2), a versatile synthetic intermediate. Its strategic importance lies primarily in its role as a foundational building block for a novel class of potent and selective histamine H₃ (H₃R) receptor inverse agonists, which are under investigation for the treatment of central nervous system disorders such as narcolepsy, and cognitive deficits.[3][4] This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, analytical characterization, chemical reactivity, and critical applications in drug discovery, alongside essential safety and handling guidelines.

Physicochemical Properties

This compound is a stable, solid organic compound under standard conditions. Its key properties are summarized below, providing essential data for experimental design and process development.

PropertyValueReference
CAS Number 10071-38-2N/A
Molecular Formula C₅H₅ClN₂O[5]
Molecular Weight 144.56 g/mol [5]
Appearance Light cream to white solid[6]
Melting Point 92-94 °C[5]
Boiling Point 210.7 ± 23.0 °C (Predicted)[5]
Density 1.37 ± 0.1 g/cm³ (Predicted)[5]
InChI Key IMBNTYIRTCQBRJ-UHFFFAOYSA-N[5]
Solubility Soluble in organic solvents like DMF, Chloroform[7]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved in a two-stage process starting from readily available mucochloric acid. This involves the formation of the core pyridazinone ring followed by selective N-methylation.

Synthesis_Workflow cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: N-Methylation A Mucochloric Acid C 6-chloro-3(2H)-pyridazinone A->C Reflux B Methylhydrazine B->C F This compound C->F Stir at 25°C in DMF D Methyl Iodide D->F E Potassium Carbonate (Base) E->F

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 6-chloropyridazin-3(2H)-one

The formation of the pyridazinone heterocycle is accomplished via the condensation of mucochloric acid with methylhydrazine. This reaction is a standard method for creating the 6-chloropyridazinone core.[7]

Experimental Protocol:

  • Reaction Setup: To a solution of mucochloric acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Isolation: The resulting precipitate, 6-chloropyridazin-3(2H)-one, is collected by vacuum filtration, washed with cold water, and dried under vacuum. The crude product can be purified further by recrystallization from ethanol if necessary.

Stage 2: Synthesis of this compound

The final product is obtained through the selective N-methylation of the pyridazinone ring. The use of a methylating agent in the presence of a mild base ensures high yield and purity.

Experimental Protocol: [7]

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloropyridazin-3(2H)-one (1.0 eq, e.g., 600 mg) in N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (2.0 eq, e.g., 1.2 g) followed by methyl iodide (2.0 eq, e.g., 1.2 g) to the solution.

  • Reaction: Stir the resulting mixture at room temperature (25 °C) for 4 hours. The nitrogen at the 2-position is more nucleophilic, leading to the desired regioisomer.

  • Quenching and Extraction: After the reaction is complete, add water to the flask and extract the product with ethyl acetate.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the residue by column chromatography (silica gel) to yield this compound as a solid (typical yield: ~91%).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic and chromatographic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum provides a clear signature of the molecule.[7]

    • δ 7.19 (d, 1H): Doublet corresponding to the proton at the C4 position of the pyridazinone ring.

    • δ 6.92 (d, 1H): Doublet corresponding to the proton at the C5 position.

    • δ 3.76 (s, 3H): Singlet corresponding to the three protons of the N-methyl group.

  • ¹³C NMR (CDCl₃, 100 MHz) (Predicted): Based on analyses of similar pyridazinone structures, the following chemical shifts are predicted.[8][9]

    • δ ~160-162: Carbonyl carbon (C3).

    • δ ~145-148: C6 carbon, attached to chlorine.

    • δ ~130-135: C4 and C5 carbons (olefinic).

    • δ ~40-45: N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For related pyridazinone structures, characteristic absorption bands are observed.[7]

  • ~1660-1670 cm⁻¹: Strong absorption due to the C=O (amide) stretching vibration.

  • ~1600 cm⁻¹: Absorption from the C=C stretching within the aromatic ring.

  • ~3050-3100 cm⁻¹: C-H stretching of the aromatic protons.

  • ~2950 cm⁻¹: C-H stretching of the methyl group.

High-Performance Liquid Chromatography (HPLC)

Purity analysis and reaction monitoring are routinely performed using reverse-phase HPLC. A typical method can be adapted from protocols used for similar heterocyclic compounds.[10][11]

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid for improved peak shape).

  • Detection: UV at 254 nm or 270 nm.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of the chlorine atom at the C6 position. This site is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.

Reactivity_Diagram cluster_reactions Nucleophilic Aromatic Substitution (SNA_r) Core Pyridazinone Core C6_Cl C6-Cl Core->C6_Cl Primary Reaction Site N_Me N-Me Core->N_Me Stable Methyl Group Ring Ring System Core->Ring Generally Stable Product 6-substituted Product C6_Cl->Product Displaces Cl⁻ Nu Nucleophile (R-O⁻, R-NH₂) Nu->C6_Cl Attacks

Caption: Key reactivity sites of this compound.

Application in Histamine H₃ Receptor Inverse Agonist Synthesis

A prominent application is the synthesis of H₃R inverse agonists.[3][12][13] In a typical synthetic sequence, the chlorine atom is displaced by an oxygen or nitrogen nucleophile, which serves as a linker to another part of the final drug molecule. For example, reaction with a substituted phenol (Ar-OH) under basic conditions (e.g., using K₂CO₃ or Cs₂CO₃) yields an ether linkage, forming the core structure of potent drug candidates like Irdabisant (CEP-26401).[4] This specific transformation highlights the compound's value in constructing the complex architectures required for high-affinity receptor binding.

Biological Significance

While this compound is primarily an intermediate with limited intrinsic biological activity, the pyridazinone scaffold it provides is of high pharmacological importance. Derivatives synthesized from this core have demonstrated potent and selective inverse agonist activity at the histamine H₃ receptor.[3][13] The H₃R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the brain. By blocking this receptor, inverse agonists enhance histaminergic tone, leading to pro-cognitive and wake-promoting effects. This makes H₃R a promising target for treating conditions characterized by excessive sleepiness or cognitive impairment.[4][12]

Safety and Handling

Proper handling of this compound is crucial. The following information is based on data for structurally related compounds and general laboratory safety principles. A substance-specific Safety Data Sheet (SDS) should always be consulted.

GHS Hazard Classification (based on related compounds):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • May cause an allergic skin reaction.[14]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

First Aid Measures: [6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

synthesis of 6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. The pyridazinone core is a "magic moiety" or "wonder nucleus" that confers a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4] This document details the predominant synthetic strategies, explores the underlying reaction mechanisms, provides validated step-by-step protocols, and discusses critical process considerations for researchers, chemists, and drug development professionals. Our focus is on elucidating the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of the Pyridazinone Core

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2] When a carbonyl group is introduced, forming a pyridazinone, the resulting scaffold exhibits a remarkable diversity of pharmacological properties. The specific molecule of interest, this compound, serves as a crucial intermediate for the synthesis of more complex molecules, where the chlorine atom at the 6-position acts as a versatile handle for further functionalization via nucleophilic substitution reactions. Understanding its synthesis is therefore fundamental for the development of novel therapeutic agents and other bioactive compounds.

This guide will focus on the most reliable and widely adopted synthetic route: the N-methylation of 6-chloropyridazin-3(2H)-one, and will also detail the synthesis of this essential precursor from foundational starting materials.

Primary Synthetic Strategy: A Two-Stage Approach

The most logical and industrially scalable approach to synthesizing this compound involves a two-stage process. First, the core heterocyclic ring, 6-chloropyridazin-3(2H)-one, is constructed. Second, a methyl group is selectively introduced onto the nitrogen at the 2-position.

Visual Overview of the Primary Synthetic Pathway

Synthesis_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Methylation A Maleic Anhydride B Maleic Hydrazide (3,6-Dihydroxypyridazine) A->B + Hydrazine Hydrate C 6-chloropyridazin-3(2H)-one B->C Chlorination (e.g., PCl5, NCS) D This compound (Target Molecule) C->D + Methylating Agent (e.g., CH3I) Methylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Pyridazinone <[N-H] + Base> Anion <[N]⁻ + Base-H⁺> Pyridazinone->Anion Base removes proton Product <[N-CH₃] + I⁻> Anion->Product N⁻ attacks CH₃ Methyl_Iodide CH₃-I

References

An In-depth Technical Guide to the Core Mechanism of Action of 6-chloro-2-methylpyridazin-3(2H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. While 6-chloro-2-methylpyridazin-3(2H)-one is a key intermediate in the synthesis of pharmacologically active molecules, its broader class of derivatives has demonstrated significant therapeutic potential. This guide delves into the primary mechanisms of action associated with the pyridazinone core, offering a comprehensive overview for researchers and drug development professionals. We will explore its roles in cyclooxygenase (COX) inhibition, phosphodiesterase (PDE) modulation, induction of cytotoxicity, and its function as a precursor to histamine H3 receptor inverse agonists. This document will serve as a technical resource, complete with detailed experimental protocols and visual aids to facilitate a deeper understanding of this versatile chemical entity.

The Pyridazinone Scaffold: A Privileged Structure in Drug Discovery

The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. This structure is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, leading to a wide spectrum of pharmacological effects.[1] Derivatives of this core have been extensively investigated and have shown promise as anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular agents.[2][3]

The subject of this guide, this compound, is a key building block in the creation of more complex and targeted molecules. Its chemical structure allows for modifications at various positions, enabling the fine-tuning of its biological activity.

Mechanisms of Action of Pyridazinone Derivatives

The therapeutic effects of pyridazinone derivatives stem from their ability to modulate the activity of several key enzymes and receptors. The following sections detail the most prominent mechanisms of action.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

A significant number of pyridazinone derivatives exhibit potent anti-inflammatory and analgesic properties through the selective inhibition of cyclooxygenase-2 (COX-2).[4]

Causality of Action:

The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and is primarily involved in inflammation and pain.[1][5] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a key therapeutic goal.[4]

Pyridazinone derivatives have been designed to fit into the active site of the COX-2 enzyme with high affinity, often due to specific substitutions on the pyridazinone ring.[6] This selective binding blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[1] Some pyridazinone compounds have shown COX-2 selectivity comparable to or even exceeding that of celecoxib, a well-known COX-2 inhibitor.[6]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity and selectivity of a compound against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., a pyridazinone derivative)

  • Reference compounds (e.g., celecoxib, indomethacin)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

  • Compound Dilution: Prepare a series of dilutions of the test compound and reference compounds.

  • Incubation: In a 96-well plate, add the enzyme, the test or reference compound, and the reaction buffer. Incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Termination of Reaction: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->COX2 Inhibition

Caption: Pyridazinone derivatives selectively inhibit the COX-2 enzyme, blocking the synthesis of inflammatory prostaglandins.

Inhibition of Phosphodiesterases (PDEs)

Certain pyridazinone derivatives act as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][8]

Causality of Action:

PDEs hydrolyze cAMP and cGMP, terminating their signaling. By inhibiting PDEs, pyridazinone derivatives increase the intracellular concentrations of these second messengers, leading to various physiological effects.

  • PDE3 Inhibition: Inhibition of PDE3, which is found in cardiac and smooth muscle, leads to increased cAMP levels, resulting in positive inotropic (increased heart contraction) and vasodilatory effects. This makes PDE3 inhibitors useful in the treatment of heart failure.[7]

  • PDE4 Inhibition: PDE4 is primarily found in inflammatory and immune cells. Its inhibition increases cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines and chemokines. This anti-inflammatory effect is beneficial in respiratory diseases like asthma and COPD.[2][9]

  • PDE5 Inhibition: Inhibition of PDE5, which is abundant in the corpus cavernosum, increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This is the mechanism of action for drugs used to treat erectile dysfunction.[7]

The selectivity of pyridazinone derivatives for different PDE isoforms is determined by their specific chemical structures.[8]

Signaling Pathway: PDE4 Inhibition

PDE4_Inhibition AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA PDE4 PDE4 Enzyme cAMP->PDE4 Inflammatory_Response Decreased Inflammatory Response PKA->Inflammatory_Response AMP AMP PDE4->AMP Pyridazinone Pyridazinone Derivative Pyridazinone->PDE4 Inhibition

Caption: By inhibiting the PDE4 enzyme, pyridazinone derivatives increase cAMP levels, leading to a reduction in the inflammatory response.

Cytotoxicity and Induction of Apoptosis

Derivatives of 6-chloropyridazin-3-one have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[10]

Causality of Action:

These compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, some 6-chloro-3-substituted-[1][2][7]triazolo[4,3-b]pyridazines, derived from 6-chloropyridazin-3-yl hydrazones, have been found to induce apoptosis in leukemia cells through the activation of caspase 3/7.[10] The induction of apoptosis is a highly sought-after characteristic for anticancer agents, as it leads to the selective elimination of tumor cells.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This protocol provides a method for measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • Test compound (e.g., a 6-chloropyridazin-3-one derivative)

  • Positive control (e.g., doxorubicin)

  • Cell culture medium and supplements

  • Caspase-Glo® 3/7 Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic substrate for caspases 3 and 7.

  • Incubation and Lysis: Mix the contents of the wells and incubate at room temperature for a set time (e.g., 1-2 hours) to allow for cell lysis and the caspase reaction to occur.

  • Luminescence Measurement: Measure the luminescence in each well using a luminometer. The amount of light produced is proportional to the amount of caspase 3/7 activity.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results to determine the dose-dependent activation of caspases 3 and 7.

Histamine H3 Receptor Inverse Agonism

This compound serves as a crucial starting material for the synthesis of potent and selective histamine H3 receptor (H3R) inverse agonists.[11][12]

Causality of Action:

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. Inverse agonists of the H3R not only block the action of histamine but also reduce the receptor's basal activity. This leads to an increased release of histamine and other neurotransmitters like acetylcholine and norepinephrine, which are involved in wakefulness, attention, and cognition.[11][13]

Therefore, pyridazinone-based H3R inverse agonists have been developed for the potential treatment of sleep disorders and cognitive deficits.[12][13]

Data Summary

The following table summarizes the inhibitory activities of representative pyridazinone derivatives against various targets.

Compound ClassTargetIC50 / ActivityReference
Pyridazinone-N-acylhydrazonesCOX-2Potent and selective inhibition[4]
6-benzyl-2-methylpyridazin-3(2H)-oneCOX-2High selectivity index (96)[9]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4BPromising inhibitory activity[2]
6-chloro-3-substituted-[1][2][7]triazolo[4,3-b]pyridazinesCytotoxicity (NALM-6 cells)IC50 ≈ 1.14-3.7 μM[10]
6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-oneHistamine H3 ReceptorKi = 2.0 nM (human)[12]

Conclusion and Future Perspectives

The pyridazinone scaffold is a remarkably versatile platform for the development of novel therapeutics. While this compound is primarily a synthetic intermediate, the derivatives it helps create possess a wide range of clinically relevant mechanisms of action. The ability of pyridazinone-based compounds to selectively inhibit COX-2, modulate PDE activity, induce apoptosis in cancer cells, and act as potent histamine H3 receptor inverse agonists highlights their immense potential in addressing a variety of diseases.

Future research in this area will likely focus on the development of even more potent and selective pyridazinone derivatives with improved pharmacokinetic and safety profiles. The exploration of novel targets for this scaffold and the use of computational methods to guide drug design will undoubtedly lead to the discovery of new and effective treatments for a wide range of medical conditions.

References

The Multifaceted Biological Profile of 6-chloro-2-methylpyridazin-3(2H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyridazinone Core

The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry.[1] This "wonder nucleus" is a versatile scaffold, with its derivatives exhibiting a broad spectrum of biological activities.[2] These activities range from therapeutic applications such as anticancer, anti-inflammatory, cardiovascular, and neuroprotective agents to agricultural uses as herbicides and insecticides.[1][3] The inherent chemical reactivity and structural flexibility of the pyridazinone core allow for extensive functionalization, leading to a vast library of compounds with diverse pharmacological and physiological effects. This guide focuses on a specific, yet pivotal, member of this family: 6-chloro-2-methylpyridazin-3(2H)-one. While primarily recognized as a key synthetic intermediate, its structural motifs are intrinsically linked to the broader biological potential of the pyridazinone class.

Synthesis of this compound: A Foundational Protocol

The efficient synthesis of this compound is a critical first step for its subsequent application in drug discovery and agrochemical research. A common and effective method involves the methylation of 6-chloropyridazin-3(2H)-one.

Experimental Protocol: Methylation of 6-chloropyridazin-3(2H)-one

Objective: To synthesize this compound from 6-chloropyridazin-3(2H)-one.

Materials:

  • 6-chloropyridazin-3(2H)-one

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloropyridazin-3(2H)-one (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and methyl iodide (2 equivalents).[4]

  • Stir the resulting mixture at 25°C for 4 hours.[4]

  • Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography to yield this compound.[4]

Self-Validation: The purity and identity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR and mass spectrometry. The expected ¹H NMR spectrum in CDCl₃ would show a singlet for the methyl group at approximately 3.76 ppm and two doublets for the ring protons at around 6.92 ppm and 7.19 ppm.[4]

Primary Biological Application: A Key Intermediate for Histamine H₃ Receptor Inverse Agonists

The most prominent role of this compound in the scientific literature is as a crucial building block in the synthesis of potent and selective histamine H₃ receptor (H₃R) inverse agonists.[5][6]

The Histamine H₃ Receptor: A Therapeutic Target

The histamine H₃ receptor is a G protein-coupled receptor primarily expressed in the central nervous system.[7] It acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[7] H₃ receptors also function as heteroreceptors, modulating the release of other neurotransmitters. Due to its role in regulating wakefulness, attention, and cognitive functions, the H₃ receptor is a significant target for the treatment of sleep disorders and cognitive impairments.[7][8]

From Intermediate to Active Pharmaceutical Ingredient

This compound serves as the foundational scaffold onto which various substituents are added to generate potent H₃R inverse agonists. The general synthetic strategy involves a Suzuki coupling reaction to replace the chlorine atom at the 6-position with an aryl group, followed by further modifications.

G cluster_0 Synthesis of H3R Inverse Agonists Start This compound Step1 Suzuki Coupling with Arylboronic Acid Start->Step1 Pd catalyst, base Intermediate 6-Aryl-2-methylpyridazin-3(2H)-one Step1->Intermediate Step2 Further Modifications (e.g., ether synthesis) Intermediate->Step2 Final Potent H3R Inverse Agonist Step2->Final

Caption: Synthetic pathway from this compound to H₃R inverse agonists.

Mechanism of Action and In Vivo Efficacy of Derived Compounds

The pyridazinone-based derivatives act as inverse agonists at the H₃ receptor, meaning they inhibit the receptor's constitutive activity, leading to an increase in histamine release and enhanced neurotransmission.[5] This mechanism is responsible for their wake-promoting and cognitive-enhancing effects.

Table 1: In Vivo Activity of a Representative H₃R Inverse Agonist Derived from a Pyridazinone Core

CompoundIn Vivo ModelEndpointResultReference
22 Rat Dipsogenia ModelFunctional H₃R AntagonismPotent inhibition[6]
22 Rat EEG/EMG ModelWakefulnessRobust wake-promoting activity[6]

Broader Biological Potential: Insights from the Pyridazinone Family

While the primary documented application of this compound is as a synthetic intermediate, the broader pyridazinone class exhibits a wide array of biological activities. This suggests that this compound and its close derivatives could be explored for other applications.

Herbicidal Activity

Pyridazinone derivatives are a well-established class of herbicides.[1][9] Their primary mode of action is the inhibition of photosynthesis.[10] Specifically, they can interfere with the Hill reaction in chloroplasts, disrupting the electron transport chain and leading to plant death.[1][11] The herbicide chloridazone is a notable example from this chemical class.[1]

G Pyridazinone Pyridazinone Herbicide Chloroplast Chloroplast Pyridazinone->Chloroplast Enters PhotosystemII Photosystem II Chloroplast->PhotosystemII Targets ElectronTransport Electron Transport Chain PhotosystemII->ElectronTransport Blocks Photosynthesis Photosynthesis Inhibition ElectronTransport->Photosynthesis PlantDeath Plant Death Photosynthesis->PlantDeath

Caption: Mechanism of action for pyridazinone herbicides.

Insecticidal Activity

Certain pyridazinone derivatives have demonstrated insecticidal properties.[2] For instance, some iminopyridazine derivatives containing a 3-hydroxyisoxazole scaffold have shown activity against Drosophila melanogaster and Plutella xylostella.[12] The proposed mechanism for some of these compounds involves antagonism of the GABA receptor in insects.[12]

Anticancer Activity

The pyridazinone scaffold is present in numerous compounds with demonstrated anticancer activity.[13][14][15] These derivatives can exert their effects through various mechanisms, including:

  • Inhibition of Phosphodiesterase 4 (PDE4): This can limit cancer cell proliferation, survival, and migration.[13]

  • Tubulin Polymerization Inhibition: Some pyridazinone derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[16]

  • VEGFR-2 Inhibition: Certain pyridazinone-based diarylurea derivatives have shown inhibitory activity against VEGFR-2, a key receptor in angiogenesis.[14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a test compound on the viability and metabolic activity of cancer cells.[17]

Materials:

  • Cancer cell line (e.g., MCF-7, NALM-6)[18]

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.[17]

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[17]

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate, particularly in the development of histamine H₃ receptor inverse agonists for neurological disorders. However, the extensive biological activities of the broader pyridazinone family suggest that the potential of this specific compound and its close derivatives is far from fully explored. Future research should focus on screening this compound and its novel derivatives in a wider range of biological assays to uncover new therapeutic and agrochemical applications. The versatility of the pyridazinone core, combined with the strategic placement of the chloro and methyl groups, makes this compound a promising starting point for the discovery of new bioactive molecules.

References

The Evolving Landscape of Pyridazin-3(2H)-one Scaffolds: A Technical Guide to 6-chloro-2-methylpyridazin-3(2H)-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a wide spectrum of pharmacological activities.[1] This technical guide focuses on a specific, synthetically versatile starting point: 6-chloro-2-methylpyridazin-3(2H)-one . We will delve into the synthetic strategies for this core and its subsequent derivatization, explore the rich pharmacology of its analogs, particularly in oncology and cardiovascular disease, and elucidate the underlying mechanisms of action. This document is designed to be a practical resource, providing not only theoretical insights but also actionable experimental protocols and data-driven structure-activity relationship (SAR) analyses to guide future drug discovery efforts.

The Pyridazinone Core: A Foundation of Therapeutic Potential

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous biologically active compounds.[1] Its derivatives have demonstrated a remarkable range of therapeutic effects, including anticancer, anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and cardiovascular activities.[1][2] This versatility stems from the scaffold's ability to present substituents in a defined spatial orientation, allowing for precise interactions with a multitude of biological targets.

Marketed drugs such as the cardiotonic agent levosimendan and the analgesic and anti-inflammatory emorfozan feature the pyridazinone core, underscoring its clinical relevance. The focus of this guide, this compound, serves as a particularly valuable starting material. The methyl group at the N2 position enhances stability and influences solubility, while the reactive chlorine atom at the C6 position provides a versatile handle for a wide array of chemical modifications, making it an ideal platform for generating diverse chemical libraries for drug screening.

Synthetic Pathways: From Core Structure to Diverse Analogs

The synthetic accessibility of the this compound core and its subsequent diversification are critical for its utility in drug discovery.

Synthesis of the Core Scaffold: this compound

A straightforward and efficient method for the synthesis of the core scaffold involves the N-methylation of 6-chloropyridazin-3(2H)-one. This reaction is typically achieved under basic conditions with a suitable methylating agent.

Experimental Protocol: Synthesis of this compound [3]

  • To a solution of 6-chloropyridazin-3(2H)-one (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq). Causality: Potassium carbonate acts as a base to deprotonate the nitrogen atom of the pyridazinone ring, making it nucleophilic.

  • Add methyl iodide (2.0 eq) to the mixture. Causality: Methyl iodide is the electrophilic source of the methyl group that will be attacked by the deprotonated pyridazinone.

  • Stir the resulting mixture at room temperature (approx. 25°C) for 4 hours. Causality: This allows the nucleophilic substitution reaction to proceed to completion.

  • Upon reaction completion, quench the reaction by adding water. Causality: Water dissolves the inorganic salts and any remaining DMF.

  • Extract the aqueous solution with ethyl acetate (EtOAc). Causality: The desired product is more soluble in the organic solvent ethyl acetate than in water.

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate and filter. Causality: These washing steps remove any residual water-soluble impurities, and sodium sulfate removes trace amounts of water from the organic phase.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound. Causality: Column chromatography separates the target compound from any unreacted starting materials or byproducts based on polarity, yielding the pure product.

This protocol reliably provides the core scaffold in high yield (typically around 91%), ready for further derivatization.[3]

Diversification of the Core: Building a Chemical Library

The true power of the this compound scaffold lies in the reactivity of the C6-chloro group. This position is amenable to various cross-coupling and substitution reactions, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.

Workflow for Diversification of the this compound Core

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base) start->suzuki Versatile C-C bond formation nucleophilic Nucleophilic Aromatic Substitution (Amines, Phenols, Thiols, etc.) start->nucleophilic Introduction of heteroatoms product_aryl 6-Aryl/Heteroaryl-2-methylpyridazin-3(2H)-ones suzuki->product_aryl product_amino 6-Amino-2-methylpyridazin-3(2H)-ones nucleophilic->product_amino product_ether 6-Aryloxy/Alkoxy-2-methylpyridazin-3(2H)-ones nucleophilic->product_ether

Caption: Key synthetic routes for derivatizing the core scaffold.

a) Suzuki-Miyaura Cross-Coupling Reactions:

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of 6-aryl and 6-heteroaryl derivatives.[4][5] These modifications are particularly relevant for targeting protein kinases, where aryl moieties can form key interactions in the ATP-binding pocket.

General Protocol for Suzuki-Miyaura Coupling: [4]

  • Combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like aqueous sodium carbonate (2M solution) in a suitable solvent system (e.g., a mixture of DME and ethanol). Causality: The palladium catalyst is essential for the catalytic cycle, while the base is required for the transmetalation step.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at 80°C. Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the crude product via column chromatography.

b) Nucleophilic Aromatic Substitution (SNAr) Reactions:

The electron-deficient nature of the pyridazinone ring facilitates the displacement of the C6-chloro substituent by various nucleophiles, such as amines, phenols, and thiols.[6][7] This allows for the introduction of diverse functional groups that can modulate the compound's physicochemical properties and biological activity.

General Protocol for Nucleophilic Aromatic Substitution with Amines:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Add a base (e.g., triethylamine or potassium carbonate) if the amine is used as a salt.

  • Heat the reaction mixture, often to reflux, for several hours to days, monitoring by TLC or LC-MS. Causality: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

  • After cooling, the product may precipitate or can be obtained after solvent evaporation and purification by crystallization or chromatography.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably as anticancer and vasodilator agents.

Anticancer Activity

The pyridazinone scaffold is a feature of several classes of anticancer agents that inhibit various protein kinases and other cancer-related targets.[1] The introduction of aryl groups at the C6 position of the 2-methylpyridazin-3(2H)-one core has proven to be a particularly fruitful strategy.

Mechanism of Action: Targeting Cancer Pathways

The anticancer effects of pyridazinone derivatives are often multifactorial. They have been shown to act as:

  • Kinase Inhibitors: Many pyridazinones target protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, FGFR, and BRAF.[1]

  • Tubulin Polymerization Inhibitors: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

  • PARP Inhibitors: The pyridazinone core is found in several potent poly(ADP-ribose) polymerase (PARP) inhibitors, which are effective in cancers with deficiencies in DNA repair mechanisms.[1]

  • Phosphodiesterase (PDE) Inhibitors: Inhibition of certain PDE isoforms, like PDE4, can modulate cyclic AMP (cAMP) levels, which in turn can influence cancer cell survival and proliferation.[8]

Anticancer Signaling Pathway

G cluster_outcome Cellular Outcomes pyridazinone 6-Aryl-2-methylpyridazin-3(2H)-one Derivatives kinase Protein Kinases (e.g., VEGFR, BRAF) pyridazinone->kinase Inhibition tubulin Tubulin Polymerization pyridazinone->tubulin Inhibition pde Phosphodiesterases (e.g., PDE4) pyridazinone->pde Inhibition proliferation Cell Proliferation & Survival kinase->proliferation angiogenesis Angiogenesis kinase->angiogenesis tubulin->proliferation camp ↑ cAMP pde->camp apoptosis Apoptosis camp->proliferation Inhibition

Caption: Potential anticancer mechanisms of pyridazinone derivatives.

Structure-Activity Relationship (SAR) Insights:

Studies on 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones have provided valuable SAR data. For instance, compound 2h (structure not fully specified in the abstract) showed remarkable activity against leukemia (SR) and non-small cell lung cancer (NCI-H522) cell lines with a GI₅₀ value of less than 0.1 μM.[9] Another study on 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones found that compound 2g had high activity against several cancer cell lines, including leukemia (HL-60), non-small-cell lung cancer (NCI-H522), and breast cancer (BT-549), with GI₅₀ values below 2 μM.[10]

Compound ClassCancer Cell LineActivity (GI₅₀)Reference
6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (2h)Leukemia (SR)< 0.1 µM[9]
6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (2h)Non-Small Cell Lung (NCI-H522)< 0.1 µM[9]
6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (2h)Breast (MCF7)< 1.0 µM[9]
6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g)Leukemia (HL-60)< 2 µM[10]
6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g)Breast (BT-549)< 2 µM[10]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 2x10⁴ cells/well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridazinone derivatives for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[11]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Vasodilator Activity

Pyridazinone derivatives are well-known for their cardiovascular effects, including vasodilation, which is beneficial for treating hypertension.[12][13]

Mechanism of Action: Modulating Vascular Tone

The primary mechanism for the vasodilator effect of many pyridazinone derivatives is the inhibition of phosphodiesterase III (PDE3).[8]

Vasodilation Signaling Pathway

G cluster_cell Vascular Smooth Muscle Cell pyridazinone Pyridazin-3(2H)-one Derivative pde3 Phosphodiesterase 3 (PDE3) pyridazinone->pde3 Inhibition camp cAMP pde3->camp Breaks down pka Protein Kinase A (PKA) camp->pka Activation mlck Myosin Light Chain Kinase (MLCK) pka->mlck Phosphorylation mlck_p Phosphorylated MLCK (Inactive) contraction Smooth Muscle Contraction mlck_p->contraction Inhibition relaxation Vasodilation (Relaxation)

Caption: PDE3 inhibition by pyridazinones leads to vasodilation.

In vascular smooth muscle cells, PDE3 hydrolyzes cAMP. By inhibiting PDE3, pyridazinone derivatives increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). Since MLCK is essential for the phosphorylation of myosin and subsequent muscle contraction, its inactivation results in smooth muscle relaxation and vasodilation. Some derivatives may also promote vasodilation through increased expression of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[14][15]

Structure-Activity Relationship (SAR) Insights:

Significant vasorelaxant activity has been observed for various 6-substituted pyridazinones.

Compound ClassActivity (EC₅₀)Reference
6-phenylpyridazin-3(2H)-one acid analog (5)0.339 µM[12][13]
6-phenylpyridazin-3(2H)-one ester analog (4)1.225 µM[12][13]
6-phenyl-4,5-dihydropyridazin-3(2H)-one amide (9)0.051 µM[1]
Dihydropyridazin-3(2H)-one analog (26)0.08 µM[1]
Hydralazine (Reference)18.210 µM[12][13]

The data clearly indicates that the 6-phenylpyridazin-3(2H)-one scaffold is a promising starting point for developing potent vasodilators, with several derivatives showing significantly higher potency than the standard drug hydralazine.[12][13]

Experimental Protocol: Ex Vivo Vasodilation Assay (Aortic Ring Assay)

  • Aorta Dissection: Euthanize a rat (e.g., Wistar) and carefully excise the thoracic aorta.[1]

  • Ring Preparation: Clean the aorta of adherent connective and fatty tissues and cut it into rings of approximately 1-2 mm in width.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Equilibration and Contraction: Allow the rings to equilibrate under a resting tension. Then, induce a sustained contraction using a vasoconstrictor agent like phenylephrine.[1]

  • Compound Addition: Once a stable contraction plateau is reached, add the test compounds in a cumulative concentration-response manner.

  • Data Recording: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Conclusion and Future Directions

The this compound scaffold is a highly valuable platform for the development of novel therapeutics. Its straightforward synthesis and the versatile reactivity of the C6-chloro group allow for the creation of extensive and diverse chemical libraries. The derivatives have demonstrated potent activity as both anticancer and vasodilator agents, often through the modulation of key signaling pathways involving protein kinases and phosphodiesterases.

Future research should focus on:

  • Systematic SAR studies to further refine the pharmacophore and improve potency and selectivity for specific biological targets.

  • Exploration of novel substitutions at the C4 and C5 positions of the pyridazinone ring to investigate their impact on activity.

  • In vivo efficacy and pharmacokinetic studies of the most promising lead compounds to assess their potential for clinical development.

  • Elucidation of detailed mechanisms of action for the most active compounds to better understand their therapeutic potential and potential side effects.

By leveraging the synthetic tractability and rich pharmacology of the this compound core, the scientific community is well-positioned to develop the next generation of pyridazinone-based drugs to address unmet needs in oncology, cardiovascular medicine, and beyond.

References

Spectroscopic Profile of 6-chloro-2-methylpyridazin-3(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 6-chloro-2-methylpyridazin-3(2H)-one. This pyridazinone derivative is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Each section is designed to provide not only the spectral data but also the underlying principles of interpretation, empowering researchers to apply this knowledge to their own work. The experimental protocols detailed herein are based on established, robust methodologies to ensure reproducibility and accuracy.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound forms the basis for the interpretation of its spectroscopic data. The key structural features include a six-membered pyridazinone ring, a chlorine substituent at position 6, a methyl group attached to the nitrogen at position 2, and a carbonyl group at position 3.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound provides distinct signals corresponding to the methyl and aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for data acquisition.

  • Data Acquisition: A standard one-dimensional proton NMR experiment is performed at room temperature. Key parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Data Summary and Interpretation
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃3.76Singlet (s)3H
H-46.92Doublet (d)1H
H-57.19Doublet (d)1H

The ¹H NMR spectrum in CDCl₃ displays three distinct signals. A singlet at 3.76 ppm, integrating to three protons, is characteristic of the methyl group attached to the nitrogen atom (N-CH₃). The deshielding effect of the adjacent nitrogen and the pyridazinone ring system results in a downfield shift compared to a typical aliphatic methyl group.

The two doublets in the aromatic region correspond to the two protons on the pyridazinone ring. The doublet at 6.92 ppm is assigned to the proton at the C-4 position (H-4), while the doublet at 7.19 ppm is assigned to the proton at the C-5 position (H-5). The observed coupling between these two adjacent protons gives rise to the doublet splitting pattern.

G cluster_structure Molecular Structure cluster_spectrum ¹H NMR Spectrum struct This compound s1 δ 3.76 (s, 3H) struct->s1 N-CH₃ s2 δ 6.92 (d, 1H) struct->s2 H-4 s3 δ 7.19 (d, 1H) struct->s3 H-5

Caption: Correlation of ¹H NMR signals to the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated solution of the compound (20-50 mg in 0.6-0.8 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: Data is acquired on a high-resolution NMR spectrometer, often at a higher field strength to improve signal dispersion.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This technique simplifies the spectrum by removing the coupling between carbon and proton nuclei, resulting in a single peak for each unique carbon atom.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline-corrected. Chemical shifts are referenced to the deuterated solvent signal.

Predicted Data and Interpretation

Based on the known ¹³C NMR data for 6-chloropyridazin-3(2H)-one and the expected effect of N-methylation, the following chemical shifts are predicted for this compound.

Signal AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃~35-45
C-4~130-135
C-5~135-140
C-6~145-150
C-3 (C=O)~160-165

The N-methyl carbon is expected to appear in the aliphatic region, typically between 35 and 45 ppm. The carbons of the pyridazinone ring are all deshielded and will appear in the downfield region of the spectrum. The carbonyl carbon (C-3) will be the most deshielded, with a predicted chemical shift in the range of 160-165 ppm. The remaining ring carbons (C-4, C-5, and C-6) are expected to resonate between 130 and 150 ppm, with the carbon attached to the electronegative chlorine atom (C-6) likely being the most downfield of the three.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, C-Cl bond, and the aromatic ring system.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. Then, the spectrum of the sample is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Data and Interpretation
Functional GroupPredicted Absorption Range (cm⁻¹)
C=O (Amide)1650-1700
C=N/C=C (Aromatic)1450-1600
C-Cl600-800
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000

The most prominent peak in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group in the pyridazinone ring, typically appearing in the region of 1650-1700 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the aromatic ring will give rise to several absorptions in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the fingerprint region, between 600 and 800 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and methyl protons will be observed above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure from the fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Data and Interpretation

The molecular formula of this compound is C₅H₅ClN₂O, which corresponds to a monoisotopic mass of approximately 144.01 g/mol .

IonPredicted m/z
[M]⁺˙ (Molecular Ion)144/146
[M+H]⁺145/147

In an ESI mass spectrum, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 145. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed, with a second peak at m/z 147 with about one-third the intensity of the peak at m/z 145.

Under higher energy ionization conditions, such as EI, fragmentation of the molecular ion would be expected. Potential fragmentation pathways could include the loss of a chlorine radical, a methyl radical, or carbon monoxide.

G cluster_workflow Spectroscopic Analysis Workflow start Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structural Elucidation and Confirmation nmr->structure ir->structure ms->structure

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. The provided ¹H NMR data allows for the unambiguous identification of the compound. While experimental ¹³C NMR, IR, and MS data were not available, a thorough analysis of related compounds and established spectroscopic principles has enabled a reliable prediction of the expected spectral features. The combination of these spectroscopic techniques provides a powerful and comprehensive approach for the characterization of this important heterocyclic compound, which is essential for its application in research and development.

Unlocking the Therapeutic Potential of 6-chloro-2-methylpyridazin-3(2H)-one: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This has led to the development of drugs with diverse therapeutic applications, including cardiovascular, anti-inflammatory, and oncologic indications.[3][4] The specific compound, 6-chloro-2-methylpyridazin-3(2H)-one, while not extensively characterized in public literature, represents a promising starting point for novel drug discovery programs. Its defined substitutions—a chloro group at position 6 and a methyl group at the N2 position—provide a unique chemical architecture ripe for exploration.

This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for this compound. We will move beyond mere listing of potential targets, instead detailing the strategic rationale and experimental workflows necessary to robustly identify and validate molecular partners. This document is designed for drug discovery professionals, outlining both hypothesis-driven and unbiased screening methodologies, complete with detailed protocols and the scientific reasoning behind each experimental choice.

The Pyridazinone Core: A Foundation for Diverse Pharmacology

The pyridazinone nucleus is a versatile pharmacophore, with derivatives reported to modulate numerous biological pathways.[5][6] A review of the literature reveals three prominent areas of activity, which form the basis of our initial hypothesis-driven investigation:

  • Cardiovascular Effects: Many pyridazinone derivatives act as vasodilators, often through the inhibition of phosphodiesterases (PDEs), particularly the PDE3 family, or by modulating the renin-angiotensin-aldosterone system.[1]

  • Anti-Cancer Activity: The scaffold has been successfully leveraged to create inhibitors of key oncology targets, including various tyrosine kinases, PARP, and components of the cell division machinery like tubulin.[1]

  • Anti-inflammatory Action: A significant number of pyridazinones exhibit potent anti-inflammatory effects, commonly through the selective inhibition of cyclooxygenase-2 (COX-2) or by modulating inflammatory signaling cascades involving mediators like TNF-α and IL-6.[7][8][9]

This established history provides a logical starting point for our investigation into this compound.

Strategic Framework for Target Identification

A robust target identification campaign should employ a dual-pronged approach: a hypothesis-driven arm that investigates likely targets based on existing knowledge, and an unbiased arm that seeks to uncover novel or unexpected interactions. This ensures both efficient exploration of known biology and the potential for groundbreaking discoveries.

Target_ID_Workflow cluster_0 Overall Target Identification Strategy cluster_1 Hypothesis-Driven Screening cluster_2 Unbiased Screening cluster_3 Hit Validation start This compound approach_split Dual-Pronged Approach start->approach_split pde PDE Assays (Cardiovascular) approach_split->pde Inferred from scaffold activity kinase Kinase Panels (Oncology) approach_split->kinase cox COX-2 Assays (Inflammation) approach_split->cox proteomics Chemical Proteomics (Affinity Pull-down + MS) approach_split->proteomics Novel target discovery darts Phenotypic Deconvolution (DARTS) approach_split->darts validation Candidate Target(s) pde->validation kinase->validation cox->validation proteomics->validation darts->validation confirm Target Confirmation & Mechanism of Action validation->confirm Orthogonal Assays (e.g., CETSA, Co-IP)

Caption: Overall strategy for identifying therapeutic targets.

Part 1: Hypothesis-Driven Target Screening

This approach leverages the known pharmacology of the pyridazinone class to test our compound against high-probability targets. A positive result in these assays provides a rapid path to a well-understood mechanism of action.

Potential Cardiovascular Target: Phosphodiesterase (PDE) Inhibition

Rationale: PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for vascular smooth muscle relaxation. Inhibition of PDEs, particularly PDE3, increases intracellular cAMP, leading to vasodilation. This is a common mechanism for pyridazinone-based cardiotonic agents.[1]

Experimental Protocol: In Vitro PDE3A Inhibition Assay

This protocol describes a fluorescent-based assay to measure the inhibitory activity of the test compound on PDE3A.

  • Reagent Preparation:

    • Prepare Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.1 mg/mL BSA.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO (e.g., 10 mM to 100 nM).

    • Dilute recombinant human PDE3A enzyme in Assay Buffer to a working concentration of 0.5 U/mL.

    • Prepare the substrate solution: FAM-cAMP (fluorescein-labeled cAMP) at 100 nM in Assay Buffer.

  • Assay Procedure:

    • In a 384-well microplate, add 2 µL of the compound dilutions (or DMSO for control).

    • Add 18 µL of the PDE3A enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding 25 µL of a binding agent solution (e.g., IMAP beads) that specifically binds to the phosphorylated product (FAM-AMP).

    • Incubate for 30 minutes to allow for binding.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence polarization reader. The conversion of FAM-cAMP to FAM-AMP by PDE3A results in a change in polarization.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Hypothetical PDE Inhibition Data

Compound Target IC₅₀ (µM)
This compound PDE3A 1.25

| Pimobendan (Positive Control) | PDE3A | 0.32 |

Potential Oncology Target: Tyrosine Kinase Inhibition

Rationale: Aberrant kinase activity is a hallmark of many cancers. The pyridazinone scaffold has been incorporated into numerous tyrosine kinase inhibitors.[1] Screening our compound against a panel of cancer-relevant kinases is a high-priority workflow.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.

  • Kinase Reaction:

    • Set up reactions in a 96-well plate containing Kinase Reaction Buffer, 10 µM ATP, the specific kinase substrate peptide, and the recombinant kinase of interest (e.g., EGFR, VEGFR2).

    • Add the test compound across a range of concentrations.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Lower luminescence indicates less ADP produced, meaning greater kinase inhibition.

    • Calculate IC₅₀ values as described for the PDE assay.

Part 2: Unbiased Target Identification Strategies

When a compound's mode of action is completely unknown, unbiased methods are essential. These techniques identify binding partners from a complex biological mixture without prior assumptions.

Chemical Proteomics: Affinity Chromatography-Mass Spectrometry

Rationale: This is a powerful, classical method to "fish" for a compound's binding partners from a cell lysate.[10][11][12] The compound is immobilized on a solid support (beads) and used as bait to capture interacting proteins, which are then identified by mass spectrometry.

Affinity_Pulldown cluster_0 Affinity Pull-Down Workflow start Synthesize Linker-Modified This compound step2 Couple Compound to Activated Agarose Beads start->step2 step3 Incubate Beads with Cell Lysate step2->step3 step4 Wash Away Non-Specific Binding Proteins step3->step4 step5 Elute Specifically Bound Proteins step4->step5 step6 Protein Identification (SDS-PAGE -> LC-MS/MS) step5->step6

Caption: Workflow for affinity chromatography-mass spectrometry.

Experimental Protocol: Affinity Pull-Down

  • Probe Synthesis:

    • Causality: A critical prerequisite is identifying a non-essential position on the compound for linker attachment, guided by structure-activity relationship (SAR) data. For this compound, positions on the pyridazinone ring itself are likely essential for activity. If SAR is unavailable, computational modeling can predict solvent-exposed, non-pharmacophoric sites. A derivative with a linker (e.g., a short polyethylene glycol chain ending in an amine) is synthesized.

  • Immobilization:

    • The amine-terminated compound is covalently coupled to NHS-activated agarose beads.

    • Control beads are prepared by quenching the activated sites with ethanolamine. This is a self-validating step; true hits should not bind to the control beads.

  • Protein Binding:

    • A native cell lysate (from a relevant cell line, e.g., HUVEC for cardiovascular targets, A549 for oncology) is prepared.

    • The lysate is pre-cleared by incubating with the control beads to remove proteins that non-specifically bind to the matrix.

    • The pre-cleared lysate is then incubated with the compound-coupled beads for 2-4 hours at 4°C.

    • Competitive Elution (Optional but recommended): For a more specific elution, the beads can be incubated with a high concentration of the free, unmodified this compound. Proteins that are displaced are highly likely to be specific binders.

  • Elution and Identification:

    • The beads are washed extensively with lysis buffer to remove non-specific binders.

    • Bound proteins are eluted using either competitive elution (as above) or a denaturing solution (e.g., SDS-PAGE loading buffer).

    • The eluate is separated by SDS-PAGE. The entire gel lane is excised, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by LC-MS/MS.

    • Protein identification is performed by searching the acquired mass spectra against a protein database. Candidate targets are those proteins significantly enriched in the compound pull-down compared to the control beads.

Target Deconvolution: Drug Affinity Responsive Target Stability (DARTS)

Rationale: The binding of a small molecule often stabilizes a protein, making it more resistant to degradation by proteases.[10][11] DARTS leverages this phenomenon to identify targets in a label-free manner, avoiding the need to chemically modify the compound.

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a native cell lysate as in the affinity pull-down protocol.

  • Compound Incubation:

    • Divide the lysate into two aliquots. To one, add this compound (e.g., to a final concentration of 10 µM). To the other, add an equivalent volume of DMSO (vehicle control).

    • Incubate for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease (e.g., pronase) to both aliquots. The concentration and digestion time must be optimized to achieve significant but not complete protein degradation in the control sample.

    • Incubate for the optimized time (e.g., 30 minutes).

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Analysis:

    • Run both the treated and control samples on a large format 1D or 2D SDS-PAGE gel.

    • Visualize proteins by silver staining or Coomassie blue.

    • Protein bands that are present or more intense in the compound-treated lane compared to the control lane are potential targets. These bands are excised and identified via mass spectrometry.

Part 3: Orthogonal Target Validation

Identifying a protein in a screening experiment is not sufficient. The direct interaction must be confirmed using an independent, or "orthogonal," method.

Experimental Protocol: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

Rationale: Similar to DARTS, ligand binding typically increases the thermal stability of a protein. TSA measures this change by monitoring protein unfolding in the presence of a fluorescent dye as the temperature is increased.[13]

  • Reagent Preparation:

    • Purify the recombinant candidate protein identified in the primary screen.

    • Prepare a solution of the protein in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins exposed upon unfolding.

    • Prepare a dilution series of this compound.

  • Assay Execution:

    • In a 96-well PCR plate, mix the protein/dye solution with the compound dilutions.

    • Place the plate in a real-time PCR instrument.

    • Ramp the temperature from 25°C to 95°C in small increments, measuring fluorescence at each step.

  • Data Analysis:

    • As the protein unfolds, the dye binds, and fluorescence increases. A melting curve is generated.

    • The melting temperature (Tm) is the midpoint of this transition.

    • A positive "thermal shift" (ΔTm) in the presence of the compound confirms a direct, stabilizing interaction.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for elucidating the therapeutic targets of this compound. By integrating hypothesis-driven screening against known target families of the pyridazinone class with unbiased proteomic approaches, researchers can efficiently map the compound's mechanism of action. Each potential hit must be subjected to stringent, orthogonal validation to confirm direct binding and physiological relevance. The successful identification of a validated target is the critical first step in a long but rewarding journey of translating a promising chemical scaffold into a novel therapeutic agent.

References

Methodological & Application

experimental protocols for using 6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 6-Chloro-2-methylpyridazin-3(2H)-one

I. Introduction: The Versatility of a Privileged Scaffold

The pyridazin-3(2H)-one core is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial properties.[4][5] The compound this compound (CAS No. 10071-38-2) serves as a crucial and highly versatile intermediate in the synthesis of novel, biologically active molecules.

The strategic placement of a chlorine atom at the C6 position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity. The methyl group at the N2 position prevents tautomerization and directs the regioselectivity of further chemical modifications. This guide provides detailed protocols for the synthesis, functionalization, and potential biological evaluation of derivatives based on this key building block, grounded in established chemical principles and safety practices.

II. Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is essential for safe handling and successful experimentation.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 10071-38-2[6][7]
Molecular Formula C₅H₅ClN₂O[7]
Molecular Weight 144.56 g/mol [7]
Appearance Solid[8]
Melting Point 92-94 °C[7]
Boiling Point 210.7±23.0 °C (Predicted)[7]
Purity Typically ≥98% (Commercial)[6]
Safety & Handling Precautions

As with all chlorinated organic compounds, this compound should be handled with care in a well-ventilated fume hood.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11]

  • Inhalation: Avoid breathing dust or vapors.[10]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste according to local, state, and federal regulations. Do not discharge into drains.[12]

III. Protocol 1: Synthesis of this compound

This protocol details the N-methylation of 6-chloropyridazin-3(2H)-one, a common and efficient method for preparing the title compound.

Causality and Mechanistic Insight

The reaction proceeds via a standard Williamson ether synthesis-like mechanism, specifically N-alkylation. 6-chloropyridazin-3(2H)-one possesses an acidic N-H proton. A base, potassium carbonate, is used to deprotonate the nitrogen, forming a nucleophilic pyridazinone anion. This anion then attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction, displacing the iodide leaving group and forming the N-methylated product.

cluster_reactants Reactants cluster_process Process cluster_products Products R1 6-chloropyridazin-3(2H)-one P1 Stir at 25°C for 4h R1->P1 R2 Methyl Iodide (CH3I) R2->P1 R3 Potassium Carbonate (K2CO3) R3->P1 R4 DMF (Solvent) R4->P1 Prod This compound P1->Prod

Caption: Workflow for the N-methylation synthesis.

Step-by-Step Protocol

Adapted from Zhuang, L. et al.[13]

  • Reagent Preparation:

    • To a suitable round-bottom flask, add 6-chloropyridazin-3(2H)-one (1.0 eq).

    • Add dimethylformamide (DMF) as the solvent (approx. 5 mL per 1 g of starting material).

    • Add finely ground potassium carbonate (K₂CO₃, 2.0 eq). This serves as the base.

    • Add methyl iodide (CH₃I, 2.0 eq). This is the methylating agent.

  • Reaction Execution:

    • Seal the flask and stir the resulting mixture vigorously at room temperature (approx. 25 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4 hours).

  • Work-up and Extraction:

    • Upon completion, carefully quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (EtOAc) (3x volumes).

    • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue can be purified by column chromatography on silica gel to yield the final product as a pure solid.

IV. Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling

The C6-chloro group is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15] This enables the formation of a C-C bond, linking the pyridazinone core to various aryl or heteroaryl groups, which is a cornerstone strategy in modern drug discovery.[16]

Causality and Mechanistic Insight

The Suzuki reaction is a complex catalytic cycle involving a palladium catalyst.[15]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazinone, forming a Pd(II) complex. This is often the rate-limiting step for chloro-heterocycles and requires effective ligands.[17]

  • Transmetalation: A base activates the boronic acid to form a more reactive boronate species. This species then transfers its organic group to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Workflow start Combine Reactants in Flask reactants 1. This compound 2. Arylboronic Acid (1.1-1.5 eq) 3. Pd Catalyst & Ligand (1-5 mol%) 4. Base (e.g., K2CO3, 2-3 eq) 5. Solvent (e.g., Dioxane/H2O) start->reactants purge Purge with Inert Gas (N2/Ar) reactants->purge heat Heat Reaction Mixture (e.g., 80-100 °C) purge->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Generalized workflow for a Suzuki cross-coupling experiment.

Step-by-Step Generalized Protocol
  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq).

    • In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃, 4-10 mol%).

    • Add the catalyst mixture to the reaction flask.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[17]

  • Solvent Addition and Reaction:

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

    • Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for 2-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product using silica gel column chromatography.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

V. Protocol 3: Application in Biological Screening (General Example)

Derivatives synthesized from this compound are often evaluated for biological activity. The following is a generalized protocol for assessing in vitro cytotoxicity using an MTT assay, a common primary screen in drug discovery.[18]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Step-by-Step Generalized Protocol
  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, NALM-6) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[19]

    • Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized pyridazinone derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[19]

    • Incubate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

VI. References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. --INVALID-LINK--[1]

  • Asif, M. (2016). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. Future Medicinal Chemistry, 9(1). --INVALID-LINK--[2][3]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, Central European Journal of Experimental Biology, 5(1), 1-19. --INVALID-LINK--[20]

  • Fouad, M. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. --INVALID-LINK--[4]

  • Asif, M. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. --INVALID-LINK--[5]

  • ChemicalBook. (n.d.). 6-Chloro-2-Methyl-2H-pyridazin-3-one synthesis. ChemicalBook. --INVALID-LINK--[13]

  • PubChem. (n.d.). 6-Chloropyridazin-3-ol. National Center for Biotechnology Information. --INVALID-LINK--[21]

  • OxyChem. (n.d.). Safety Data Sheet: pool season® chlorinating tablets. OxyChem. --INVALID-LINK--[10]

  • Anto, R. J., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1). --INVALID-LINK--[18]

  • Key Organics. (2017). Safety Data Sheet. Key Organics. --INVALID-LINK--[9]

  • Van de Vyver, T., et al. (2018). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. --INVALID-LINK--[22]

  • ChemicalBook. (n.d.). 6-Chloro-2-Methyl-2H-pyridazin-3-one. ChemicalBook. --INVALID-LINK--[6]

  • Echemi. (n.d.). This compound. Echemi. --INVALID-LINK--[7]

  • The Janitors Supply Co., Inc. (n.d.). SAFETY DATA SHEET. The Janitors Supply Co., Inc.. --INVALID-LINK--[11]

  • PrepChem.com. (n.d.). Synthesis of 6-(2-hydroxyphenyl)-3(2H)-pyridazinone. PrepChem.com. --INVALID-LINK--[23]

  • Gomha, S. M., et al. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. --INVALID-LINK--[24]

  • Kamal, A., et al. (2017). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][4]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3468. --INVALID-LINK--[19]

  • Georganics. (n.d.). 6-Chloro-4-methylpyridazin-3(2H)-one. Georganics. --INVALID-LINK--[25]

  • ResearchGate. (2015). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. --INVALID-LINK--[17]

  • ChemicalBook. (n.d.). 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis. ChemicalBook. --INVALID-LINK--[26]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem. --INVALID-LINK--[16]

  • Sigma-Aldrich. (n.d.). 6-Chloro-2-phenylpyridazin-3(2H)-one. Sigma-Aldrich. --INVALID-LINK--[8][27]

  • ChemScene. (n.d.). 6-Chloro-N-(2-chlorobenzyl)pyridazin-3(2h)-imine. ChemScene. --INVALID-LINK--[28]

  • ResearchGate. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. --INVALID-LINK--[29]

  • Singh, U. P., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Advanced Research, 8(3), 1-20. --INVALID-LINK--[30]

  • Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. --INVALID-LINK--[14]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--[15]

  • SlideShare. (2019). Handling Chlorine Safely. SlideShare. --INVALID-LINK--[12]

References

The Strategic Role of 6-chloro-2-methylpyridazin-3(2H)-one in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core in Modern Crop Protection

The pyridazin-3(2H)-one scaffold is a cornerstone in the development of a diverse range of bioactive molecules, with significant applications in both pharmaceuticals and agrochemicals.[1] Within the agrochemical sector, this heterocyclic motif is particularly prominent in the design of herbicides.[2] The electronic and structural properties of the pyridazinone ring allow for precise interactions with biological targets, leading to potent and selective herbicidal activity. This guide focuses on a key intermediate, 6-chloro-2-methylpyridazin-3(2H)-one, detailing its synthesis, chemical utility, and its application in the construction of advanced herbicidal agents. We will explore the causality behind its synthetic pathways and the mechanistic basis for the biological activity of its derivatives, providing researchers and development professionals with a comprehensive technical resource.

Synthesis of the Core Intermediate: this compound

The efficient synthesis of this compound is fundamental to its application in agrochemical development. A common and high-yielding laboratory-scale synthesis starts from 6-chloropyridazin-3(2H)-one.

Protocol 1: N-Methylation of 6-chloropyridazin-3(2H)-one

This protocol details the N-methylation of 6-chloropyridazin-3(2H)-one to yield the title compound. The reaction proceeds via a nucleophilic substitution where the pyridazinone nitrogen anion attacks the methyl iodide.

Experimental Protocol:

  • To a solution of 6-chloropyridazin-3(2H)-one (600 mg, 4.23 mmol) in 3 mL of N,N-dimethylformamide (DMF), add potassium carbonate (1.2 g, 8.46 mmol).

  • To this suspension, add methyl iodide (1.2 g, 8.46 mmol).

  • Stir the resulting mixture at 25°C for 4 hours.

  • Upon completion of the reaction, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.[3]

Quantitative Data:

ParameterValueReference
Starting Material6-chloropyridazin-3(2H)-one[3]
ReagentsPotassium carbonate, Methyl iodide, DMF[3]
Reaction Time4 hours[3]
Temperature25°C[3]
Yield91%[3]

Causality Behind Experimental Choices:

  • Solvent: DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reagents and promotes the SN2 reaction.

  • Base: Potassium carbonate is a mild base that is sufficient to deprotonate the pyridazinone, forming the nucleophilic nitrogen anion.

  • Reagent Stoichiometry: An excess of potassium carbonate and methyl iodide is used to drive the reaction to completion.

Workflow Diagram:

cluster_reagents Reagents 6-chloropyridazin-3(2H)-one 6-chloropyridazin-3(2H)-one Reaction_Mixture Reaction Mixture (25°C, 4h) 6-chloropyridazin-3(2H)-one->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture CH3I CH3I CH3I->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Application in the Synthesis of Pyridazinone Herbicides

The chlorine atom at the 6-position of this compound is a key functional handle for the synthesis of more complex herbicidal molecules. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where the chloro group is displaced by various nucleophiles.

The Mechanism of Action of Pyridazinone Herbicides

Pyridazinone herbicides primarily act by inhibiting photosynthesis.[4] Many derivatives function by blocking the electron transport chain in photosystem II (PSII). Some of the more advanced pyridazinone herbicides, particularly those with a trifluoromethylphenyl group, also inhibit the enzyme phytoene desaturase (PDS).[5]

PDS is a critical enzyme in the carotenoid biosynthesis pathway.[6] Carotenoids are essential pigments that protect chlorophyll from photooxidation. By inhibiting PDS, these herbicides prevent carotenoid formation, leading to the destruction of chlorophyll and subsequent bleaching of the plant tissues, ultimately causing plant death.[6] The 6-chloro substituent on the pyridazine ring has been identified as a key group for post-emergence herbicidal activity in novel PDS inhibitors.[5]

Diagram of PDS Inhibition Pathway:

Pyridazinone_Herbicide Pyridazinone Herbicide (e.g., Norflurazon) PDS Phytoene Desaturase (PDS) Pyridazinone_Herbicide->PDS Inhibits Phytofluene Phytofluene PDS->Phytofluene Catalyzes Plant_Death Plant Death PDS->Plant_Death leads to Phytoene Phytoene Phytoene->PDS Substrate Carotenoids Carotenoids Phytofluene->Carotenoids ... Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection Photosynthesis Photosynthesis Chlorophyll_Protection->Photosynthesis

Caption: Mechanism of action of PDS-inhibiting pyridazinone herbicides.

Representative Synthetic Protocol for a Pyridazinone Herbicide Analog

While specific commercial herbicides synthesized directly from this compound are not publicly disclosed in detail, the patent literature provides valuable examples of analogous syntheses. The following protocol is adapted from a patent for the synthesis of a herbicidal pyridazinone and illustrates the key chemical transformations. This example utilizes 5,6-dichloro-2-methyl-3(2H)-pyridazinone, a closely related analog, demonstrating the reactivity of the chloro-substituent.

Protocol 2: Synthesis of a 6-chloro-5-(substituted-methoxy)-2-methylpyridazin-3(2H)-one Derivative

This protocol demonstrates the nucleophilic substitution of a chlorine atom on the pyridazinone ring with an alcohol, a common strategy to introduce diversity and modulate the biological activity of the final compound.

Experimental Protocol (Adapted):

  • Cool a slurry of sodium hydride (8.37 mmol) in N,N-dimethylformamide (20 mL) in an ice bath for 15 minutes under a nitrogen atmosphere.

  • Add 5-chloro-[b]thiophene-2-methanol (6.7 mmol) portionwise under a nitrogen blanket and stir in the ice bath for 15 minutes.

  • Add 5,6-dichloro-2-methyl-3(2H)-pyridazinone (5.58 mmol) under a nitrogen blanket.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into a solution of saturated ammonium chloride and ice (200 mL) and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers, dry over MgSO4, and concentrate.

  • Purify the product by chromatography to yield the desired 6-chloro-5-[(5-chlorobenzo[b]thien-2-yl)methoxy]-2-methylpyridazin-3(2H)-one.

Quantitative Data (Representative):

ParameterValue
Starting Material5,6-dichloro-2-methyl-3(2H)-pyridazinone
ReagentsSodium hydride, 5-chloro-[b]thiophene-2-methanol, DMF
Reaction TimeOvernight
TemperatureRoom Temperature
Yield53%

Causality Behind Experimental Choices:

  • Base: Sodium hydride is a strong base used to deprotonate the alcohol, forming a potent nucleophile (alkoxide).

  • Reaction Conditions: The reaction is initially cooled to control the exothermic reaction of sodium hydride and then allowed to proceed at room temperature to ensure completion.

  • Inert Atmosphere: A nitrogen atmosphere is crucial to prevent sodium hydride from reacting with moisture in the air.

Conclusion and Future Perspectives

This compound is a versatile and valuable intermediate in the synthesis of agrochemicals, particularly herbicides. Its straightforward synthesis and the reactivity of the 6-chloro substituent make it an ideal starting point for the development of novel crop protection agents. The understanding of the mode of action of pyridazinone herbicides, especially their ability to inhibit phytoene desaturase, continues to drive the design of new and more effective compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists in the field to innovate and develop the next generation of pyridazinone-based agrochemicals.

References

The Versatile Scaffold: Application Notes for 6-Chloro-2-methylpyridazin-3(2H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core in Drug Discovery

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets.[1] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as the foundation for numerous therapeutic agents across diverse areas, including cardiovascular diseases and oncology.[1][2] Its inherent polarity and capacity for hydrogen bonding contribute to its value in drug design.

This guide focuses on a key derivative, 6-chloro-2-methylpyridazin-3(2H)-one , a versatile and highly reactive intermediate. The presence of a chlorine atom at the 6-position provides a crucial handle for synthetic diversification, primarily through cross-coupling and nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of functional groups. We will provide detailed, field-proven protocols for the synthesis of this core intermediate and its subsequent derivatization, explore its application in developing potent anti-inflammatory and anticancer agents, and discuss the underlying mechanisms of action.

Part 1: Synthesis of the Core Intermediate

The synthesis of this compound is typically achieved through a straightforward N-methylation of its precursor, 6-chloropyridazin-3(2H)-one. This reaction is a foundational step for accessing a wide range of 2-methylpyridazinone derivatives.

Protocol 1: Synthesis of this compound

This protocol details the N-methylation of 6-chloropyridazin-3(2H)-one using methyl iodide.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_product Product start 6-Chloropyridazin-3(2H)-one reagent1 Methyl Iodide (CH3I) end This compound reagent2 Potassium Carbonate (K2CO3) solvent DMF

Caption: Synthetic workflow for N-methylation.

Materials and Reagents:

  • 6-chloropyridazin-3(2H)-one (1.0 eq)

  • Methyl iodide (2.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-chloropyridazin-3(2H)-one (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of starting material). Stir the mixture until the solid is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. The K₂CO₃ acts as a base to deprotonate the nitrogen atom of the pyridazinone ring, generating the corresponding anion which is a more potent nucleophile.

  • Addition of Methylating Agent: Add methyl iodide (2.0 eq) dropwise to the stirred suspension at room temperature (25°C). An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the resulting mixture at 25°C for approximately 4 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

    • Causality: This step separates the desired organic product from the inorganic salts (like potassium iodide and excess potassium carbonate) and the DMF solvent, which are soluble in water.

  • Washing: Wash the combined organic layers sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[3]

Part 2: Synthetic Diversification at the C6-Position

The chloro-substituent at the C6-position is the key to unlocking the medicinal chemistry potential of this scaffold. It readily participates in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAᵣ), allowing for the introduction of aryl, heteroaryl, and amino functionalities.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing 6-aryl-2-methylpyridazin-3(2H)-one derivatives.[4] These biaryl structures are common motifs in pharmacologically active molecules.

Suzuki_Cycle cluster_prod pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)-Cl(L2) (Palladacycle) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_aryl R-Pd(II)-Ar(L2) tm->pd2_aryl boronate Ar-B(OH)3- (Activated Boronic Acid) boronate->tm re Reductive Elimination pd2_aryl->re re->pd0 Catalyst Regeneration product R-Ar (Coupled Product) re->product substrate R-Cl (6-Chloro-2-methyl pyridazin-3(2H)-one) substrate->oa boronic_acid Ar-B(OH)2 (Arylboronic Acid) boronic_acid->boronate base Base (e.g., K2CO3) base->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general method for the coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask or microwave vial under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Chloro-heterocycles can be less reactive than their bromo or iodo counterparts, often requiring more active catalyst systems (like those with bulky phosphine ligands) and higher temperatures.[5]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. Degassing the solvent (by bubbling with argon or nitrogen) removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Alternatively, for faster reaction times, microwave irradiation at 120-150°C can be employed.[6]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the pure 6-aryl-2-methylpyridazin-3(2H)-one.

Application 2: Nucleophilic Aromatic Substitution (SNAᵣ) for C-N Bond Formation

The electron-deficient nature of the pyridazinone ring facilitates the displacement of the C6-chloro group by various nucleophiles, particularly amines. This SNAᵣ reaction is a highly effective method for generating libraries of 6-amino-substituted pyridazinones.

Protocol 3: SNAᵣ with Piperidine

This protocol details the reaction of this compound with a common cyclic secondary amine, piperidine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Piperidine (1.5-2.0 eq)

  • Solvent (e.g., Ethanol, n-Butanol, or DMF)

  • Optional: Base (e.g., Triethylamine or K₂CO₃, 1.5 eq)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like ethanol.

  • Nucleophile Addition: Add piperidine (1.5 eq) to the solution. While the reaction can proceed without an external base, adding a non-nucleophilic base like triethylamine can help scavenge the HCl byproduct and drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for several hours to overnight. The reaction is often slower than Suzuki coupling and may require elevated temperatures.

    • Causality: The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate. The electron-withdrawing nature of the pyridazinone ring stabilizes this intermediate, facilitating the substitution.[5]

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 2-methyl-6-(piperidin-1-yl)pyridazin-3(2H)-one.

Part 3: Biological Applications of Derivatives

Derivatives synthesized from this compound have shown significant promise as anti-inflammatory and anticancer agents.

Application as Anti-Inflammatory Agents: COX-2 Inhibition

Chronic inflammation is a key factor in many diseases, and cyclooxygenase (COX) enzymes are central to the inflammatory cascade.[7] Specifically, COX-2 is an inducible enzyme produced in response to inflammatory stimuli.[8] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a major goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects.[7][8] Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[2][9]

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 (Inflammatory Stimuli) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation inhibitor Pyridazinone Derivative (e.g., Compound 6a) inhibitor->cox2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.

Application as Anticancer Agents

The pyridazinone scaffold is also prevalent in the development of targeted anticancer therapies. Derivatives have been shown to induce apoptosis (programmed cell death) and inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the Wnt/β-catenin pathway.[10][11]

Table 1: Biological Activity of Representative Pyridazinone Derivatives

Compound ID / ClassStructure (Core Highlighted)Target(s)Activity Value (IC₅₀/EC₅₀)Therapeutic AreaReference
Compound 6a 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-oneCOX-2IC₅₀ = 0.11 µMAnti-inflammatory[9]
Compound 16a 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-oneCOX-2IC₅₀ = 0.24 µMAnti-inflammatory[9]
Compound 43 Quinoline-Pyridazinone HybridPanc-1, Paca-2 (Pancreatic Cancer Cells)IC₅₀ = 2.9 µM, 2.2 µMAnticancer[1]
Compound 4ba 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4BIC₅₀ = 251 nMAnti-inflammatory[12]
Pyridazinone-Guanidine Hybrid 2 Bis-guanidinium pyridazinoneA2780 (Ovarian Cancer Cells)IC₅₀ = 21 µMAnticancer[13]

Conclusion and Future Perspectives

This compound stands out as a highly valuable and adaptable building block in modern medicinal chemistry. The straightforward protocols for its synthesis and the robust reactivity of its C6-chloro group enable the efficient generation of diverse chemical libraries. The demonstrated success of its derivatives as potent inhibitors of key biological targets like COX-2 and various kinases underscores the therapeutic potential of this scaffold. Future work will undoubtedly continue to explore novel substitutions and fusion of this core with other pharmacophores to develop next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

References

The Versatile Scaffold: Application Notes for the Synthetic Utility of 6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core in Modern Chemistry

The pyridazin-3(2H)-one ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical handles.[1] Derivatives have demonstrated potential as cardiovascular agents, anticancer therapeutics, and anti-inflammatory drugs, making the development of efficient synthetic routes to functionalized pyridazinones a critical endeavor for researchers in drug discovery.[1]

6-chloro-2-methylpyridazin-3(2H)-one emerges as a particularly valuable building block. The presence of a chlorine atom at the 6-position, activated by the adjacent electron-withdrawing nitrogen atoms of the pyridazine ring, renders it susceptible to a wide array of transformations. This reactivity, combined with the N-methyl group which prevents tautomerization and directs reactivity, makes it an ideal starting material for creating diverse molecular libraries. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols, mechanistic insights, and field-proven advice for its application in organic synthesis.

Core Reactivity: A Tale of Two Pathways

The synthetic utility of this compound is dominated by two principal reaction pathways centered at the C6-Cl bond: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between these pathways allows for the strategic introduction of a vast range of substituents.

G cluster_snar C-N, C-O, C-S Bond Formation cluster_cross_coupling C-C, C-N Bond Formation main This compound snar Nucleophilic Aromatic Substitution (SNAr) main->snar  Classical  Nucleophiles cross_coupling Palladium-Catalyzed Cross-Coupling main->cross_coupling  Pd(0)/Pd(II)  Catalysis amines Amines (R₂NH) snar->amines alkoxides Alkoxides (RO⁻) snar->alkoxides thiols Thiols (RS⁻) snar->thiols suzuki Suzuki-Miyaura (Ar-B(OH)₂) cross_coupling->suzuki buchwald Buchwald-Hartwig (R₂NH) cross_coupling->buchwald sonogashira Sonogashira (R-C≡CH) cross_coupling->sonogashira heck Heck (Alkenes) cross_coupling->heck

Figure 1: Core reactivity pathways of this compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridazine ring significantly activates the C6-Cl bond towards nucleophilic attack. This activation facilitates the displacement of the chloride by a variety of nitrogen, oxygen, and sulfur nucleophiles, proceeding through a classic addition-elimination SNAr mechanism.

Mechanistic Insight

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The adjacent ring nitrogens are crucial as they stabilize this intermediate through resonance, delocalizing the negative charge. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. For heteroaromatic systems like pyridazines, this pathway is generally favored and often proceeds under milder conditions than those required for less activated aryl chlorides.

Figure 2: Generalized SNAr mechanism on the pyridazinone core. (Note: Images are placeholders)

Protocol 1: Synthesis of 6-Amino-Substituted Pyridazinones

This protocol describes the reaction with a generic secondary amine. The choice of solvent and base is critical; polar aprotic solvents like DMF or NMP are often used to ensure solubility, while a non-nucleophilic base is required to neutralize the HCl generated.

Workflow Diagram

G start Combine Reactants react Heat Reaction (e.g., 80-120 °C) start->react This compound Amine (R₂NH) Base (e.g., K₂CO₃) Solvent (e.g., DMF) workup Aqueous Work-up & Extraction react->workup Monitor by TLC purify Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Figure 3: Workflow for SNAr amination of this compound.

Methodology:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv) and the desired amine (1.2-1.5 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the starting pyridazinone.

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-amino-2-methylpyridazin-3(2H)-one derivative.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and certain C-N bonds that are challenging to form via SNAr, palladium-catalyzed cross-coupling reactions are indispensable. The activated C-Cl bond of this compound readily participates in the key oxidative addition step of the catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating aryl-aryl or aryl-heteroaryl bonds.[2] It involves the coupling of an organoboron species (typically a boronic acid) with an organic halide.

Causality in Experimental Design:

  • Catalyst/Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior for coupling with chloro-heterocycles.[3][4] They promote the often rate-limiting oxidative addition step and facilitate the final reductive elimination.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates transmetalation to the palladium center.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Cesium carbonate is often effective in challenging couplings due to its high solubility in organic solvents.[3]

  • Solvent: A mixture of an aprotic solvent (like 1,4-dioxane or DME) and water is frequently used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Data Summary: Microwave-Assisted Suzuki-Miyaura Coupling of 6-Chloropyridazinone Derivatives

The following data, adapted from a study on related 6-chloropyridazinones, illustrates the scope of the reaction with various arylboronic acids.[3][6]

EntryArylboronic AcidCatalyst SystemYield (%)
1Phenylboronic acidPd-SPhos85
24-Methoxyphenylboronic acidPd-SPhos82
34-Fluorophenylboronic acidPd-SPhos78
43-Thienylboronic acidPd-SPhos75
54-(Trifluoromethyl)phenylboronic acidCombiPhos Pd665

Methodology (Microwave-Assisted):

  • Vial Preparation: To a microwave reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.5-2.0 equiv), cesium carbonate (Cs₂CO₃, 3.0 equiv), and the palladium catalyst/ligand system (e.g., SPhos precatalyst, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat to 135 °C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the 6-aryl-2-methylpyridazin-3(2H)-one product.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful alternative to SNAr for forming C-N bonds, particularly with less nucleophilic amines or when SNAr conditions fail.[7] The reaction couples an aryl halide with an amine using a palladium catalyst and a strong, non-nucleophilic base.

Causality in Experimental Design:

  • Ligand Choice: This reaction is highly dependent on the phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are state-of-the-art, as they stabilize the monomeric Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[8]

  • Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine or the intermediate Pd(II)-amine complex, facilitating the final bond-forming step.

Methodology:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, combine this compound (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the corresponding ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv) in a sealable reaction tube.

  • Reagent Addition: Add the amine (1.2 equiv) followed by an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours, monitoring by LC-MS.

  • Work-up and Purification: Follow the general work-up and purification procedure described in Protocol 1.

Protocol 4: Sonogashira and Heck Couplings

The versatility of this compound extends to other important C-C bond-forming reactions.

  • Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne.[9][10] It typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which also serves as the solvent.

  • Heck Reaction: This reaction forms a substituted alkene by coupling with an alkene in the presence of a palladium catalyst and a base.[1][11] The choice of base (e.g., Et₃N, K₂CO₃) and solvent (e.g., DMF, NMP) is crucial for success.

Detailed protocols for these reactions would follow the general principles of palladium catalysis, requiring careful optimization of catalyst, ligand, base, and solvent for this specific substrate.

Conclusion and Future Outlook

This compound is a robust and versatile building block for the synthesis of complex, functionalized pyridazinone derivatives. Its predictable reactivity in both nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions provides chemists with a powerful tool for lead discovery and optimization in drug development. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers looking to leverage the synthetic potential of this valuable scaffold. Future work will likely focus on expanding the scope of photoredox and C-H activation reactions involving this core, further broadening its applicability in modern organic synthesis.

References

Application Notes and Protocols: 6-chloro-2-methylpyridazin-3(2H)-one as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Development Professionals

Abstract: The pyridazin-3(2H)-one scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous bioactive agents targeting a wide array of diseases, including cardiovascular conditions and cancer.[1] This guide focuses on a specific, highly versatile derivative, 6-chloro-2-methylpyridazin-3(2H)-one (CAS No: 10071-38-2). We provide a detailed examination of its synthesis, characterization, and critical role as a pharmaceutical intermediate.[2][3] The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage this valuable building block in the synthesis of novel active pharmaceutical ingredients (APIs).

Physicochemical Properties and Characterization

This compound is a stable, crystalline solid at room temperature. Its structure features a reactive chlorine atom at the C6 position, which is the primary site for synthetic elaboration, typically via nucleophilic aromatic substitution (SNAr). The methyl group at the N2 position prevents the tautomerism seen in its precursor, 6-chloropyridazin-3(2H)-one, providing a single, well-defined isomer for subsequent reactions.[4][5]

A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 10071-38-2[6]
Molecular Formula C₅H₅ClN₂O[6]
Molecular Weight 144.56 g/mol [6]
Melting Point 92-94 °C[6]
Appearance White to off-white crystalline powder[4]
Purity Typically ≥97%[7]
Boiling Point 210.7±23.0 °C (Predicted)[6]

Characterization: The identity and purity of this compound are typically confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃): δ 3.76 (s, 3H, -CH₃), 6.92 (d, 1H, pyridazine ring H), 7.19 (d, 1H, pyridazine ring H).[8]

  • Mass Spectrometry: To confirm molecular weight and fragmentation patterns.

  • FTIR Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the pyridazinone ring.

Protocol: Synthesis of this compound

This section details a reliable and high-yield protocol for the synthesis of the title intermediate via N-methylation of 6-chloropyridazin-3(2H)-one.[8]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Purification & Final Product SM1 6-chloropyridazin-3(2H)-one Reaction 1. Combine reagents in DMF 2. Stir at 25°C for 4h 3. Monitor by TLC SM1->Reaction SM2 Methyl Iodide SM2->Reaction SM3 Potassium Carbonate SM3->Reaction SM4 DMF (Solvent) SM4->Reaction Workup 4. Quench with water 5. Extract with EtOAc 6. Wash with brine & dry Reaction->Workup Reaction Complete Purification 7. Concentrate under reduced pressure 8. Purify via Column Chromatography Workup->Purification Product This compound Purification->Product Yield: ~91%

Caption: Workflow for the N-methylation of 6-chloropyridazin-3(2H)-one.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
6-chloropyridazin-3(2H)-one≥98%CommercialThe starting precursor.[4]
Methyl Iodide (CH₃I)Reagent GradeCommercialMethylating agent.
Potassium Carbonate (K₂CO₃)AnhydrousCommercialBase.
N,N-Dimethylformamide (DMF)AnhydrousCommercialReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-chloropyridazin-3(2H)-one (e.g., 600 mg, 4.23 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.2 g, 8.46 mmol, 2.0 eq) followed by anhydrous N,N-dimethylformamide (DMF, 3 mL).

  • Initiation: Add methyl iodide (1.2 g, 8.46 mmol, 2.0 eq) to the suspension.

  • Reaction: Stir the resulting mixture at room temperature (approx. 25°C) for 4 hours.[8]

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup - Quenching: Upon completion, carefully add water to the reaction mixture to quench any unreacted methyl iodide and dissolve the potassium salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc) three times.

  • Workup - Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude residue.[8]

  • Purification: Purify the crude residue by column chromatography on silica gel to yield this compound as a solid (expected yield: ~91%).[8]

Rationale and Expert Insights
  • Choice of Base (K₂CO₃): Potassium carbonate is a mild, inexpensive inorganic base. Its function is to deprotonate the acidic N-H of the 6-chloropyridazin-3(2H)-one, forming a nucleophilic anion that readily attacks the methyl iodide. It is easily removed during the aqueous workup.

  • Choice of Solvent (DMF): DMF is a polar aprotic solvent, which is ideal for SN2 reactions. It effectively solvates the potassium cation but does not solvate the pyridazinone anion, leaving it "naked" and highly reactive towards the electrophilic methyl iodide.

  • Stoichiometry: Using a two-fold excess of both the base and methyl iodide ensures the reaction proceeds to completion in a reasonable timeframe.

Application in API Synthesis: A Representative Protocol

The primary utility of this compound in pharmaceutical synthesis lies in the reactivity of its C6-chloro substituent. This chloro group can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) via a nucleophilic aromatic substitution (SNAr) mechanism. This versatility allows for the introduction of diverse pharmacophores, making it a valuable intermediate for constructing libraries of compounds for drug discovery. For instance, it is used in preparing histamine H3 receptor agonists for treating sleep disorders.[9]

Below is a representative protocol for a key bond-forming reaction.

SNAr Reaction Pathway

G cluster_reactants Reactants cluster_product Product R1 This compound Meisenheimer Meisenheimer Complex (Intermediate) R1->Meisenheimer + R-NH₂ R2 Nucleophile (R-NH₂) R2->Meisenheimer P1 6-(Alkylamino)-2-methylpyridazin-3(2H)-one Meisenheimer->P1 - HCl

Caption: General SNAr pathway for functionalizing the intermediate.

Protocol: Synthesis of a 6-amino-substituted Pyridazinone

This protocol describes a typical SNAr reaction with a primary amine.

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or NMP.

  • Addition of Reagents: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq), to act as a scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120°C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., EtOAc). The crude product is then purified by column chromatography or recrystallization.

Mechanistic Causality
  • SNAr Mechanism: The pyridazinone ring is inherently electron-deficient due to the two adjacent, electronegative nitrogen atoms and the carbonyl group. This electronic nature makes the ring susceptible to nucleophilic attack. The attack of the amine at the C6 position forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores aromaticity and yields the final substituted product.

  • Role of Heat: This reaction often requires elevated temperatures to overcome the activation energy associated with disrupting the aromaticity of the pyridazine ring to form the Meisenheimer intermediate.

Safety, Handling, and Storage

As a professional laboratory chemical, this compound must be handled with appropriate care.[7]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[12]

Note: This information is a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a robust and versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its straightforward, high-yield preparation and the predictable reactivity of its C6-chloro group make it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this key building block in the development of next-generation therapeutics.

References

Application Notes and Protocols for 6-chloro-2-methylpyridazin-3(2H)-one: A Guide for In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyridazinone core is a "magic moiety" in medicinal chemistry, a privileged scaffold that has given rise to a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[3][4][5] This guide focuses on a specific, yet relatively unexplored, member of this family: 6-chloro-2-methylpyridazin-3(2H)-one .

While extensive research exists for the broader pyridazinone class, this document serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate the in vitro and in vivo properties of this compound. We will proceed from the foundational aspects of the molecule to detailed, actionable protocols, grounding our experimental design in the established pharmacology of related pyridazinone analogs. This document is structured not as a rigid template, but as a logical progression of scientific inquiry, empowering you to unlock the therapeutic potential of this promising compound.

Compound Profile: this compound

Before embarking on biological studies, a thorough understanding of the test article is paramount.

PropertyValueSource
CAS Number 10071-38-2[6]
Molecular Formula C₅H₅ClN₂O[6]
Molecular Weight 144.56 g/mol [6]
Melting Point 92-94 °C[6]
Appearance White to off-white crystalline powder[7]
Solubility Soluble in organic solvents such as DMF and EtOAc[8]
Synthesis Protocol

The synthesis of this compound can be achieved through the methylation of its precursor, 6-chloropyridazin-3(2H)-one.[8]

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Protocol: [8]

  • To a solution of 6-chloropyridazin-3(2H)-one (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2 equivalents) and methyl iodide (2 equivalents).

  • Stir the resulting mixture at 25°C for 4 hours.

  • Upon completion of the reaction, add water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (EtOAc).

  • Wash the organic layer with water and brine, then dry over sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

In Vitro Evaluation: Screening for Bioactivity

The initial phase of investigation involves a battery of in vitro assays to determine the primary biological effects of this compound. Based on the known activities of the pyridazinone scaffold, we will focus on three key areas: anticancer, anti-inflammatory, and cardiovascular effects.

Anticancer Activity: Cytotoxicity Screening

Rationale: Many pyridazinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanism often involves the induction of apoptosis through oxidative stress and proteasome inhibition.[4] A primary screen using the MTT assay is a robust and widely accepted method to assess cell viability.[9][10]

Protocol: MTT Assay for Cell Viability [9][11]

  • Cell Seeding: Plate cancer cells (e.g., human leukemia HL-60, breast cancer MDA-MB-231, or lung cancer A-549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation and Interpretation:

  • Include a positive control (e.g., doxorubicin) to validate assay performance.

  • A dose-dependent decrease in cell viability suggests a cytotoxic effect.

  • Low IC₅₀ values indicate high potency.

Workflow Diagram:

G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: COX-2 Inhibition and Cytokine Release

Rationale: The anti-inflammatory properties of pyridazinones are well-documented, with many derivatives acting as selective COX-2 inhibitors, which offers a better safety profile than non-selective NSAIDs.[1][2][13] Additionally, some pyridazinones can modulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[14]

Protocol: In Vitro Anti-inflammatory Assays

  • COX-1/COX-2 Inhibition Assay: Utilize commercially available enzyme immunoassay (EIA) kits to determine the IC₅₀ values for both COX-1 and COX-2 enzymes. This will establish the compound's potency and selectivity.

  • LPS-Induced Cytokine Release in Macrophages:

    • Culture RAW 264.7 macrophages and stimulate them with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.

    • After a 24-hour incubation period, collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

    • A reduction in cytokine levels in the presence of the compound indicates anti-inflammatory activity.

Potential Mechanism of Action:

G cluster_pathway Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB COX2 COX-2 NFkB->COX2 Cytokines TNF-α, IL-6 NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation Compound This compound Compound->NFkB Inhibition Compound->COX2 Inhibition

Caption: Potential anti-inflammatory mechanism of action.

Cardiovascular Effects: Vasorelaxation Assay

Rationale: Several pyridazinone derivatives have been identified as potent vasodilators, acting either directly on smooth muscle or through mechanisms like phosphodiesterase (PDE) inhibition.[3][15] The ex vivo aortic ring assay is a classic and reliable method to assess the vasorelaxant properties of a compound.[16][17]

Protocol: Ex Vivo Aortic Ring Vasorelaxation Assay [16][18]

  • Aorta Dissection: Euthanize a rat and carefully dissect the thoracic aorta. Place it in cold, oxygenated Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adhering connective and fatty tissues and cut it into 1-2 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Contraction: Induce a sustained contraction of the aortic rings with phenylephrine or potassium chloride.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Measurement: Record the changes in isometric tension to determine the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and calculate the EC₅₀ value (the concentration of the compound that causes 50% relaxation).

In Vivo Evaluation: Validating Therapeutic Potential

Positive results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy and safety in vivo.

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.[19][20][21][22][23]

Protocol: Carrageenan-Induced Paw Edema in Rats [21][22]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Workflow Diagram:

G cluster_workflow In Vivo Anti-inflammatory Workflow administer Administer Compound/Vehicle wait Wait for 1 hour administer->wait inject Inject Carrageenan wait->inject measure Measure Paw Volume over 5 hours inject->measure analyze Calculate % Inhibition of Edema measure->analyze

Caption: Workflow for the carrageenan-induced paw edema model.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound. The proposed protocols are based on established methodologies and the known biological activities of the pyridazinone scaffold. Positive findings in these initial studies should be followed by more in-depth mechanistic investigations, pharmacokinetic profiling, and toxicology studies to fully characterize the therapeutic potential of this compound. The versatility of the pyridazinone nucleus suggests that this compound could be a valuable lead compound for the development of new therapies for a range of diseases.

References

Introduction: The Strategic Importance of 6-Chloro-2-Methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 6-Chloro-2-Methylpyridazin-3(2H)-one

This compound is a pivotal heterocyclic intermediate in the synthesis of a wide array of high-value chemical entities. The pyridazinone core is a recognized pharmacophore, integral to numerous compounds with diverse biological activities, including cardiovascular, anticancer, and anti-inflammatory agents[1][2]. Its utility also extends to agrochemicals, where it serves as a foundational scaffold for novel herbicides and fungicides[3]. The strategic placement of the chloro- and methyl- groups provides reactive handles for further molecular elaboration, making it a versatile building block for drug discovery and development professionals.

The transition from laboratory-scale synthesis to a robust, scalable process presents numerous challenges, including reaction control, process safety, impurity profiling, and economic viability. This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on the N-methylation of 6-chloropyridazin-3(2H)-one. We will delve into the rationale behind reagent selection, provide a detailed step-by-step protocol for a pilot-scale batch, and address critical safety and analytical considerations.

Synthetic Strategy: A Mechanistic Approach to Scalability

The chosen synthetic route is the N-alkylation of 6-chloropyridazin-3(2H)-one. This method is favored for its high efficiency and atom economy. The core of this process is a nucleophilic substitution (SN2) reaction, where the pyridazinone nitrogen, after deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.

Causality Behind Experimental Choices
  • Starting Material: The synthesis commences with 6-chloropyridazin-3(2H)-one. This precursor is typically synthesized from the reaction of mucochloric acid or a related furanone derivative with hydrazine[3], or via modification of 3,6-dichloropyridazine[4]. The purity of this starting material is paramount, as any impurities can lead to side reactions and complicate downstream purification.

  • Choice of Methylating Agent: While methyl iodide is effective at the lab scale[5], its high cost, volatility, and toxicity make it less suitable for large-scale production. Dimethyl sulfate (DMS) is a more industrially viable alternative due to its lower cost and high reactivity. However, DMS is extremely toxic and a suspected carcinogen, necessitating strict handling in a closed system.

  • Base Selection: The selection of the base is critical for achieving high regioselectivity (N-methylation vs. O-methylation). A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the N-H of the pyridazinone ring, forming the nucleophilic nitrogen anion, but not so strong as to promote significant O-alkylation or other side reactions. Furthermore, it is inexpensive, easy to handle, and simple to remove via filtration after the reaction.

  • Solvent System: A polar aprotic solvent is required to dissolve the pyridazinone salt and facilitate the SN2 mechanism. N,N-Dimethylformamide (DMF), as used in a literature preparation[5], is an excellent choice for its high dielectric constant and ability to solvate cations, leaving the nucleophile "bare" and more reactive. For scale-up, considerations such as boiling point (for temperature control and removal), cost, and environmental/safety profile are crucial. Acetonitrile could be a viable alternative, though the solubility of the starting materials must be verified.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the N-methylation process.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack start_material 6-Chloropyridazin-3(2H)-one anion Pyridazinone Anion (Nucleophile) start_material->anion + Base base K₂CO₃ (Base) base->anion methyl_agent Dimethyl Sulfate (Methylating Agent) product This compound methyl_agent->product anion_ref Pyridazinone Anion anion_ref->product + Methylating Agent (SN2)

Caption: Reaction mechanism for N-methylation.

Scale-Up Workflow

This workflow outlines the major unit operations for the pilot-scale synthesis.

G raw_materials Raw Materials (Pyridazinone, K₂CO₃, DMF) reactor_charge Charge Reactor & Inert raw_materials->reactor_charge dms_addition Controlled Addition of Dimethyl Sulfate (DMS) reactor_charge->dms_addition reaction Reaction at Controlled Temp (Monitor by HPLC) dms_addition->reaction quench Quench with Water reaction->quench filtration Filter Crude Solid quench->filtration purification Recrystallization filtration->purification drying Vacuum Drying purification->drying final_product Final Product (QC Release) drying->final_product

Caption: Process workflow for scaled synthesis.

Detailed Protocol: Pilot Scale (1.0 kg)

This protocol is designed for execution by trained chemists and engineers in a controlled pilot plant environment. All operations must be conducted in accordance with site-specific safety procedures.

Reagent and Equipment Data
Reagent/MaterialCAS No.Mol. Wt.Equiv.AmountPhysical Data
6-Chloropyridazin-3(2H)-one1675-40-7130.541.01.00 kgSolid
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.12 kgSolid, anhydrous
Dimethyl Sulfate (DMS)77-78-1126.131.21.16 kg (0.87 L)Liquid, d=1.33 g/mL
N,N-Dimethylformamide (DMF)68-12-273.09-10.0 LSolvent
Water (Deionized)7732-18-518.02-~30.0 LFor work-up
Ethanol64-17-546.07-As neededFor recrystallization

Primary Equipment:

  • 20L jacketed glass reactor with overhead stirring, condenser, temperature probe, and nitrogen inlet.

  • Addition funnel or pump for controlled liquid addition.

  • Nutsche filter or centrifuge for solid isolation.

  • Vacuum oven for drying.

  • Appropriate Personal Protective Equipment (PPE)[6][7].

Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and inerted with a gentle flow of nitrogen.

    • Set the jacket temperature to 25 °C.

  • Charging Reagents:

    • Charge the reactor with 6-chloropyridazin-3(2H)-one (1.00 kg).

    • Add N,N-Dimethylformamide (10.0 L) and begin stirring to form a slurry.

    • Charge the potassium carbonate (2.12 kg) to the reactor.

  • Methylation Reaction:

    • Slowly add the dimethyl sulfate (1.16 kg) to the reactor via an addition funnel or pump over a period of 1-2 hours.

    • CRITICAL: Monitor the internal temperature closely. The reaction is exothermic. Maintain the internal temperature below 40 °C using jacket cooling.

    • After the addition is complete, stir the mixture at 25-30 °C for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking samples periodically for HPLC analysis until the starting material is consumed (<1% remaining).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reactor to 10-15 °C.

    • Slowly and carefully add deionized water (20 L) to the reactor to quench any unreacted DMS and precipitate the product. A slight exotherm may be observed.

    • Stir the resulting slurry for 1 hour at 10-15 °C.

    • Filter the crude product using a Nutsche filter.

    • Wash the filter cake thoroughly with deionized water (2 x 5 L) to remove inorganic salts and residual DMF.

  • Purification:

    • Transfer the damp crude solid to a clean, appropriately sized vessel.

    • Add ethanol and heat the mixture to reflux until all the solid dissolves. The exact volume will depend on crude purity but start with a 10:1 L/kg ratio.

    • Once dissolved, allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for at least 2 hours to maximize crystallization.

    • Filter the purified product and wash the cake with a small amount of cold ethanol.

  • Drying and Final Product:

    • Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • The expected yield is 90-95%. The final product should be a white to off-white solid[8] with a melting point of 92-94 °C[8].

    • Submit a final sample for QC analysis (HPLC, ¹H NMR, melting point).

Process Safety and Handling

Scaling up chemical reactions introduces significant safety challenges that must be proactively managed.

  • Hazardous Materials:

    • Dimethyl Sulfate (DMS): Extremely toxic, corrosive, and a suspected carcinogen. It can cause severe burns on contact and is harmful if inhaled or swallowed. All transfers and additions must be performed in a closed system.[6] Have a DMS-specific spill kit and decontamination procedure (e.g., using an ammonia solution) readily available.

    • N,N-Dimethylformamide (DMF): A reproductive toxin and skin irritant. Handle in a well-ventilated area.[6]

    • Potassium Carbonate: Can cause skin and eye irritation. Avoid dust inhalation.[5]

  • Engineering Controls:

    • The entire process should be conducted in a walk-in fume hood or a contained pilot plant bay with adequate ventilation.[6][9]

    • Emergency eyewash stations and safety showers must be in close proximity.[6]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., butyl rubber for DMS), safety glasses with side shields or a face shield, and a flame-retardant lab coat at all times.[7]

    • For handling large quantities of powders, respiratory protection may be necessary to avoid inhalation.[10]

  • Emergency Procedures:

    • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[9][11]

    • Use dry powder, foam, or carbon dioxide extinguishers for fires.[7]

Analytical Characterization and Quality Control

To ensure the final product meets the required specifications, a robust analytical plan is essential.

TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity ¹H NMR (400 MHz, CDCl₃)Conforms to structure. Expect peaks at: δ ~3.76 (s, 3H, N-CH₃), δ ~6.92 (d, 1H), δ ~7.19 (d, 1H)[5].
Purity HPLC≥99.0%
Melting Point Capillary Method92-94 °C[8]
Residual Solvents GC-HSDMF, Ethanol ≤ specification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-chloro-2-methylpyridazin-3(2H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. Here, we address common challenges, provide evidence-based solutions, and explain the chemical principles behind each recommendation to empower you to optimize your synthetic outcomes.

Overview of Synthesis

The most prevalent and reliable method for synthesizing this compound involves the N-methylation of its precursor, 6-chloropyridazin-3(2H)-one. This precursor is typically generated via the chlorination of a suitable pyridazinone core, such as one derived from maleic hydrazide. The key transformation is the selective alkylation of the ring nitrogen at the N-2 position.

Synthesis_Overview cluster_0 Step 1: Chlorination cluster_1 Step 2: N-Methylation A Maleic Hydrazide (or derivative) B 6-chloropyridazin-3(2H)-one A->B  POCl3   C This compound B->C  CH3I, K2CO3, DMF   Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity & Dryness (Starting Material, DMF, CH3I) start->check_reagents check_base Confirm Base Stoichiometry (≥2 eq. K2CO3) check_reagents->check_base Reagents OK analyze_byproducts Analyze Crude Mixture (TLC, LC-MS, 1H NMR) check_reagents->analyze_byproducts Impurity Found check_conditions Optimize Conditions (Temp, Time) check_base->check_conditions Base OK check_base->analyze_byproducts Incorrect Stoichiometry check_conditions->analyze_byproducts Conditions OK success Yield Improved check_conditions->success Optimization Worked o_methylation O-methylation Detected? (See Q2) analyze_byproducts->o_methylation o_methylation->success No N_vs_O_Methylation cluster_anion anion [Pyridazinone Anion] N_path N-Alkylation (Soft Nucleophile) anion->N_path  CH3I (Soft Electrophile)  Favored in DMF (aprotic) O_path O-Alkylation (Hard Nucleophile) anion->O_path  Side reaction, favored by  protic solvents or hard cations

Technical Support Center: Purification of 6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-chloro-2-methylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for your target compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental hurdles in a question-and-answer format, providing a clear path from problem to solution.

Issue 1: My product appears as a yellow or brown solid after column chromatography, not the expected white/off-white solid. TLC shows a single spot.

Question: I've purified my crude this compound using silica gel chromatography, but the resulting solid is discolored. My TLC analysis, however, indicates a pure compound. What's causing this, and how can I fix it?

Answer: This is a common issue where color is imparted by impurities present in trace amounts, often below the detection limit of standard TLC visualization techniques.

Possible Causes & Solutions:

  • Trace Palladium Contamination: If your synthesis involved a palladium-catalyzed reaction (e.g., cross-coupling), residual palladium can form highly colored, colloidal nanoparticles. These often streak or move with the product during chromatography.

    • Solution: Before chromatography, stir the crude product in a solvent like ethyl acetate with a metal scavenger or activated carbon for 30-60 minutes, then filter through a pad of Celite®. This will adsorb the metallic impurities.[1]

  • Oxidation/Degradation Products: Pyridazinone rings and other halogenated heterocycles can be sensitive to air and light, forming minor, highly conjugated (and thus colored) byproducts.[1]

    • Solution: Perform purification steps under an inert atmosphere (N₂ or Argon) where possible and use solvents that have been degassed. Storing the compound in a dark, cool, and inert environment is also recommended.

  • Acid-Catalyzed Decomposition on Silica: Standard silica gel is acidic (pH ~4-5) and can cause sensitive compounds to decompose during the slow elution process of a column. Even if the bulk of your material is stable, a small percentage might degrade, creating colored impurities.[2]

    • Solution: Deactivate the silica gel before use. This can be done by preparing your column slurry in the eluent containing 0.5-1% triethylamine (Et₃N). The base neutralizes the acidic silanol groups, preventing on-column degradation. Always perform a preliminary stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear.[2]

Issue 2: My compound streaks badly on the TLC plate and gives poor separation during column chromatography.

Question: I'm struggling to get clean separation. The spot for my product tails significantly on the TLC plate, and this translates to broad, overlapping bands on my column.

Answer: Tailing or streaking is a clear indicator of an undesirable interaction between your compound and the stationary phase, which is typically silica gel.

Possible Causes & Solutions:

  • Strong Interaction with Acidic Silica: The nitrogen atoms in the pyridazinone ring have lone pairs of electrons that can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This causes a portion of the molecules to "stick" and elute more slowly, resulting in tailing.

    • Solution 1 (Eluent Modification): Add a small amount of a competitive binder to your mobile phase. For a mildly basic compound like this, adding 0.5-1% triethylamine to your eluent can dramatically improve peak shape by occupying the acidic sites on the silica.

    • Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a less acidic stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds.[2] Florisil is another option to consider.

  • Inappropriate Solvent Polarity: If the eluent is not polar enough, the compound will spend more time adsorbed to the silica, which can exacerbate tailing. Conversely, if the sample is overloaded or dissolved in a solvent much stronger than the mobile phase, it can lead to band broadening.

    • Solution: Ensure you are using an optimized solvent system. A common eluent for pyridazinone derivatives is a gradient of ethyl acetate in hexanes or dichloromethane.[3][4] For loading, dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column. This "dry loading" technique prevents issues related to the loading solvent.

Issue 3: Recrystallization attempts result in an oil or very low recovery of crystals.

Question: I've isolated my product via chromatography, but I want to improve its purity further. However, when I try to recrystallize it, it either crashes out as an oil or my yield is extremely low.

Answer: Successful recrystallization depends critically on the choice of solvent and the cooling procedure. Oiling out or low recovery points to a suboptimal system.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. If the compound is too soluble at room temperature, recovery will be low. If it's not soluble enough at the boiling point, it won't dissolve fully. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

    • Solution: Conduct a systematic solvent screen using small vials. Test solvents like ethanol, isopropanol, ethyl acetate, toluene, and acetone.[5][6] Often, a two-solvent system is superior. For example, dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexanes) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then allow it to cool slowly.

  • Cooling Rate is Too Fast: Rapid cooling from a hot, saturated solution promotes rapid precipitation rather than slow crystal growth. This traps impurities and can lead to the formation of an amorphous solid or oil.

    • Solution: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop first. Once at room temperature, you can transfer it to a refrigerator (2-8 °C) and finally to a freezer to maximize crystal recovery. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface can also be effective.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose purification workflow for this compound?

A1: A robust workflow begins with an aqueous workup of the crude reaction mixture, followed by column chromatography, and often concluding with recrystallization for obtaining material of the highest purity.

G cluster_0 Purification Workflow CRUDE Crude Reaction Mixture WORKUP Aqueous Workup (e.g., NaHCO₃ wash) CRUDE->WORKUP EXTRACT Solvent Extraction (DCM or EtOAc) [1] WORKUP->EXTRACT DRY Dry & Concentrate EXTRACT->DRY CHROM Silica Gel Chromatography [3, 7] DRY->CHROM RECRYSTAL Recrystallization [2, 9] CHROM->RECRYSTAL FINAL Pure Product (>98%) RECRYSTAL->FINAL ANALYSIS Purity Analysis (NMR, LC-MS, MP) [3, 7] FINAL->ANALYSIS

Caption: General purification workflow for this compound.

Q2: What are the recommended starting conditions for silica gel column chromatography?

A2: Based on the polarity of the pyridazinone structure, a good starting point is a gradient elution.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for a wide range of polarities.[7]
Mobile Phase Gradient: 0% to 50% Ethyl Acetate in HexanesStarts non-polar to elute non-polar impurities, then increases polarity to elute the product.[4]
Alternative Eluent Gradient: 0% to 20% Ethyl Acetate in Dichloromethane (DCM)DCM is a stronger solvent and can be useful if the compound has lower solubility in hexanes.[3]
TLC Analysis Aim for an Rf value of 0.25-0.35This Rf range in the chosen solvent system typically provides optimal separation on a column.
Additive 0.5% Triethylamine (Et₃N)Add to both solvents if tailing is observed on the analytical TLC plate.[2]
Q3: How do I troubleshoot a failed separation where my product and an impurity co-elute?

A3: Co-elution occurs when two compounds have very similar polarities in the chosen chromatographic system. The key is to alter the selectivity of the separation.

G START Problem: Co-elution of Product and Impurity CHECK_SOLVENT Change Solvent System? (e.g., Hex/EtOAc to DCM/MeOH) START->CHECK_SOLVENT CHANGE_STATIONARY Change Stationary Phase? (e.g., Silica to Alumina) CHECK_SOLVENT->CHANGE_STATIONARY No SUCCESS Separation Achieved CHECK_SOLVENT->SUCCESS Yes RECRYSTALLIZE Attempt Recrystallization CHANGE_STATIONARY->RECRYSTALLIZE No CHANGE_STATIONARY->SUCCESS Yes RECRYSTALLIZE->SUCCESS Yes FAIL Separation Failed RECRYSTALLIZE->FAIL No

Caption: Troubleshooting flowchart for co-eluting compounds.

  • Change Solvent System: The fundamental principle is to change the nature of the solvent-solute interactions. If you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol or toluene/acetone system. Different solvents interact with your compounds via different mechanisms (e.g., dipole-dipole vs. hydrogen bonding), which can alter their relative retention times and break the co-elution.

  • Change Stationary Phase: If changing the eluent fails, the interaction with the stationary phase is the next target. Switching from silica gel (acidic) to alumina (basic or neutral) or even a reverse-phase C18 silica can provide drastically different selectivity.[2]

  • Recrystallization: If chromatography fails, recrystallization is an excellent orthogonal technique, as it separates based on differential solubility and crystal lattice packing, not polarity.

Q4: How do I confirm the final purity of my this compound?

A4: A combination of techniques is required to definitively establish purity.

  • ¹H NMR Spectroscopy: This is the primary tool. High purity is indicated by sharp signals corresponding to the product structure, correct integration values, and the absence of unassignable peaks. The expected signals are a singlet for the N-methyl group (~3.7 ppm), and two doublets for the vinyl protons on the pyridazinone ring (~6.9 and ~7.2 ppm).[3]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities.[8]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method. A single sharp peak in the chromatogram (at various wavelengths) with the correct mass-to-charge ratio (m/z) in the mass spectrum provides strong evidence of purity.[4]

References

overcoming solubility issues with 6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2-methylpyridazin-3(2H)-one

Introduction

Welcome to the technical support guide for this compound (CAS No. 10071-38-2). This molecule is a valuable intermediate in medicinal chemistry, notably in the synthesis of histamine H3 receptor agonists.[1] However, like many heterocyclic compounds, it can present solubility challenges that may impede experimental progress. Pyridazinone derivatives, as a class, are known for having poor solubility in aqueous solutions.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, practical solutions to common solubility issues encountered with this compound, structured in a question-and-answer format. Our goal is to equip you with the knowledge to not only solve immediate solubility problems but also to develop robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project. What are the best initial solvents to try for dissolving this compound?

Answer: For initial attempts, begin with polar aprotic solvents, as they are generally effective for this class of compounds. Based on data from structurally related pyridazinone derivatives, the following solvents are recommended for initial screening:[2][4][5]

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent starting point. Structurally similar pyridazinones show exceptionally high solubility in DMSO.[4][5]

  • Secondary Options: If DMSO is not suitable for your downstream application, consider N,N-Dimethylformamide (DMF), ethanol, or polyethylene glycol (PEG-400).[5][6]

  • Aqueous Solutions: The compound is expected to have very low solubility in pure water, a common trait for pyridazinone derivatives.[2][4]

Always start with a small amount of the compound to perform a quick solubility test before committing your entire stock.

Q2: I dissolved my compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What happened and how can I fix this?

Answer: This is a classic issue known as "solvent-shift" precipitation. Your compound is highly soluble in the 100% DMSO stock but becomes supersaturated and crashes out when diluted into an aqueous buffer where its solubility is much lower.

Causality: DMSO is a powerful organic solvent, but its ability to keep the compound dissolved diminishes significantly as the percentage of water in the final solution increases.[4][7]

Solutions:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This reduces the degree of supersaturation upon dilution.

  • Optimize the Dilution Protocol: Instead of diluting the DMSO stock directly into the final buffer volume, perform serial dilutions in DMSO first.[8] Then, add the final, lower-concentration DMSO stock to the assay medium with vigorous mixing. This gradual introduction can sometimes prevent precipitation.[7]

  • Increase Final DMSO Concentration (with caution): If your assay can tolerate it, slightly increasing the final percentage of DMSO can help maintain solubility. However, be aware that DMSO concentrations above 0.5% can be toxic to many cell lines.[8][9] Always run a vehicle control with the same final DMSO concentration to assess its effect on your system.[10]

  • Utilize Co-solvents: Adding a water-miscible co-solvent like ethanol or PEG-400 to your aqueous buffer can increase the overall solvent capacity for your compound.[11]

Q3: Can I use heat or sonication to help dissolve the compound?

Answer: Yes, both are common and effective techniques, but they must be used with caution.

  • Heating: Gentle warming (e.g., to 37-40°C) can significantly increase the rate of dissolution and solubility.[8] However, be aware of the compound's melting point (92-94°C) and the potential for thermal degradation.[12] Always use the lowest effective temperature and do not heat for prolonged periods. This is particularly useful for preparing saturated stock solutions.

  • Sonication: A brief period in an ultrasonic bath is an excellent method for breaking up solid aggregates and accelerating dissolution without the risk of thermal degradation.[8] It is often the preferred first step before applying heat.

Self-Validating Protocol: After dissolving with heat, allow the solution to cool to room temperature. If the compound remains in solution, you have created a stable stock. If it precipitates, the solution was supersaturated at room temperature, and you will need to either use it warm or reformulate at a lower concentration.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Screening and Optimization

When standard solvents fail, a systematic approach is necessary. This protocol will help you identify a suitable solvent system for your specific application.

Principle: The solubility of a drug is governed by its physicochemical properties and its interaction with the solvent.[13] By systematically testing a range of solvents with varying polarities and hydrogen bonding capabilities, you can empirically determine the optimal conditions.

Experimental Protocol:

  • Preparation: Dispense a small, precise amount of this compound (e.g., 1 mg) into several sterile microfuge tubes.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of a test solvent to each tube. This corresponds to an initial concentration of 10 mg/mL.

  • Initial Assessment (Room Temp): Vortex each tube vigorously for 2 minutes. Visually inspect for undissolved material.

  • Mechanical Assistance: If not fully dissolved, sonicate the tubes for 10 minutes. Re-inspect.

  • Thermal Assistance: If still undissolved, warm the tubes to 37°C for 15 minutes with intermittent vortexing. Re-inspect.

  • Data Recording: Record the results in a table, noting whether the compound is fully soluble, partially soluble, or insoluble under each condition.

Data Summary Table (Example)

Solvent Polarity Index H-Bonding Solubility at 25°C Solubility at 37°C Notes
Water 10.2 High Insoluble Insoluble Baseline
DMSO 7.2 Acceptor Soluble Soluble Good starting point
Ethanol 5.2 Both Partially Soluble Soluble Potential co-solvent
PEG-400 - Both Partially Soluble Soluble Good for formulations
NMP 6.5 Acceptor Soluble Soluble Alternative to DMSO

| Acetone | 5.1 | Acceptor | Sparingly Soluble | Partially Soluble | Less common for bio-assays |

Troubleshooting Workflow Diagram

This diagram outlines a logical decision-making process for addressing solubility issues.

G start Start: Compound Insoluble solvent_screen Step 1: Solvent Screen (DMSO, DMF, Ethanol) start->solvent_screen is_soluble1 Is it soluble? solvent_screen->is_soluble1 heat_sonic Step 2: Apply Energy (Sonication, Gentle Heat) is_soluble1->heat_sonic No success Success: Proceed with Experiment is_soluble1->success Yes is_soluble2 Is it soluble? heat_sonic->is_soluble2 ph_adjust Step 3: pH Adjustment (For Aqueous Systems) is_soluble2->ph_adjust No is_soluble2->success Yes is_soluble3 Is it soluble? ph_adjust->is_soluble3 cosolvent Step 4: Use Co-solvents (Ethanol, PEG-400, Propylene Glycol) is_soluble3->cosolvent No is_soluble3->success Yes fail Advanced Methods Needed (e.g., Solid Dispersions) cosolvent->fail

Caption: A decision tree for troubleshooting solubility.

Guide 2: Leveraging pH for Solubilization

Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[14][15] By adjusting the pH to a value where the compound is predominantly in its ionized (charged) form, aqueous solubility can be dramatically increased.[16] The ionization state is dictated by the compound's pKa.[17]

While the exact pKa of this compound is not readily published, pyridazinone cores can possess weakly acidic or basic properties. The predicted pKa is approximately -1.47, suggesting it is a very weak base.[12] Therefore, moving to a more acidic pH may increase its solubility by protonating one of the nitrogen atoms.

Experimental Protocol:

  • Prepare Buffers: Make a series of biocompatible buffers across a range of pH values (e.g., pH 4.0, 5.5, 7.4, 8.5).

  • Dispense Compound: Add a known amount of the compound to each buffer.

  • Equilibrate: Agitate the samples at a controlled temperature until equilibrium is reached (typically several hours). The presence of excess solid is required to ensure saturation.[18]

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a calibrated analytical method like HPLC-UV.

  • Analyze and Verify: Plot solubility versus pH. Crucially, after determining the optimal pH for solubility, you must verify that the compound remains chemically stable at that pH over the course of your experiment.[19] pH can influence chemical degradation pathways like hydrolysis.[15]

pH Adjustment Logic Diagram

G cluster_acid Acidic Conditions (e.g., pH < 7) cluster_neutral Neutral Conditions (e.g., pH 7.4) protonated R-NH+ (Ionized, More Soluble) neutral R-N (Neutral, Less Soluble) protonated->neutral Increase pH neutral->protonated Decrease pH

Caption: Ionization state of a weak base at different pH values.

Advanced Strategies

Q4: I've tried everything above and still face solubility limits for my in vivo studies. What's next?

Answer: When simple solvent systems are insufficient, advanced formulation strategies are required. These are common in pharmaceutical development to improve the bioavailability of poorly soluble drugs.[20][21]

  • Co-solvency: This involves using a mixture of solvents to achieve a desired solubility.[11] For parenteral formulations, common co-solvents include ethanol, propylene glycol, and PEG-400. A study on a similar pyridazinone derivative showed that its solubility was highest in neat DMSO, followed by PEG-400 and Transcutol, indicating these are powerful solubilizing agents for this chemical class.[5]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[20] Methods like spray drying or hot-melt extrusion can be used. This approach can significantly enhance dissolution rates by preventing the drug from crystallizing.[20]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can improve the rate of dissolution.[22] Techniques like micronization are often employed.[11][22]

The selection of an advanced method depends heavily on the intended application (e.g., in vitro assay vs. in vivo dosing) and requires specialized formulation expertise.[21]

References

Technical Support Center: Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-chloro-2-methylpyridazin-3(2H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. The following question-and-answer guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the success of your experiments.

Section 1: Synthesis Overview and Key Mechanisms

The synthesis of this compound is most commonly achieved via a two-step process. The first step involves the cyclocondensation of maleic anhydride with hydrazine hydrate to form 3,6-dihydroxypyridazine (maleic hydrazide). The second critical step is the chlorination of this intermediate, typically with phosphorus oxychloride (POCl₃), to yield 6-chloropyridazin-3(2H)-one. The final step is the selective N-methylation of the pyridazinone ring. Each of these steps presents unique challenges, primarily concerning reaction control, selectivity, and purification.

Synthesis_Pathway cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Methylation Maleic Anhydride Maleic Anhydride Maleic Hydrazide Maleic Hydrazide Maleic Anhydride->Maleic Hydrazide + Hydrazine Hydrate 6-chloropyridazin-3(2H)-one 6-chloropyridazin-3(2H)-one Maleic Hydrazide->6-chloropyridazin-3(2H)-one + POCl3 Target Product This compound 6-chloropyridazin-3(2H)-one->Target Product + CH3I, Base

Caption: Overall synthetic workflow for this compound.

Section 2: Troubleshooting the N-Methylation Step

The final N-methylation step is often the most problematic, with side reactions significantly impacting yield and purity.

Q1: My methylation reaction has stalled. TLC analysis shows a significant amount of unreacted 6-chloropyridazin-3(2H)-one alongside my desired product. What is causing the low conversion?

A1: Low conversion in the N-methylation step typically points to one of three issues: insufficient reactivity of the reagents, improper choice of base, or deactivation of the nucleophile.

  • Causality: The nitrogen atom in the pyridazinone ring is a relatively weak nucleophile. Its deprotonation by a suitable base is essential to increase its nucleophilicity for the subsequent attack on the methylating agent (e.g., methyl iodide). If the base is too weak or sterically hindered, deprotonation will be incomplete, leading to a sluggish or stalled reaction. Furthermore, trace amounts of water in the reaction solvent (like DMF) can consume the base and protonate the reactive anion, halting the reaction.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry your solvent (DMF) and glassware thoroughly. N,N-Dimethylformamide is hygroscopic and should be stored over molecular sieves.

    • Evaluate Your Base: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation and is generally effective.[1] However, if conversion is low, consider a stronger base like sodium hydride (NaH). NaH will irreversibly deprotonate the pyridazinone, driving the reaction forward. Safety Note: NaH is highly reactive and must be handled with extreme care under an inert atmosphere.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.

    • Check Reagent Stoichiometry: Use a slight excess of both the base (1.5-2.0 equivalents) and the methylating agent (1.2-1.5 equivalents) to ensure the reaction goes to completion.

Q2: I've isolated a byproduct with the same mass as my target, this compound, but its ¹H NMR and ¹³C NMR spectra are inconsistent with the desired structure. What is this impurity?

A2: You have likely formed the O-methylated isomer, 6-chloro-3-methoxypyridazine . This is the most common side reaction during the alkylation of pyridazinones.

  • Mechanistic Insight: The deprotonated 6-chloropyridazin-3(2H)-one is an ambident nucleophile, meaning it has two reactive sites: the ring nitrogen (N2) and the exocyclic oxygen. Alkylation can occur at either site.

    • N-alkylation (the desired reaction) is typically the thermodynamically favored product.

    • O-alkylation is often the kinetically favored product, especially under conditions that favor reaction at the more electronegative oxygen atom.

Side_Reaction Pyridazinone_Anion Deprotonated Intermediate (Ambident Nucleophile) N_Product N-Methylated Product (Desired) Pyridazinone_Anion->N_Product + CH3I (N-attack) O_Product O-Methylated Byproduct (Side Reaction) Pyridazinone_Anion->O_Product + CH3I (O-attack)

Caption: Competing N-alkylation and O-alkylation pathways.

  • Analytical Confirmation: The ¹H NMR spectrum is diagnostic. For the desired N-methyl product, the N-CH₃ signal typically appears around 3.76 ppm (in CDCl₃).[1] For the O-methyl byproduct, the O-CH₃ signal would be expected to appear slightly further downfield, and the aromatic proton shifts will also be different.

Q3: How can I design my experiment to selectively favor the desired N-methylation?

A3: Selectivity is controlled by carefully choosing the solvent, base, and methylating agent, guided by Hard and Soft Acid-Base (HSAB) theory. The N-anion is a "softer" nucleophilic center than the O-anion.

  • Experimental Strategy:

    • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation (e.g., K⁺) but do not strongly solvate the anion, leaving it highly reactive.

    • Counter-ion Effect: A base with a large, soft cation like potassium (from K₂CO₃) or cesium (from Cs₂CO₃) is preferred over smaller, harder cations like lithium or sodium. The weaker association between the larger cation and the oxygen anion leaves the nitrogen more available for reaction.

    • Methylating Agent: Use a "soft" methylating agent. Methyl iodide (CH₃I) is considered softer than dimethyl sulfate ((CH₃)₂SO₄). The softer methyl iodide will preferentially react with the softer nitrogen center.

ParameterCondition for N-Alkylation (Favored)Condition for O-Alkylation (Disfavored)Rationale
Solvent Polar Aprotic (DMF, Acetonitrile)Polar Protic (Ethanol, Methanol)Protic solvents can H-bond with the oxygen, hindering O-alkylation.
Base K₂CO₃, Cs₂CO₃NaH, LiHMDSLarger, softer cations favor N-alkylation.
Alkylating Agent Methyl Iodide (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)Softer electrophile prefers the softer nucleophilic nitrogen.
Temperature Room Temperature to 50°CLower TemperaturesO-alkylation is often kinetically favored at lower temperatures.

Section 3: Troubleshooting Precursor Synthesis and Purification

Q4: My chlorination of maleic hydrazide using phosphorus oxychloride (POCl₃) is giving a poor yield. How can I improve this step?

A4: The chlorination of pyridazinones with POCl₃ is a vigorous reaction that requires careful control of conditions to proceed to completion without degrading the product.

  • Causality: Incomplete reaction is often due to insufficient temperature or reaction time. POCl₃ is both the chlorinating agent and the solvent in many procedures. The reaction involves the formation of a phosphate ester intermediate, which then undergoes nucleophilic attack by chloride. If the temperature is too low, this process is slow. Conversely, if the temperature is too high for too long, charring and decomposition can occur.

  • Troubleshooting Protocol:

    • Temperature Control: The reaction mixture should be heated to reflux (approx. 105-110 °C) and maintained for a sufficient duration (typically 3-4 hours).[2] Monitor the reaction by TLC until the starting material is consumed.

    • Use of a Catalyst: In some cases, adding a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction. The amine acts as a catalyst to form a more reactive Vilsmeier-Haack type reagent.

    • Workup Procedure: The workup is critical. The reaction mixture must be cooled and then very slowly and carefully poured onto crushed ice to quench the excess POCl₃. This is a highly exothermic process. Neutralization with a base like NaOH or NaHCO₃ should be done cautiously while keeping the mixture cool to precipitate the product.[2]

Q5: During the aqueous workup of my chlorination or methylation reaction, I notice a new, more polar spot on my TLC plate, and my overall yield has decreased. What is happening?

A5: You are likely observing hydrolysis of the chloro group at the C6 position.

  • Mechanistic Insight: The 6-chloro position on the pyridazinone ring is susceptible to nucleophilic aromatic substitution. Under neutral or, particularly, basic aqueous conditions during workup, water or hydroxide ions can displace the chloride, regenerating the hydroxy-pyridazinone starting material (6-chloropyridazin-3(2H)-one hydrolyzing to maleic hydrazide, or the final product hydrolyzing back to 2-methylpyridazin-3,6(2H)-dione).

  • Mitigation Strategy:

    • Minimize Contact Time: Perform the aqueous workup and extractions as quickly as possible.

    • Control pH: During workup, maintain a neutral or slightly acidic pH if possible. If a basic wash is necessary to remove acidic impurities, use a weak base (e.g., saturated NaHCO₃ solution) and perform the wash quickly at low temperatures (0-5 °C).

    • Use Brine: Wash the final organic extracts with brine (saturated NaCl solution) to remove bulk water and reduce the chance of hydrolysis during the drying and solvent evaporation steps.

Section 4: Purification and Analysis FAQ

Q: What is the recommended method for purifying the final this compound product?

A: Column chromatography is the most effective method for separating the desired N-methylated product from the O-methylated isomer and any unreacted starting material.[1][3] A silica gel stationary phase is standard. The mobile phase is typically a gradient of ethyl acetate in a non-polar solvent like hexanes or dichloromethane. The N-methyl product is generally more polar than the O-methyl isomer but less polar than the unreacted pyridazinone starting material.

Q: Which analytical techniques are essential for confirming the final product's identity and purity?

A: A combination of techniques is necessary for full characterization:

  • ¹H and ¹³C NMR: This is crucial for confirming the molecular structure, distinguishing between N- and O-methyl isomers, and identifying impurities.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can support the structure.

  • HPLC: An excellent tool for determining the purity of the final compound with high accuracy.[3]

  • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for this compound is 92-94 °C.[4]

References

Technical Support Center: Optimizing Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical assistance for researchers, chemists, and process development professionals working on the synthesis of 6-chloro-2-methylpyridazin-3(2H)-one. As a key intermediate in the development of various pharmaceuticals, achieving high yield and purity is paramount. This document addresses common challenges encountered during its synthesis, offering troubleshooting strategies and optimized protocols grounded in established chemical principles.

Part 1: Understanding the Core Synthesis

The most prevalent route to this compound involves the N-methylation of its precursor, 6-chloropyridazin-3(2H)-one. While seemingly straightforward, this reaction is often complicated by a competing O-methylation side reaction, leading to the formation of the undesired isomer, 6-chloro-3-methoxypyridazine. The selectivity and overall yield are highly sensitive to the choice of base, solvent, methylating agent, and temperature.

The fundamental challenge lies in controlling the nucleophilicity of the pyridazinone ring. The anionic intermediate, formed upon deprotonation, exhibits ambident nucleophilic character with reactive sites at both the nitrogen (N2) and the exocyclic oxygen (O3) atoms. Our goal is to create conditions that kinetically and thermodynamically favor methylation at the nitrogen atom.

Part 2: Troubleshooting Guide & FAQs

This section is designed to resolve specific issues you may encounter during the synthesis.

Issue 1: Low Yield of this compound

Q: My overall yield is consistently below 50%. What are the primary factors I should investigate?

A: Low yield is typically traced back to one of three areas: incomplete reaction, degradation of starting material/product, or significant side product formation.

  • Incomplete Deprotonation: The first step is the deprotonation of 6-chloropyridazin-3(2H)-one. If the base used is not strong enough or is used in insufficient stoichiometric amounts, the reaction will not proceed to completion.

    • Troubleshooting:

      • Base Selection: Switch to a stronger base. While carbonates (K₂CO₃, Cs₂CO₃) are common, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can ensure complete deprotonation.

      • Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of the base are used to drive the equilibrium towards the pyridazinone anion.

  • Suboptimal Reaction Temperature:

    • Troubleshooting: For many common methylating agents like dimethyl sulfate (DMS) or methyl iodide (MeI), the reaction is often run at or slightly above room temperature (e.g., 25-40 °C). If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to degradation or promote undesired side reactions. We recommend starting at room temperature and monitoring the reaction progress by TLC or LC-MS before cautiously increasing the temperature.

  • Inefficient Methylating Agent:

    • Troubleshooting: Dimethyl sulfate (DMS) is a highly effective and cost-efficient methylating agent for this transformation. If you are using a less reactive agent, consider switching to DMS or methyl iodide. Ensure it is added slowly to control any exotherm.

Workflow: Diagnosing Low Yield

G start Low Yield Observed check_completion Check Reaction Completion by TLC/LC-MS start->check_completion incomplete Is the reaction incomplete? check_completion->incomplete complete Is the reaction complete but yield is still low? check_completion->complete  [No Starting Material Left] base_issue Evaluate Base Strength & Stoichiometry (e.g., K₂CO₃ vs. NaH, >1.1 eq) incomplete->base_issue Yes temp_issue Optimize Temperature (Start at RT, gently warm to 40-50°C) incomplete->temp_issue Yes side_product Analyze Crude Mixture for Side Products (esp. O-methylated isomer) complete->side_product Yes purification_loss Review Purification Method (e.g., precipitation vs. chromatography) complete->purification_loss Yes

Caption: Decision tree for troubleshooting low reaction yield.

Issue 2: Significant Formation of O-Methylated Impurity

Q: I am observing a significant peak in my LC-MS corresponding to the O-methylated isomer, 6-chloro-3-methoxypyridazine. How can I improve the N-selectivity?

A: This is the most common challenge in this synthesis. The N- vs. O-selectivity is governed by Hard and Soft Acid-Base (HSAB) theory and solvent effects. The nitrogen anion is a "softer" nucleophile than the oxygen anion. Therefore, pairing it with a "soft" electrophile (the methylating agent) and using a polar aprotic solvent will favor the desired N-methylation.

  • Solvent Choice is Critical: The solvent plays a crucial role in solvating the cation and influencing the reactivity of the anionic nucleophile.

    • Recommended Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are highly recommended. These solvents effectively solvate the cation (e.g., K⁺ or Na⁺) without strongly solvating the pyridazinone anion, leaving it more available for reaction. Protic solvents like ethanol or methanol should be avoided as they can solvate the anion and may even compete as nucleophiles.

    • Troubleshooting Protocol: Screen the reaction in parallel in DMF, MeCN, and DMSO while keeping other parameters constant. Analyze the N/O ratio in the crude product mixture to determine the optimal solvent for your system.

  • Counter-ion and Phase-Transfer Catalysis:

    • Troubleshooting: The choice of base determines the counter-ion (e.g., K⁺ from K₂CO₃, Na⁺ from NaH). Sometimes, the association between the cation and the anion can influence selectivity. The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The bulky tetraalkylammonium cation generated in situ forms a looser ion pair with the pyridazinone anion, increasing the nucleophilicity of the nitrogen atom and thereby enhancing the rate of N-methylation.

Data Summary: Solvent & Additive Effects on N/O Selectivity
ParameterConditionTypical N/O RatioRationale
Solvent DMF> 95:5Polar aprotic, effectively solvates cations.
Acetonitrile90:10Good alternative to DMF, less viscous.
THF70:30Less polar, may not fully dissociate ion pairs.
Ethanol< 50:50Protic, solvates anion, reduces N-selectivity.
Additive TBAB (0.1 eq)Increases ratio by 5-10%Creates a "naked" anion, enhancing N-attack.
Issue 3: Difficult Purification

Q: The crude product is an oil/waxy solid that is difficult to purify by recrystallization. What are the best practices for purification?

A: This is common when residual starting material, the O-methylated isomer, and the desired product are all present.

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup is essential. Quench the reaction by slowly adding it to water or ice. This will precipitate the organic components and help remove inorganic salts (e.g., from the base) and water-soluble solvents like DMF or DMSO. The product can then be extracted into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Chromatography: Flash column chromatography is the most reliable method for separating the N-methylated and O-methylated isomers.

    • Recommended System: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50%) on a silica gel column typically provides excellent separation. The O-methylated isomer is less polar and will elute first.

  • Recrystallization (if applicable): If the product is obtained with high purity (>95%) after chromatography, it can often be recrystallized to yield a crystalline solid.

    • Solvent Screening: Test solvents like isopropanol, ethyl acetate/hexanes mixtures, or toluene.

Part 3: Optimized Experimental Protocol

This protocol is a robust starting point, incorporating the principles discussed above to maximize yield and purity.

Objective: To synthesize this compound with high yield and selectivity.

Materials:

  • 6-chloropyridazin-3(2H)-one (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)

  • Dimethyl Sulfate (DMS) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (5-10 mL per gram of starting material)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq) - Optional, but recommended

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-chloropyridazin-3(2H)-one, potassium carbonate, and TBAB (if using).

  • Solvent Addition: Add DMF via syringe and stir the resulting suspension at room temperature for 15 minutes.

  • Methylation: Cool the flask in an ice-water bath. Slowly add the dimethyl sulfate dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes) or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice water (10x the volume of DMF used). A precipitate should form.

  • Extraction: Stir the aqueous suspension for 30 minutes, then extract with Dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes.

Reaction Workflow Diagram

G cluster_flask Reaction Flask (N₂ atm) cluster_workup Workup & Purification A 1. Charge SM, K₂CO₃, TBAB B 2. Add DMF, Stir A->B C 3. Cool to 0°C B->C D 4. Add DMS dropwise C->D E 5. Warm to RT, Stir 2-4h D->E F 6. Quench in Ice Water E->F G 7. Extract with DCM F->G H 8. Wash, Dry, Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Step-by-step workflow for the optimized synthesis.

stability issues of 6-chloro-2-methylpyridazin-3(2H)-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-chloro-2-methylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Drawing from established principles of organic chemistry and forced degradation studies, this document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions.[1][2][3] Our goal is to empower you to anticipate, identify, and resolve stability issues, ensuring the integrity and reliability of your experimental outcomes.

Overview of Stability Profile

This compound is a heterocyclic compound belonging to the pyridazinone class.[4] The stability of this molecule is intrinsically linked to its chemical structure, which features several reactive sites. The primary areas of concern for stability are:

  • The C-Cl Bond: The chloro-substituent on the pyridazinone ring is the most probable site of hydrolytic attack. The electron-deficient nature of the pyridazine ring makes this bond susceptible to nucleophilic substitution, particularly by water or hydroxide ions.[5][6]

  • The Lactam (Amide) Bond: The endocyclic amide bond within the pyridazinone ring can also undergo hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening.[7]

  • The N-Methyl Group: The methyl group attached to the nitrogen atom can be a target for oxidative degradation.[8][9][10][11]

Understanding these potential liabilities is the first step in designing stable formulations and robust experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For solid material, we recommend storage in a tightly sealed container under inert gas (nitrogen or argon) at 2–8 °C, protected from light.[12] This minimizes exposure to atmospheric moisture, oxygen, and light, which are key instigators of hydrolytic, oxidative, and photolytic degradation.

Q2: My solution of the compound is developing a yellow tint over time. What could be the cause?

A2: A color change often indicates the formation of degradation products. This could be due to photolytic degradation if the solution is exposed to light, or slow hydrolysis/oxidation if the solvent is not inert or contains dissolved oxygen. We recommend preparing solutions fresh and storing them protected from light in an amber vial. If the issue persists, a preliminary HPLC analysis should be performed to check for the emergence of new impurity peaks.

Q3: Can I use co-solvents if my compound has poor solubility in aqueous buffers?

A3: Yes, but with caution. Co-solvents like acetonitrile, methanol, or DMSO can be used. However, it is crucial to ensure the co-solvent itself does not promote degradation. Always run a control experiment with the compound in the chosen solvent system under your experimental conditions to confirm its stability. Be aware that some solvents can participate in degradation pathways, especially under thermal or photolytic stress.[3]

Q4: What is the expected primary degradation product in aqueous media?

A4: The most likely degradation product resulting from hydrolysis is 6-hydroxy-2-methylpyridazin-3(2H)-one, formed by the nucleophilic substitution of the chlorine atom with a hydroxyl group.[5][7][13][14] This should be the first product to look for during analytical method development for stability studies.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical workflow to diagnose and solve the problem.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer (pH > 7)
  • Observation: HPLC analysis shows a significant decrease in the peak area of this compound within hours of dissolution in a neutral or basic buffer. A new, more polar peak is observed at an earlier retention time.

  • Probable Cause: Base-catalyzed hydrolysis of the C-Cl bond. The hydroxyl ion (OH⁻) is a more potent nucleophile than water, accelerating the substitution of the chloride.[7]

  • Troubleshooting Workflow:

    G A Observation: Rapid degradation in basic/neutral aqueous buffer B Hypothesis: Base-catalyzed hydrolysis of C-Cl bond A->B C Step 1: Confirm Identity of Degradant Run LC-MS analysis on the degraded sample. B->C D Check for a mass corresponding to [M-Cl+OH] (M-19.5 Da) C->D Expected mass found? E Step 2: pH Profiling Prepare solutions in buffers ranging from pH 2 to pH 10. Monitor degradation rate at a fixed time point. D->E F Result: Degradation rate increases significantly as pH > 7 E->F H Result: Degradation is independent of pH E->H G Conclusion: Hydrolysis is base-catalyzed. Solution: Work at lower pH (e.g., pH 3-5) or use aprotic solvents if possible. F->G I Investigate other factors: - Buffer components (nucleophilic attack?) - Oxygen exposure (oxidation?) H->I

    Caption: Troubleshooting workflow for basic hydrolysis.

Issue 2: Appearance of Multiple Degradant Peaks Under Oxidative Stress
  • Observation: When testing stability in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), multiple new peaks appear in the chromatogram, and mass balance is poor.[15]

  • Probable Cause: The molecule has multiple sites susceptible to oxidation. The primary targets are the N-methyl group (which can be oxidized to an N-hydroxymethyl or N-formyl group, or even demethylated) and potentially the pyridazinone ring itself, which could lead to ring-opening.[8][9][10][16]

  • Troubleshooting Steps:

    • Identify Degradants: Use LC-MS/MS to obtain mass and fragmentation data for the new peaks. Look for mass shifts corresponding to oxygen addition (+16 Da for N-oxide or hydroxylation) or demethylation (-14 Da).[9]

    • Reduce Oxidant Concentration: The goal of forced degradation is to achieve 5-20% degradation.[17] If degradation is too extensive, secondary degradants can form, complicating the profile. Reduce the H₂O₂ concentration or the incubation time.

    • Use a Different Oxidant: Consider a milder or different type of oxidizing agent (e.g., AIBN for radical-initiated oxidation) to see if the degradation pathway changes, which can provide mechanistic clues.

    • Inert Atmosphere: To confirm the role of oxidation, conduct a control experiment under a nitrogen or argon atmosphere. A significant reduction in degradation confirms oxidative liability.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a comprehensive forced degradation (stress testing) study to identify the degradation pathways and develop a stability-indicating analytical method, in line with ICH guidelines.[1][2][3]

Objective: To determine the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV or PDA detector[18]

  • LC-MS system for peak identification (recommended)[19]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL stock solution in Acetonitrile or Methanol Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h Prep->Acid Base Base Hydrolysis 0.1 M NaOH, RT, 4h Prep->Base Ox Oxidation 3% H2O2, RT, 24h Prep->Ox Therm Thermal Solid & Solution, 80°C, 48h Prep->Therm Photo Photolytic ICH Q1B conditions (UV/Vis light) Prep->Photo Neut Neutralize Acid/Base Samples Acid->Neut Base->Neut Dil Dilute to working concentration Ox->Dil Therm->Dil Photo->Dil Neut->Dil HPLC Inject on HPLC-UV/PDA Dil->HPLC MassBal Assess Peak Purity & Calculate Mass Balance HPLC->MassBal LCMS Identify Degradants with LC-MS MassBal->LCMS

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).[17]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 0, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Solid: Store 5-10 mg of the solid compound in an oven at 80°C for 48 hours.

    • Solution: Store a vial of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

  • Analysis: For each time point, dilute the sample to a suitable concentration (e.g., 100 µg/mL) with mobile phase. Analyze using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all generated degradation products.[15]

Data Interpretation:

Summarize the percentage of degradation and the peak area of major degradants in a table.

Stress ConditionTime (h)% Degradation of ParentMajor Degradant 1 (% Area)Major Degradant 2 (% Area)
0.1 M HCl, 60°C 24~5%--
0.1 M NaOH, RT 4~15%~14% (Expected Hydroxy)-
3% H₂O₂, RT 24~12%~6% (Ox-1)~4% (Ox-2)
Thermal (Solid) 48<1%--
Photolytic -~8%~7% (Photo-1)-

Note: The data above is illustrative and should be determined experimentally.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. The primary liabilities are hydrolytic degradation of the C-Cl bond, particularly under basic conditions, and potential oxidative degradation of the N-methyl group. By employing a systematic approach using forced degradation studies as outlined in this guide, researchers can proactively identify potential issues, elucidate degradation pathways, and develop robust, stability-indicating analytical methods. This ensures the generation of reliable and reproducible data.

References

Technical Support Center: 6-Chloro-2-methylpyridazin-3(2H)-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals working with 6-chloro-2-methylpyridazin-3(2H)-one. It addresses common experimental challenges in a question-and-answer format, offering explanations grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the N-methylation of 6-chloropyridazin-3(2H)-one. A typical protocol involves the use of a methylating agent like methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

Q1: My N-methylation reaction of 6-chloropyridazin-3(2H)-one is showing low yield. What are the potential causes and how can I optimize it?

A1: Low yields in this N-methylation reaction can stem from several factors. A systematic approach to troubleshooting is crucial for improving the outcome.

Potential Causes and Optimization Strategies:

  • Incomplete Deprotonation: The pyridazinone starting material needs to be efficiently deprotonated by the base to form the nucleophilic anion for the reaction with methyl iodide to proceed.

    • Troubleshooting:

      • Base Strength: While potassium carbonate is commonly used, if you observe a significant amount of unreacted starting material, consider a stronger base like cesium carbonate or sodium hydride (NaH). Note that NaH requires strictly anhydrous conditions.

      • Base Equivalents: Ensure you are using at least two equivalents of potassium carbonate to drive the equilibrium towards the deprotonated form.[1]

  • Reaction Temperature: The reaction is typically run at room temperature (around 25°C).[1]

    • Troubleshooting:

      • Low Temperature: If the reaction is sluggish, a slight increase in temperature (e.g., to 40-50°C) can increase the reaction rate. However, be cautious as higher temperatures can promote side reactions.

      • High Temperature: Excessive heat can lead to the degradation of reactants or products and the formation of impurities.

  • Reaction Time: A standard reaction time is around 4 hours.[1]

    • Troubleshooting: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present after 4 hours, the reaction may require a longer duration.

  • Moisture: The presence of water can hydrolyze the methyl iodide and react with the base, reducing their effectiveness.

    • Troubleshooting: Use anhydrous DMF and ensure all glassware is thoroughly dried before use.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common issue in the alkylation of pyridazinones due to the presence of multiple nucleophilic sites.

Potential Side Products:

  • O-methylated Isomer: Besides the desired N-methylation, O-methylation can occur, leading to the formation of 6-chloro-3-methoxypyridazine. The ratio of N- to O-alkylation is influenced by factors such as the solvent, counter-ion, and temperature. Harder electrophiles and polar aprotic solvents like DMF tend to favor N-alkylation.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 6-chloropyridazin-3(2H)-one.

  • Over-methylation: While less common with mono-alkylation, it's a possibility to form a quaternary ammonium salt, especially if a large excess of methyl iodide is used.

Side_Products

Work-up and Purification

Q3: I'm having trouble removing DMF during the work-up. What is the best procedure?

A3: DMF is a high-boiling, water-miscible solvent that can be challenging to remove completely.

Effective DMF Removal Strategies:

  • Aqueous Wash: The most common method is to dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate.

    • Pro-Tip: For every 5 mL of DMF, use at least 50 mL of water for the initial wash. Repeat the aqueous wash multiple times (3-5x) to ensure complete removal of DMF. A final wash with brine helps to break any emulsions and remove residual water from the organic layer.

  • LiCl Wash: Washing the organic layer with a 5% aqueous lithium chloride solution can be more effective at removing DMF than water alone.

Q4: My column chromatography purification is not giving a clean separation. How can I improve it?

A4: Achieving good separation of the N-methylated product from the starting material and the O-methylated isomer can be tricky due to their similar polarities.

Chromatography Optimization:

  • Solvent System Selection:

    • TLC Optimization: Before running a column, meticulously optimize the eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column.

    • Gradient Elution: If isocratic elution does not provide adequate separation, a shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane) can be effective.

  • Column Packing and Loading:

    • Proper Packing: Ensure the silica gel is packed uniformly to avoid channeling.

    • Dry Loading: For compounds that are not highly soluble in the initial eluent, dry loading onto a small amount of silica gel can improve resolution.

  • Alternative Stationary Phases: If separation on silica gel is still problematic, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.

Parameter Recommendation for Improved Separation
Eluent Polarity Adjust the ratio of non-polar (e.g., hexane) to polar (e.g., ethyl acetate) solvent based on TLC analysis.
TLC Rf of Product Aim for an Rf between 0.2 and 0.3 for optimal column separation.
Loading Technique Use dry loading for samples with low solubility in the eluent.
Gradient Employ a shallow gradient for closely eluting compounds.
Product Characterization and Stability

Q5: How can I confirm the identity and purity of my this compound?

A5: A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization and purity assessment.

Analytical Methods:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. For this compound, you should observe a singlet for the N-methyl group around 3.76 ppm and two doublets for the pyridazinone ring protons.[1] The absence of the N-H proton from the starting material is a key indicator of a successful reaction.

  • ¹³C NMR Spectroscopy: Carbon NMR will show the expected number of signals for the carbon skeleton, further confirming the structure.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing such compounds.

Analytical_Workflow

Q6: What are the recommended storage conditions for this compound and what is its stability?

A6: Proper storage is crucial to maintain the integrity of the compound.

Storage and Stability:

  • Storage Conditions: It is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) is beneficial for long-term storage to prevent potential degradation.

  • Hydrolytic Stability: The chloro-substituent on the pyridazinone ring can be susceptible to hydrolysis, especially under basic or strongly acidic conditions and at elevated temperatures. This would lead to the formation of the corresponding hydroxy-pyridazinone derivative.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided as it can lead to decomposition. It is advisable to perform reactions at the lowest effective temperature.

References

Technical Support Center: Byproduct Formation and Removal in the Synthesis of 6-Chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloro-2-methylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of byproduct formation and ensure the successful synthesis and purification of your target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. We delve into the root causes of these issues and provide actionable solutions based on established chemical principles.

Question 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify and minimize it?

Answer:

A common issue in the N-alkylation of pyridazinones is the formation of a regioisomeric byproduct. In the case of 6-chloropyridazin-3(2H)-one, methylation can occur at two different nitrogen atoms, leading to the desired N2-methylated product and the undesired N1-methylated isomer. The regioselectivity of this reaction is influenced by several factors, including the choice of base, solvent, and methylating agent.[1]

Identifying the Isomeric Byproduct:

The most effective way to identify the N1-methyl and N2-methyl isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts of the pyridazinone ring protons will differ between the two isomers. The proton adjacent to the N-methyl group will likely experience a different electronic environment and thus a different chemical shift compared to the proton further away.

  • ¹³C NMR: The chemical shifts of the ring carbons, particularly those bonded to the nitrogen atoms, will also be distinct for each isomer.

  • Thin Layer Chromatography (TLC): The two isomers will likely have different polarities and therefore different Rf values on a TLC plate, allowing for easy monitoring of the reaction progress and assessment of product purity.

Minimizing the Isomeric Byproduct:

Controlling the regioselectivity of the methylation is key to minimizing the formation of the N1-isomer. The choice of base and solvent plays a crucial role.

ParameterCondition Favoring N2-Methylation (Desired)Rationale
Base Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃)These bases are less likely to coordinate with the methylating agent, allowing for methylation to occur at the more thermodynamically stable position.
Solvent Polar aprotic solvents (e.g., DMF, Acetonitrile)These solvents effectively solvate the cation of the base, increasing its reactivity while not interfering with the methylation reaction.
Temperature Lower to moderate temperatures (e.g., 25°C)Higher temperatures can sometimes lead to a decrease in regioselectivity.[2]

A well-established method for the synthesis of this compound with high yield involves the use of potassium carbonate as the base in N,N-dimethylformamide (DMF) at room temperature.[2]

Question 2: I'm observing a byproduct with a mass corresponding to the loss of chlorine and addition of a hydroxyl group. What is it and how can I prevent its formation?

Answer:

This byproduct is likely 6-hydroxy-2-methylpyridazin-3(2H)-one, formed through the hydrolysis of the chloro group on either the starting material, 6-chloropyridazin-3(2H)-one, or the product, this compound.

Mechanism of Formation:

The presence of water in the reaction mixture, either from solvents that are not anhydrous or from the hygroscopic nature of some reagents, can lead to nucleophilic substitution of the chlorine atom by a hydroxide ion. This is more likely to occur if the reaction is run for an extended period or at elevated temperatures.

Prevention and Removal:

  • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Use of anhydrous solvents and freshly dried reagents is critical.

  • Reaction Time: Monitor the reaction progress by TLC and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor hydrolysis.

  • Purification: The hydroxylated byproduct is significantly more polar than the chlorinated product. It can be effectively removed by column chromatography on silica gel.

Question 3: My mass spectrometry data shows a peak that could correspond to an O-methylated byproduct. Is this possible and how can I avoid it?

Answer:

Yes, O-methylation is a potential side reaction, which would lead to the formation of 6-chloro-3-methoxypyridazine. While N-alkylation is generally favored for pyridazinones, the reaction conditions can influence the N- versus O-alkylation ratio.

Factors Influencing O-Methylation:

  • Methylating Agent: "Harder" methylating agents, such as dimethyl sulfate, may show a slightly higher tendency for O-methylation compared to "softer" agents like methyl iodide.

  • Counter-ion of the Base: The nature of the cation of the base used can influence the site of alkylation.

  • Solvent: The solvent can affect the dissociation of the pyridazinone salt and the solvation of the nucleophilic centers, thereby influencing the N/O-alkylation ratio.

Minimizing O-Methylation:

The conditions that favor N2-methylation, such as using potassium carbonate as the base and methyl iodide as the methylating agent in DMF, generally suppress O-methylation. The lone pair on the nitrogen is typically more nucleophilic than the oxygen of the carbonyl group in the pyridazinone system.

Identification and Removal:

The O-methylated product will have a distinct set of signals in both ¹H and ¹³C NMR spectra compared to the N-methylated products. It can be separated from the desired product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical protocol for the synthesis of this compound?

A1: A reliable and high-yielding protocol is as follows:

Experimental Protocol: Synthesis of this compound [2]

  • Materials:

    • 6-chloropyridazin-3(2H)-one

    • Potassium carbonate (K₂CO₃), anhydrous

    • Methyl iodide (CH₃I)

    • N,N-dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • To a solution of 6-chloropyridazin-3(2H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add methyl iodide (2.0 eq) dropwise to the suspension.

    • Stir the resulting mixture at 25°C for 4 hours. Monitor the reaction progress by TLC.

    • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford this compound.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system, such as a mixture of ethyl acetate and hexane, to achieve good separation between the starting material, product, and any potential byproducts. The spots can be visualized under UV light.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Methyl iodide is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF is a skin and eye irritant. Avoid contact with skin and eyes.

  • The reaction should be carried out in a fume hood.

Q4: Are there any other potential, less common byproducts I should be aware of?

A4: While less common, the following byproducts are theoretically possible:

  • Over-methylation: The N-methylated product could potentially react with another equivalent of methyl iodide to form a quaternary ammonium salt. This is more likely if an excess of the methylating agent is used or if the reaction is run for a very long time. This highly polar byproduct would likely remain in the aqueous layer during workup or be easily separated by chromatography.

  • Dimerization: In some heterocyclic chemistries, dimerization of the starting material or product can occur under certain conditions. While not commonly reported for this specific reaction, it is a possibility to consider if you observe unexpected high molecular weight impurities in your mass spectrometry analysis.

Visualizing the Reaction and Byproduct Formation

The following diagram illustrates the primary reaction pathway and the formation of the major byproducts discussed.

Byproduct_Formation SM 6-chloropyridazin-3(2H)-one Product This compound (Desired Product) SM->Product N2-Methylation (Major Pathway) Isomer 6-chloro-1-methylpyridazin-3(2H)-one (Isomeric Byproduct) SM->Isomer N1-Methylation (Minor Pathway) OMethyl 6-chloro-3-methoxypyridazine (O-Methylation Byproduct) SM->OMethyl O-Methylation (Minor Pathway) MeI Methyl Iodide (CH3I) Hydrolysis 6-hydroxy-2-methylpyridazin-3(2H)-one (Hydrolysis Byproduct) Product->Hydrolysis

References

Technical Support Center: Characterizing 6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 6-chloro-2-methylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to assist you in your experimental work.

Section 1: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) - Troubleshooting

FAQ 1: I am observing poor peak shape (tailing or fronting) for this compound in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?

Poor peak shape for pyridazinone derivatives is a common issue that can often be resolved by systematically investigating several factors.

Possible Causes & Solutions:

  • Secondary Interactions with Silica: The basic nitrogen atoms in the pyridazinone ring can interact with residual acidic silanol groups on the C18 column, leading to peak tailing.

    • Troubleshooting Protocol:

      • Mobile Phase pH Adjustment: The pH of your mobile phase plays a critical role. This compound has a pKa of approximately -1.47, indicating it is a very weak base.[1] Buffering the mobile phase to a low pH (around 2.5-3.5) with an additive like formic acid or trifluoroacetic acid will ensure the silanol groups are protonated and minimize these secondary interactions.

      • Use of an End-Capped Column: Modern, high-purity, end-capped silica columns are designed to have minimal accessible silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

      • Competitive Additives: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also help to mask the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.

    • Troubleshooting Protocol:

      • Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column.

      • Reduce Injection Volume: Decrease the volume of your sample injection.

  • Inappropriate Mobile Phase Composition: The organic modifier and its proportion in the mobile phase can affect peak shape.

    • Troubleshooting Protocol:

      • Solvent Optimization: Experiment with different organic solvents like acetonitrile and methanol. Acetonitrile often provides sharper peaks for heterocyclic compounds.

      • Gradient Optimization: If using a gradient, ensure the initial percentage of the organic solvent is not too high, which can cause peak distortion. A shallower gradient around the elution time of your compound can also improve peak shape.

FAQ 2: I am struggling to achieve baseline separation between this compound and a potential impurity. What steps can I take to improve resolution?

Achieving adequate separation is crucial for accurate quantification and impurity profiling. Here’s a systematic approach to improving resolution:

Troubleshooting Protocol for Improving Chromatographic Resolution:

  • Optimize Mobile Phase Strength:

    • Isocratic Elution: If you are using an isocratic method, systematically decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time and potentially improve the separation between closely eluting peaks.

    • Gradient Elution: If using a gradient, make the gradient shallower around the elution time of the compounds of interest. For example, if your peaks elute at 40% acetonitrile, try a segment of the gradient that goes from 35% to 45% over a longer period.

  • Change the Organic Modifier:

    • The selectivity of your separation can be altered by switching the organic solvent. If you are using methanol, try acetonitrile, and vice versa. The different solvent properties can change the interaction with the stationary phase and improve resolution.

  • Adjust the Mobile Phase pH:

    • Even small changes in the mobile phase pH can alter the retention times of ionizable impurities. Experiment with slight adjustments to the pH of the aqueous portion of your mobile phase.

  • Evaluate Different Stationary Phases:

    • If optimizing the mobile phase does not provide the desired resolution, consider trying a column with a different stationary phase. For example, a phenyl-hexyl or a polar-embedded column can offer different selectivity compared to a standard C18 column.

  • Increase Column Efficiency:

    • Longer Column: Using a longer column (e.g., 150 mm instead of 100 mm) will increase the number of theoretical plates and can improve resolution.

    • Smaller Particle Size: Switching to a column with a smaller particle size (e.g., from 5 µm to 3 µm or a sub-2 µm UPLC column) will significantly increase efficiency and resolution.[2]

Section 2: Mass Spectrometry (MS) - Troubleshooting and FAQs

FAQ 3: I am analyzing this compound by mass spectrometry and see a characteristic isotopic pattern. What does this signify?

The presence of a chlorine atom in this compound gives rise to a distinct isotopic pattern in the mass spectrum.

Explanation of the Isotopic Pattern:

  • Chlorine has two stable isotopes: ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3][4]

  • Therefore, in the mass spectrum, you will observe two molecular ion peaks separated by 2 m/z units.

  • The peak corresponding to the molecule containing ³⁵Cl (the M peak) will be approximately three times more intense than the peak for the molecule containing ³⁷Cl (the M+2 peak).[4][5]

  • This characteristic M to M+2 ratio of 3:1 is a strong indicator of the presence of a single chlorine atom in the molecule or fragment being analyzed.[3][5]

Visualizing the Expected Isotopic Pattern:

G cluster_ms Expected Mass Spectrum Isotopic Pattern for a Compound with One Chlorine Atom M [M]⁺ (contains ³⁵Cl) M+2 [M+2]⁺ (contains ³⁷Cl) Relative_Intensity Relative Intensity m/z m/z peak_M+2 G start Unexpected Peak Observed in MS check_synthesis Review Synthesis Pathway: - Starting Materials - Reagents - By-products start->check_synthesis check_degradation Consider Degradation Pathways: - Hydrolysis - Oxidation - Photodegradation start->check_degradation high_res_ms Acquire High-Resolution MS Data (e.g., TOF, Orbitrap) check_synthesis->high_res_ms check_degradation->high_res_ms elemental_comp Determine Elemental Composition from Accurate Mass high_res_ms->elemental_comp ms_ms Perform MS/MS Fragmentation elemental_comp->ms_ms fragmentation_analysis Analyze Fragmentation Pattern ms_ms->fragmentation_analysis structure_elucidation Propose Putative Structure(s) fragmentation_analysis->structure_elucidation confirm_structure Confirm Structure: - Synthesize Standard - NMR Analysis structure_elucidation->confirm_structure

References

Technical Support Center: Enhancing the Biological Activity of 6-Chloro-2-methylpyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-chloro-2-methylpyridazin-3(2H)-one derivatives. As Senior Application Scientists, we have compiled this guide based on field-proven insights and peer-reviewed data to help you navigate the common challenges encountered during the synthesis, optimization, and biological evaluation of this important chemical scaffold. This guide is structured in a question-and-answer format to directly address the specific issues you may face in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the this compound scaffold, providing essential context for your research.

Q1: What is the significance of the this compound scaffold in drug discovery?

The pyridazinone core is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The this compound structure, in particular, serves as a versatile synthetic intermediate. The chlorine atom at the C6 position is an excellent leaving group, making it an ideal site for introducing chemical diversity through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity against various targets, including enzymes and receptors involved in cardiovascular diseases, inflammation, and oncology.

Q2: What are the primary biological targets for derivatives of this scaffold?

Derivatives of this scaffold have shown activity against a diverse array of biological targets. Notably, they are well-known as phosphodiesterase 3 (PDE3) inhibitors, which has led to the development of cardiotonic agents. More recent research has expanded their scope to include:

  • Anticancer agents: Targeting kinases or inducing apoptosis in various cancer cell lines.

  • Antimicrobial agents: Showing efficacy against different strains of bacteria and fungi.

  • Anti-inflammatory agents: By modulating inflammatory pathways.

  • Herbicides: Certain derivatives have been investigated for their potent herbicidal activity.

Q3: What are the most common synthetic challenges when working with this scaffold?

The primary synthetic challenges typically revolve around the modification of the pyridazinone core. Key issues include:

  • Controlling Regioselectivity: Ensuring that substitutions occur at the desired position (e.g., C6) without unintended reactions elsewhere on the ring.

  • Reaction Conditions for C-C Coupling: Optimizing catalyst, ligand, base, and solvent systems for Suzuki, Sonogashira, or Buchwald-Hartwig reactions at the C6 position can be complex and substrate-dependent.

  • Yield and Purity: Achieving high yields and purity can be difficult, often requiring careful optimization of reaction times, temperatures, and purification methods.

  • Solubility: As derivatives become more complex and lipophilic, their poor solubility in common solvents can complicate both reaction workups and biological assays.

Part 2: Troubleshooting Guide: Synthesis & Chemical Optimization

This section provides detailed troubleshooting for specific issues you might encounter during the chemical synthesis and optimization of your derivatives.

Q4: My Suzuki coupling reaction at the C6 position is giving a low yield. What steps can I take to improve it?

Low yield in a Suzuki coupling is a common problem that can often be resolved by systematically optimizing the reaction parameters.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The Palladium catalyst may have degraded.

    • Solution: Always use a fresh batch of the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)). Ensure it is stored under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent.

    • Solution: Create a small reaction matrix to screen different conditions. A common starting point is a 2M aqueous solution of Na₂CO₃ or K₂CO₃ with a solvent system like 1,4-dioxane or a mixture of DME and water. If that fails, consider stronger bases like Cs₂CO₃ or K₃PO₄, which can be effective for less reactive boronic acids.

  • Boronic Acid Decomposition: Boronic acids can degrade, especially in solution or at elevated temperatures.

    • Solution: Use fresh, high-purity boronic acid. If possible, add it to the reaction mixture last. Consider using more stable boronate esters (e.g., pinacol esters) as an alternative coupling partner.

  • Oxygen Contamination: Oxygen can poison the palladium catalyst and lead to side reactions like homocoupling of the boronic acid.

    • Solution: Ensure the reaction is thoroughly degassed before adding the catalyst. This can be done by bubbling argon or nitrogen through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Experimental Protocol: Screening for Optimal Suzuki Coupling Conditions

ParameterCondition 1 (Standard)Condition 2 (Alternative Base)Condition 3 (Alternative Catalyst/Solvent)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (3 mol%)
Base Na₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)
Solvent 1,4-Dioxane/H₂O (4:1)1,4-DioxaneToluene/EtOH/H₂O (4:1:1)
Temperature 90 °C90 °C100 °C
Time 12 h12 h12 h

Q5: I am observing significant amounts of a de-chlorinated byproduct in my reaction. How can I prevent this?

The formation of 2-methylpyridazin-3(2H)-one (the de-chlorinated byproduct) is a common side reaction, often caused by hydrodehalogenation.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Choice: Some palladium catalysts and ligands are more prone to promoting hydrodehalogenation.

    • Solution: Switch to a catalyst system less known for this side reaction. For example, catalysts with bulky, electron-rich phosphine ligands can sometimes suppress this pathway.

  • Hydrogen Source: The hydrogen source for this side reaction can be the solvent (e.g., isopropanol), the base, or even water.

    • Solution: Ensure you are using anhydrous solvents if the reaction chemistry permits. If water is required (as in many Suzuki couplings), minimize its quantity to what is necessary for the base to be effective. Avoid using alcohols as the primary solvent if this is a persistent issue.

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the rate of side reactions.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid over-incubation and subsequent byproduct formation. Try running the reaction at a slightly lower temperature for a longer period.

Workflow for Minimizing De-chlorination

Caption: Troubleshooting workflow for byproduct formation.

Part 3: Troubleshooting Guide: Biological Activity & Assay Development

This section focuses on challenges related to evaluating the biological activity of your synthesized compounds.

Q6: My new derivative shows lower-than-expected biological activity. How can I use SAR to guide the next design?

Low biological activity is a common outcome in early-stage drug discovery. A systematic analysis of the structure-activity relationship (SAR) is the key to rational design improvement.

Step-by-Step SAR Analysis and Redesign:

  • Establish a Baseline: Ensure your assay is validated with a known active compound (a positive control) to confirm the assay itself is working correctly. The parent compound, this compound, can serve as a negative or weak control.

  • Analyze the Modification: Consider the electronic and steric properties of the group you introduced at the C6 position.

    • Is it too bulky? Large, sterically hindering groups may prevent the molecule from fitting into the target's binding pocket.

    • Does it have the right electronics? The introduction of electron-donating or electron-withdrawing groups can drastically alter key interactions like hydrogen bonding or π-stacking. For instance, many PDE3 inhibitors feature a C6 substituent that can accept a hydrogen bond.

  • Systematic Modification: Synthesize a small, focused library of analogs to probe the SAR.

    • Steric Effects: Synthesize analogs with smaller (e.g., methyl), medium (e.g., ethyl, isopropyl), and larger (e.g., t-butyl, phenyl) groups.

    • Electronic Effects: Introduce phenyl rings with electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -CF₃, -NO₂) at the para position to probe electronic requirements.

Key SAR Insights for Pyridazinone Scaffolds

PositionModification TypeGeneral Effect on Activity (Example Target: PDE3)Rationale
C6 Small, polar, H-bond acceptorsOften increases potency.Mimics the interaction of endogenous ligands with the active site.
C6 Bulky, lipophilic groupsCan decrease or increase potency depending on the specific target pocket size.Steric hindrance can block binding, or hydrophobic interactions can enhance it.
N2 Small alkyl groups (e.g., Methyl)Generally well-tolerated.This position is often less involved in direct binding interactions.

SAR Visualization on the Pyridazinone Core

Caption: Key structure-activity relationship points.

Q7: My compound is highly potent but has poor solubility. How can I improve its physicochemical properties for biological assays?

Poor aqueous solubility is a major hurdle that can lead to inaccurate bioassay data and prevent further development.

Strategies to Enhance Solubility:

  • Introduce Polar Functional Groups: The most direct way to increase solubility is to add polar, ionizable, or hydrogen-bonding groups.

    • Solution: Synthesize analogs that incorporate groups like amines (-NH₂), carboxylic acids (-COOH), or hydroxyls (-OH). A common strategy is to add a basic nitrogen atom (e.g., in a piperazine or morpholine ring) to the end of a linker attached at the C6 position. This allows for the formation of highly soluble hydrochloride salts.

  • Reduce Molecular Weight and Lipophilicity (LogP): Large, greasy molecules are inherently less soluble.

    • Solution: If your active compound has a large, non-polar substituent, try to identify the minimal structural components required for activity (the pharmacophore) and trim away non-essential lipophilic parts. Tools for in-silico calculation of LogP can guide this process.

  • Formulation Strategies for In Vitro Assays: If re-synthesis is not immediately feasible, you can use formulation aids for your current compound.

    • Solution: Prepare stock solutions in 100% DMSO. For the final assay, ensure the final concentration of DMSO is low (typically <0.5%) to avoid artifacts. If precipitation still occurs in the aqueous assay buffer, consider using co-solvents like PEG400 or solubilizing agents like cyclodextrins, but always validate that these agents do not interfere with the assay itself.

Validation & Comparative

A Comparative Guide to 6-chloro-2-methylpyridazin-3(2H)-one and Other Pyridazinone Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the pyridazinone scaffold represents a privileged structure, a core molecular framework that consistently appears in compounds with a wide array of biological activities.[1] This guide provides an in-depth, objective comparison of 6-chloro-2-methylpyridazin-3(2H)-one with other key pyridazinone derivatives, focusing on their performance in critical therapeutic areas: vasodilation, cancer cytotoxicity, and anti-inflammatory action. By synthesizing experimental data and elucidating the structure-activity relationships (SAR), this document aims to empower researchers to make informed decisions in their own discovery and development programs.

The Pyridazinone Core: A Hub of Biological Activity

The pyridazin-3(2H)-one ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore. Its chemical tractability allows for substitutions at various positions, leading to a diverse range of pharmacological effects.[2] This adaptability has made pyridazinone derivatives a focal point in the search for novel therapeutics for cardiovascular diseases and cancer, two of the leading causes of mortality worldwide.[2]

Comparative Analysis of Biological Performance

While direct, head-to-head experimental data for this compound is not extensively available in the current body of peer-reviewed literature, we can infer its likely activity profile by examining the performance of structurally similar analogs. The following sections compare pyridazinone derivatives based on their substitutions and their impact on specific biological activities.

Vasodilator Activity: Targeting Hypertension and Cardiovascular Disease

Pyridazinone derivatives have shown significant promise as vasodilators, acting on the smooth muscle of blood vessels to induce relaxation and lower blood pressure.[3] The mechanism of action can vary, with some derivatives acting as direct vasodilators while others function as phosphodiesterase (PDE) inhibitors.[2]

Structure-Activity Relationship Insights:

The substitution pattern on the pyridazinone ring plays a crucial role in determining vasodilator potency. Studies have shown that aryl groups at the 6-position are often associated with significant activity. For instance, 6-phenyl-3-pyridazinone derivatives have demonstrated potent vasorelaxant effects.[4] Furthermore, modifications at the 2-position can also modulate this activity.[2]

Comparative Experimental Data:

Compound/Derivative ClassKey SubstituentsAssay SystemPotency (EC50/IC50)Reference CompoundReference PotencySource
6-phenyl-3-pyridazinone derivatives6-phenylRat thoracic aortic rings0.339–114.300 μMHydralazine18.210 μM[4]
6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative6-(4-carboxymethyloxyphenyl)Not specified0.051 μMNot specifiedNot specified[2]
N,O-dibenzyl pyridazinone derivativeN,O-dibenzylNot specified35.3 μMNot specifiedNot specified[2]

Inference on this compound:

Based on the available data, the presence of a halogen, such as chlorine, at the 6-position is a common feature in biologically active pyridazinones. The methyl group at the N2 position is a small, lipophilic substituent that can influence the compound's solubility and interaction with its biological target. It is plausible that this compound possesses vasodilator activity, though its potency relative to the 6-aryl substituted analogs would require direct experimental confirmation.

Anticancer Activity: A Cytotoxic Arsenal

The pyridazinone scaffold is also a key component in a number of anticancer agents.[2] Their mechanisms of action are diverse and can include the inhibition of various kinases and other enzymes crucial for cancer cell proliferation and survival.[2]

Structure-Activity Relationship Insights:

For anticancer activity, the nature and position of substituents are critical. For instance, the fusion of a triazole ring to the pyridazinone core has been shown to enhance cytotoxicity.[5] Studies on 6-chloropyridazin-3-yl hydrazones and their cyclized triazolo[4,3-b]pyridazine derivatives revealed that the triazole-fused compounds exhibited superior cytotoxic activity against leukemia and breast cancer cell lines.[5]

Comparative Experimental Data:

Compound/Derivative ClassKey SubstituentsCell LinePotency (IC50/GI50)Reference CompoundReference PotencySource
6-chloro-3-substituted-[4][5][6]triazolo[4,3-b]pyridazines6-chloro, triazole fusionNALM-6 (Leukemia)1.14–3.7 μMDoxorubicin0.167 μM (SB-ALL)[5]
6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones6-aryl, 2-(p-sulfamylphenyl)HL-60 (TB) (Leukemia)< 2 μMNot specifiedNot specified[7]
Pyridazin-3(2H)-one derivatives 6f and 7hVaried substitutionsMDA-MB-468 (TNBC)3.12 and 4.9 µMNot specifiedNot specified[6]

Inference on this compound:

The 6-chloro substitution is present in some of the more potent cytotoxic pyridazinone derivatives. This suggests that this compound could exhibit cytotoxic activity. However, the lack of a more complex substituent at the 2-position, which is often seen in highly active anticancer pyridazinones, might result in moderate potency compared to the more elaborate structures in the table above.

Anti-inflammatory Activity: Targeting COX Enzymes

Certain pyridazinone derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation.[8] Selective COX-2 inhibitors are sought after as they can provide anti-inflammatory relief with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[8]

Structure-Activity Relationship Insights:

The selectivity and potency of COX-2 inhibition by pyridazinone derivatives are highly dependent on the substituents. The ability of a compound to fit into the active site of the COX-2 enzyme is a key determinant of its inhibitory activity.[9]

Comparative Experimental Data:

Compound/Derivative ClassKey SubstituentsPotency (IC50)Selectivity Index (SI)Reference CompoundReference Potency/SISource
Pyridazine derivative 6bVaried substitutions0.18 µM (COX-2)6.33Celecoxib0.35 µM / Not specified[9]
Pyridazine derivative 9aVaried substitutions15.50 nM (COX-2)21.29Celecoxib17.79 nM / 17.98[10]
Pyridazine derivative 16bVaried substitutions16.90 nM (COX-2)18.63Celecoxib17.79 nM / 17.98[10]

Inference on this compound:

While specific data is lacking for this compound, the general pyridazinone scaffold has demonstrated the potential for potent and selective COX-2 inhibition. The relatively simple structure of this compound may not possess the intricate interactions required for high-potency COX-2 inhibition seen in more complex derivatives. However, its potential as a COX inhibitor cannot be dismissed without experimental validation.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key in vitro assays. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Ex Vivo Vasodilator Activity Assessment using Thoracic Aortic Rings

This protocol details the evaluation of a compound's ability to relax pre-contracted isolated rat thoracic aortic rings, a standard method for assessing vasodilator properties.[4]

Rationale: The thoracic aorta provides a robust and reproducible model for studying vascular smooth muscle function. Pre-contraction with an agent like phenylephrine mimics a hypertensive state, allowing for the measurement of a compound's ability to induce relaxation.

Step-by-Step Methodology:

  • Aorta Isolation and Preparation:

    • Humanely euthanize a male Wistar rat (200-250 g) and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

    • Carefully remove adhering connective and adipose tissues.

    • Cut the aorta into rings of approximately 2-3 mm in width.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two stainless-steel hooks in organ baths containing 10 ml of Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

  • Viability and Contraction:

    • After equilibration, assess the viability of the endothelial cells by contracting the rings with phenylephrine (1 μM) and then inducing relaxation with acetylcholine (10 μM). A relaxation of more than 80% indicates intact endothelium.

    • Wash the rings and allow them to return to baseline tension.

    • Induce a stable contraction with phenylephrine (1 μM).

  • Compound Administration and Data Acquisition:

    • Once a stable contraction is achieved, add the test compound (e.g., this compound) in a cumulative concentration-response manner.

    • Record the relaxation response at each concentration.

    • Calculate the percentage of relaxation relative to the pre-contracted tension.

    • Plot the concentration-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Experimental Workflow for Aortic Ring Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Isolation Isolate Thoracic Aorta Ring_Prep Prepare Aortic Rings (2-3mm) Aorta_Isolation->Ring_Prep Mounting Mount Rings in Organ Bath Ring_Prep->Mounting Equilibration Equilibrate (60 min, 1.5g tension) Mounting->Equilibration Viability_Check Check Endothelial Viability Equilibration->Viability_Check Contraction Induce Contraction (Phenylephrine) Viability_Check->Contraction Compound_Addition Cumulative Addition of Test Compound Contraction->Compound_Addition Data_Recording Record Relaxation Response Compound_Addition->Data_Recording Calc_Relaxation Calculate % Relaxation Data_Recording->Calc_Relaxation Plot_Curve Plot Concentration-Response Curve Calc_Relaxation->Plot_Curve Det_EC50 Determine EC50 Value Plot_Curve->Det_EC50

Caption: Workflow for assessing vasodilator activity.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7, NALM-6) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Incubation and Formazan Solubilization:

    • After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 μL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Dilutions Cell_Seeding->Compound_Prep Treatment Treat Cells with Compound (48-72h) Compound_Prep->Treatment MTT_Addition Add MTT Solution (4h) Treatment->MTT_Addition Solubilization Add Solubilization Solution MTT_Addition->Solubilization Abs_Reading Read Absorbance (570nm) Solubilization->Abs_Reading Calc_Viability Calculate % Cell Viability Abs_Reading->Calc_Viability Det_IC50 Determine IC50 Value Calc_Viability->Det_IC50

Caption: Workflow for assessing in vitro cytotoxicity.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Rationale: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (colorimetric substrate).

    • Prepare a stock solution of the test compound and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

    • Add the test compound at various concentrations to the sample wells.

    • Include wells for a vehicle control (DMSO), a positive control inhibitor, and a no-enzyme control.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the absorbance at 595 nm in a kinetic mode for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (change in absorbance per unit time) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value for both COX-1 and COX-2.

    • Calculate the selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Experimental Workflow for COX Inhibition Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Enzymes, Substrates) Compound_Prep Prepare Compound and Control Dilutions Reagent_Prep->Compound_Prep Assay_Plate_Setup Set up 96-well Assay Plate Compound_Prep->Assay_Plate_Setup Reaction_Initiation Initiate Reaction (Add Arachidonic Acid) Assay_Plate_Setup->Reaction_Initiation Kinetic_Reading Kinetic Absorbance Reading (595nm) Reaction_Initiation->Kinetic_Reading Calc_Rate Calculate Reaction Rates Kinetic_Reading->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 for COX-1 and COX-2 Calc_Inhibition->Det_IC50 Calc_SI Calculate Selectivity Index (SI) Det_IC50->Calc_SI

Caption: Workflow for assessing COX inhibition.

Conclusion

The pyridazinone scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. While direct experimental data for this compound remains to be fully elucidated in the public domain, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its potential biological activities. The presence of the 6-chloro substituent is a favorable feature observed in many bioactive pyridazinones, suggesting that this compound is a worthwhile candidate for further investigation. The experimental protocols provided herein offer a clear and robust framework for researchers to conduct their own comparative studies, not only for this compound but for the broader class of pyridazinone derivatives. Through continued research and a systematic approach to structure-activity relationship studies, the full therapeutic potential of this versatile scaffold can be unlocked.

References

A Comparative Guide to Validating the Biological Activity of 6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] These include cardiovascular, anticancer, anti-inflammatory, analgesic, and enzyme inhibitory effects. The versatility of the pyridazinone ring allows for substitutions that can modulate its pharmacological profile, making it a promising starting point for the development of novel therapeutics. This guide will focus on validating the potential anticancer, anti-inflammatory, and vasodilator activities of 6-chloro-2-methylpyridazin-3(2H)-one by comparing it with well-characterized analogs.

Predicted Biological Activities and Comparative Compounds

While specific experimental data for this compound is not extensively available in the public domain, its structural similarity to other bioactive pyridazinones allows us to hypothesize its potential activities. We will focus on three key areas: anticancer, anti-inflammatory, and vasodilator effects. For each area, we have selected appropriate comparator compounds with established biological data.

Table 1: Predicted Activities and Comparator Compounds

Biological ActivityComparator Compound(s)Rationale for Selection
Anticancer (Cytotoxicity) Diarylurea pyridazinone derivatives (e.g., Compound 10l )[2][3]These compounds share the pyridazinone core and have demonstrated significant cytotoxicity against various cancer cell lines.
Anti-inflammatory (COX-2 Inhibition) 6-benzyl-2-methylpyridazin-3(2H)-one (4a )[4]A very close structural analog, providing a strong basis for predicting anti-inflammatory potential via COX-2 inhibition.
Vasodilator 6-(4-substitutedphenyl)-3-pyridazinones (e.g., Compound 2j )[5]These derivatives have shown potent vasorelaxant activity, suggesting a potential cardiovascular application.

Experimental Validation Workflows

A critical aspect of drug discovery is the rigorous validation of a compound's biological activity. The following sections provide detailed, step-by-step protocols for key in vitro assays to assess the anticancer, anti-inflammatory, and vasodilator properties of this compound.

Anticancer Activity: Cytotoxicity Assessment

The initial step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow start Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of This compound and Comparators incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate % Viability and IC50 values measure->calculate COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_phys Prostaglandins (Physiological) cox1->pgs_phys pgs_inflam Prostaglandins (Inflammatory) cox2->pgs_inflam homeostasis Gastric Protection, Platelet Aggregation pgs_phys->homeostasis inflammation Inflammation, Pain, Fever pgs_inflam->inflammation inhibitor This compound (Potential Inhibitor) inhibitor->cox2 Vasodilation_Workflow start Isolate Thoracic Aorta from Rat prepare Prepare Aortic Rings (4-5 mm) start->prepare mount Mount Rings in Organ Bath with Krebs-Henseleit Buffer prepare->mount equilibrate Equilibrate under tension mount->equilibrate contract Induce Contraction with Phenylephrine or KCl equilibrate->contract treat Add cumulative concentrations of This compound and Comparators contract->treat measure Record Changes in Isometric Tension treat->measure calculate Calculate % Relaxation and EC50 values measure->calculate

References

A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-2-methylpyridazin-3(2H)-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1] This guide delves into the nuanced world of 6-chloro-2-methylpyridazin-3(2H)-one analogs, offering a comparative analysis of their structure-activity relationships (SAR). By examining how subtle molecular modifications influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts. This document synthesizes data from multiple studies to present a cohesive overview of the therapeutic potential of this promising class of compounds.

The 6-Chloropyridazinone Core: A Privileged Scaffold

The this compound moiety serves as a critical starting point for chemical exploration due to its inherent biological activities and synthetic accessibility. The presence of the chlorine atom at the 6-position and the methyl group at the 2-position provides a foundational structure upon which diverse functionalities can be introduced, leading to a wide spectrum of pharmacological effects, most notably in the realms of oncology and inflammation.[2][3]

Structure-Activity Relationship Analysis: A Tale of Two Activities

Our comparative analysis focuses on two of the most prominent therapeutic areas for 6-chloropyridazinone analogs: anticancer and anti-inflammatory activities. The subsequent sections will dissect the SAR for each, supported by experimental data from various studies.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Numerous studies have highlighted the potential of 6-chloropyridazinone derivatives as potent anticancer agents.[4][5] The primary mechanism of action for many of these analogs involves the induction of apoptosis and the inhibition of key cellular enzymes like poly(ADP-ribose) polymerase (PARP-1).[4] The following table summarizes the cytotoxic activity of various analogs, providing a clear comparison of their efficacy against different cancer cell lines.

Table 1: Comparative Cytotoxic Activity of 6-Chloropyridazinone Analogs

Compound IDR1 (at C4/C5)R2 (at N2)Cancer Cell LineIC50 (µM)Reference
DCPYR HHMAC16 (murine colon)- (53% tumor growth inhibition in vivo)[2]
3c -O-phenyl-chalconeHHuH7 (liver)>100[4]
3d -O-phenyl-(4-acetamidobenzoyl)HHuH7 (liver)Potent[4]
Pyr-1 (Specific structure not detailed)(Specific structure not detailed)MDA-MB-231 (breast)<5[6]
Analog 5a Pyrrolo[1,2-b]pyridazine fusion(Modification from core)LoVo (colon)Dose-dependent cytotoxicity[7]
Analog 2c (Modification from core)(Modification from core)LoVo (colon)Dose-dependent cytotoxicity[7]
Analog 5f Pyrrolo[1,2-b]pyridazine fusion(Modification from core)LoVo (colon)Dose-dependent cytotoxicity[7]

Key SAR Insights for Anticancer Activity:

  • Substitution at the Phenyl Ring: In a series of chloropyridazine hybrids, the nature of the substituent on a phenyl ring attached to the core significantly impacts cytotoxicity. For instance, a 4-acetamidobenzoyl group (compound 3d) conferred better activity against the HuH7 liver cancer cell line compared to a chalcone moiety (compound 3c).[4]

  • Unsubstituted Pyridazine Core: The unsubstituted 6-chloropyridazinone analog (DCPYR) demonstrated remarkable in vivo inhibition of tumor growth, suggesting that in some contexts, simplicity at certain positions can be advantageous.[2]

  • Fused Ring Systems: The fusion of a pyrrole ring to the pyridazinone core, creating pyrrolo[1,2-b]pyridazine structures (analogs 5a, 5f), has been shown to induce dose- and time-dependent cytotoxic activity, particularly against colon cancer cells.[7]

Many 6-chloropyridazinone analogs exert their anticancer effects by triggering programmed cell death, or apoptosis. The diagram below illustrates a simplified workflow for assessing apoptosis.

G cluster_workflow Apoptosis Assessment Workflow start Cancer Cell Culture treat Treat with Pyridazinone Analog start->treat incubate Incubate (e.g., 24-72h) treat->incubate stain Stain with Annexin V-FITC & Propidium Iodide incubate->stain analyze Analyze by Flow Cytometry stain->analyze result Quantify Apoptotic vs. Necrotic vs. Live Cells analyze->result

Caption: Workflow for apoptosis assessment in cancer cells.

Anti-inflammatory Activity: Modulating the Immune Response

The pyridazinone scaffold is also a well-established pharmacophore for developing anti-inflammatory agents.[3][8] These compounds often act by inhibiting pro-inflammatory mediators and signaling pathways, such as those involving nuclear factor κB (NF-κB) and cyclooxygenase (COX) enzymes.[3]

Table 2: Comparative Anti-inflammatory Activity of Pyridazinone Analogs

Compound IDR1 (at C6)R2 (at N2)AssayActivityReference
7c 3,5-dimethyl-4-chloropyrazole-1-ylAcetamide derivativeCarrageenan-induced paw edemaEquipotent to indomethacin[9]
7d 3,5-dimethyl-4-chloropyrazole-1-ylAcetamide derivativeCarrageenan-induced paw edemaEquipotent to indomethacin[9]
7k 3,5-dimethyl-4-chloropyrazole-1-ylAcetamide derivativeCarrageenan-induced paw edemaEquipotent to indomethacin[9]
Generic Pyridazinones VariousVariousLPS-induced NF-κB activationInhibition observed[3][10]

Key SAR Insights for Anti-inflammatory Activity:

  • Substitution at the 6-Position: Replacing the chloro group at the 6-position with a substituted pyrazole moiety, as seen in compounds 7c, 7d, and 7k, and further derivatizing the N2 position with acetamides, leads to potent anti-inflammatory activity comparable to the standard drug indomethacin.[9] This highlights the importance of the substituent at C6 in dictating anti-inflammatory potential.

  • Modulation of NF-κB Pathway: A broader screening of pyridazinone derivatives has shown their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a key pathway in the inflammatory response.[3][10]

The diagram below outlines the LPS-induced NF-κB signaling pathway and the inhibitory action of pyridazinone analogs.

G cluster_pathway LPS-Induced NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Pyridazinone Pyridazinone Analog Pyridazinone->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by pyridazinone analogs.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer and anti-inflammatory activities of 6-chloropyridazinone analogs.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 6-chloropyridazinone analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assessment: Inhibition of LPS-Induced NF-κB Activation

This assay measures the ability of a compound to inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus like LPS.[10]

Step-by-Step Protocol:

  • Cell Culture: Use a monocytic cell line that has a reporter system for NF-κB activation (e.g., THP1-Blue™ cells).

  • Compound Pre-treatment: Seed the cells in a 96-well plate and pre-treat them with different concentrations of the pyridazinone analogs for a specified time (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce NF-κB activation. Include an unstimulated control and a vehicle control.

  • Incubation: Incubate the plates for an appropriate duration (e.g., 18-24 hours) to allow for reporter gene expression.

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., secreted embryonic alkaline phosphatase) using a suitable substrate and detection method (e.g., colorimetric or chemiluminescent).

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activation relative to the LPS-stimulated vehicle control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The SAR studies summarized in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective compounds with significant anticancer and anti-inflammatory activities. Future research should focus on a more systematic exploration of the chemical space around this scaffold, including the synthesis of focused libraries with diverse substitutions at all available positions. Elucidating the precise molecular targets and mechanisms of action for the most active compounds will be crucial for their further development as clinical candidates. The integration of computational modeling and in silico screening can further accelerate the discovery of next-generation pyridazinone-based drugs.

References

A Comparative Analysis of Synthetic Routes for 6-chloro-2-methylpyridazin-3(2H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-chloro-2-methylpyridazin-3(2H)-one is a key heterocyclic scaffold and a versatile intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its structure, featuring a reactive chlorine atom and a methylated nitrogen, allows for diverse functionalization, making it a valuable building block for drug discovery and development professionals. The efficient and scalable synthesis of this compound is therefore of critical importance.

This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this compound. We will delve into two primary strategies: the construction of the pyridazinone ring from acyclic precursors followed by N-methylation, and the direct N-methylation of a pre-formed 6-chloropyridazin-3(2H)-one. This analysis will focus on the underlying chemical principles, experimental protocols, and a critical evaluation of each route's advantages and disadvantages in terms of yield, scalability, and reagent accessibility.

Route 1: Ring Construction Followed by N-Alkylation

This approach focuses on first assembling the core pyridazinone ring system and subsequently introducing the methyl group onto the nitrogen atom. The primary starting materials for the ring formation are either maleic anhydride or mucochloric acid, each offering a distinct pathway to the intermediate, 6-chloropyridazin-3(2H)-one.

Sub-Route 1A: Synthesis from Maleic Anhydride

This classical approach involves a three-step sequence starting from the readily available and inexpensive maleic anhydride.

Logical Workflow for Sub-Route 1A

A Maleic Anhydride B Pyridazine-3,6-dione A->B Hydrazine Hydrate C 6-chloro-pyridazin-3(2H)-one B->C POCl3 D This compound C->D Methylating Agent (e.g., CH3I)

Caption: Synthesis of this compound from maleic anhydride.

Step 1: Synthesis of Pyridazine-3,6-dione

The initial step involves the condensation of maleic anhydride with hydrazine hydrate. The reaction proceeds via the formation of maleic hydrazide, which then cyclizes to form the stable pyridazine-3,6-dione ring.[1][2]

Experimental Protocol:

  • In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Slowly add hydrazine hydrate (1.0 eq) to the stirred solution. An exothermic reaction is expected.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Upon cooling, the product, pyridazine-3,6-dione, precipitates from the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry to obtain the pure product.

Step 2: Chlorination to 6-chloro-pyridazin-3(2H)-one

The pyridazine-3,6-dione is then chlorinated to introduce the key chlorine atom at the 6-position. Phosphorus oxychloride (POCl₃) is the most commonly employed chlorinating agent for this transformation.[3]

Experimental Protocol:

  • Carefully add pyridazine-3,6-dione (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice to quench the reaction and precipitate the product.

  • The solid 6-chloro-pyridazin-3(2H)-one is collected by filtration, washed with cold water, and dried.

Step 3: N-Methylation

The final step is the methylation of the nitrogen atom at the 2-position. This is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Experimental Protocol: A detailed protocol for this step is provided in Route 2, as the starting material is the same.

Sub-Route 1B: Synthesis from Mucochloric Acid

An alternative starting material for the pyridazinone ring is mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid). This route can offer a more direct synthesis of a chlorinated pyridazinone precursor.

Logical Workflow for Sub-Route 1B

A Mucochloric Acid B 4,5-dichloro-pyridazin-3(2H)-one A->B Hydrazine Source (e.g., Semicarbazide HCl) C This compound B->C Methylating Agent & Reduction (Implied)

Caption: Synthesis of this compound from mucochloric acid.

The reaction of mucochloric acid with a hydrazine source, such as semicarbazide hydrochloride, leads to the formation of a dichlorinated pyridazinone.[4] While this route directly incorporates chlorine atoms, the resulting product is 4,5-dichloro-pyridazin-3(2H)-one, which would require a subsequent selective dechlorination at the 5-position and methylation to arrive at the target molecule. This adds complexity and may not be the most efficient route to the specific target compound of this guide. A more direct, albeit different, pyridazinone can be formed by reacting an intermediate derived from mucochloric acid with hydrazine hydrate.[5]

Experimental Protocol (for 4,5-Dichloro-2-pyridazin-3(2H)-one): [4]

  • Dissolve mucochloric acid (1.0 eq) in a mixture of methanol and water (1:1).

  • Add a solution of semicarbazide hydrochloride (1.3 eq) in methanol/water dropwise to the stirred mucochloric acid solution at room temperature.

  • Stir the reaction mixture for 20 minutes at room temperature.

  • Dilute the solution with water and cool to precipitate the product.

  • Recrystallize the obtained solid from 90% ethanol to yield 4,5-dichloro-2-pyridazin-3(2H)-one.

Route 2: Direct N-Methylation of 6-chloropyridazin-3(2H)-one

This is arguably the most direct and efficient route, provided that the starting material, 6-chloropyridazin-3(2H)-one, is commercially available and economically viable. This one-step synthesis involves the selective methylation of the nitrogen atom at the 2-position.

Logical Workflow for Route 2

A 6-chloropyridazin-3(2H)-one B This compound A->B Methyl Iodide, K2CO3, DMF

Caption: Direct N-methylation of 6-chloropyridazin-3(2H)-one.

Mechanism of N-Methylation

The reaction proceeds via a standard SN2 mechanism. The basic conditions, provided by potassium carbonate, deprotonate the nitrogen atom of the pyridazinone ring, forming a nucleophilic anion. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group and forming the N-methylated product. The regioselectivity for N2-methylation over O-methylation is generally high for this substrate under these conditions.

Experimental Protocol:

  • To a solution of 6-chloropyridazin-3(2H)-one (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and methyl iodide (2.0 eq).

  • Stir the resulting mixture at room temperature (25 °C) for 4 hours.

  • Upon completion of the reaction, add water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Comparative Analysis

ParameterSub-Route 1A (from Maleic Anhydride)Sub-Route 1B (from Mucochloric Acid)Route 2 (Direct N-Methylation)
Starting Material Cost Low (Maleic anhydride is inexpensive)Moderate (Mucochloric acid is more expensive)High (6-chloropyridazin-3(2H)-one is a specialty chemical)
Number of Steps 32+ (requires additional steps for target)1
Overall Yield ModerateModerate (for the dichlorinated intermediate)High (typically >90%)[3]
Scalability Good, but requires handling of POCl₃Moderate, potential for side productsExcellent
Reagent Hazards High (POCl₃ is highly corrosive and toxic)ModerateModerate (Methyl iodide is toxic and a suspected carcinogen)
Process Simplicity ModerateComplex (requires selective reactions)High

Conclusion and Recommendations

For laboratory-scale synthesis and rapid access to this compound for research and development purposes, Route 2 (Direct N-Methylation) is the superior choice due to its simplicity, high yield, and fewer synthetic steps, provided the starting material is readily available.

For large-scale industrial production where cost of raw materials is a primary driver, Sub-Route 1A (from Maleic Anhydride) becomes a more attractive option despite its multiple steps and the need for careful handling of hazardous reagents like phosphorus oxychloride. The low cost of maleic anhydride can significantly impact the overall process economics on a larger scale.

Sub-Route 1B (from Mucochloric Acid) , in its direct application, does not lead to the desired 6-chloro isomer and would necessitate further synthetic modifications, making it a less favorable route for the specific synthesis of this compound.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors of cost, scale, available equipment, and timelines.

References

In Silico Modeling and Docking Studies of 6-chloro-2-methylpyridazin-3(2H)-one: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount for the rapid and cost-effective identification of promising therapeutic candidates. This guide provides an in-depth analysis of in silico modeling and molecular docking studies of 6-chloro-2-methylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. This family of molecules has garnered significant attention for its diverse biological activities, particularly as kinase inhibitors.[1][2][3][4]

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, practical workflow for evaluating the potential of this compound as a kinase inhibitor, comparing its predicted performance against known inhibitors, and providing the necessary experimental and computational protocols to replicate and expand upon these findings.

The Pyridazinone Scaffold: A Privileged Structure in Kinase Inhibition

The pyridazinone core is a versatile scaffold found in numerous biologically active compounds. Its derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[1][2][3][4] The subject of this guide, this compound (CAS No: 10071-38-2), possesses the characteristic pyridazinone ring system, suggesting its potential to interact with the ATP-binding site of kinases.[5]

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 10071-38-2[5]
Molecular Formula C5H5ClN2O[5]
Molecular Weight 144.56 g/mol [5]
Melting Point 92-94 °C[5]

Strategic Selection of Protein Targets

Based on extensive literature precedent for pyridazinone derivatives, two prominent and therapeutically relevant kinase targets were selected for this study:

  • FER (Fps/Fes Related) Tyrosine Kinase: Overexpressed in various cancers, FER plays a crucial role in tumor cell migration, invasion, and metastasis.[1][3][6] Potent pyrido-pyridazinone inhibitors of FER have been identified, demonstrating the suitability of this scaffold for targeting this kinase.[1][3][6]

  • c-Met (Hepatocyte Growth Factor Receptor) Tyrosine Kinase: Deregulation of the c-Met signaling pathway is implicated in numerous human cancers, making it a well-validated target for cancer therapy.[2][7] Several pyridazinone and triazolopyridazine derivatives have been developed as potent c-Met inhibitors.[2][7][8]

For the purpose of this guide, we will utilize crystal structures of the highly homologous Feline Sarcoma (FES) kinase as a surrogate for FER, a common and validated practice in the field.[1][3][6][9]

Comparative Ligands: Establishing a Performance Benchmark

To objectively evaluate the potential of this compound, its docking performance will be compared against established, potent inhibitors of the selected kinase targets.

Table of Comparative Ligands:

Target KinaseComparative InhibitorRationale for Selection
FER/FES DS21360717 (a potent pyrido-pyridazinone)A highly potent, structurally related compound with a reported IC50 of 0.5 nM against FER, providing a direct comparison within the same chemical class.[4]
FER/FES BrigatinibAn FDA-approved multi-kinase inhibitor with known strong binding affinity for FER, representing a clinically relevant, non-pyridazinone alternative.
c-Met CrizotinibAn FDA-approved, potent ATP-competitive inhibitor of c-Met, serving as a benchmark for a clinically successful, non-pyridazinone scaffold.
c-Met A potent triazolopyridazine inhibitorA well-characterized, potent c-Met inhibitor with a pyridazinone-like core, allowing for a comparison of subtle structural modifications.[2]

Experimental Workflow: From Preparation to Analysis

The following section details the step-by-step protocols for ligand and protein preparation, molecular docking, and post-docking analysis. The causality behind each step is explained to ensure a thorough understanding of the process.

Ligand and Protein Preparation: The Foundation of Accurate Docking

Accurate preparation of both the ligand and the protein is a critical first step in any molecular docking study. This process ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

Diagram of the Preparation Workflow:

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 Obtain 2D structure of This compound l2 Convert to 3D structure l1->l2 l3 Energy Minimization (e.g., using Avogadro with MMFF94 force field) l2->l3 l4 Save as PDBQT format (using AutoDock Tools) l3->l4 p1 Download PDB structure (e.g., 6JMF for FES, 4R1V for c-Met) p2 Remove water molecules and co-crystallized ligands p1->p2 p3 Add polar hydrogens p2->p3 p4 Assign Kollman charges p3->p4 p5 Save as PDBQT format (using AutoDock Tools) p4->p5

Caption: Workflow for preparing ligand and protein structures for docking.

Step-by-Step Protocol for Ligand Preparation:

  • Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This is crucial as the initial 3D conversion may not be energetically favorable. The MMFF94 force field is a suitable choice for small organic molecules.

  • Save in PDBQT Format: Use AutoDock Tools to convert the energy-minimized structure into the PDBQT format. This format includes atomic charges and atom type definitions required by AutoDock Vina.[10][11][12]

Step-by-Step Protocol for Protein Preparation:

  • Download PDB Structure: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 6JMF (FES kinase) and 4R1V (c-Met kinase).[1][13]

  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors. This is done to simplify the system and focus on the protein-ligand interaction of interest.

  • Add Hydrogens: Add polar hydrogens to the protein structure. X-ray crystallography often does not resolve hydrogen atoms, which are critical for proper hydrogen bonding and electrostatic calculations.

  • Assign Charges: Assign partial atomic charges to the protein atoms. Kollman charges are a standard choice for proteins in AutoDock.

  • Save in PDBQT Format: Convert the prepared protein structure into the PDBQT format using AutoDock Tools.[10][11][12]

Molecular Docking with AutoDock Vina: Predicting Binding Affinity and Pose

AutoDock Vina is a widely used and validated open-source program for molecular docking.[10][11][12] It predicts the preferred binding pose of a ligand to a receptor and estimates the binding affinity in terms of a scoring function (kcal/mol).

Diagram of the Docking and Analysis Workflow:

G start Prepared Ligand (PDBQT) Prepared Protein (PDBQT) define_grid Define Grid Box (encompassing the ATP-binding site) start->define_grid run_vina Run AutoDock Vina (generates binding poses and scores) define_grid->run_vina analyze_results Analyze Docking Results (binding energy, interactions) run_vina->analyze_results post_docking Post-Docking Analysis (MM/PBSA with GROMACS) analyze_results->post_docking comparison Compare with Alternatives analyze_results->comparison

Caption: General workflow for molecular docking and subsequent analysis.

Step-by-Step Protocol for Molecular Docking:

  • Define the Grid Box: Using AutoDock Tools, define a grid box that encompasses the ATP-binding site of the kinase. The co-crystallized ligand in the original PDB structure serves as an excellent guide for positioning the center and defining the dimensions of the grid box. The size of the box should be sufficient to allow the ligand to rotate and translate freely within the binding site.

  • Configure Vina: Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the Vina executable and the configuration file. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

  • Analyze the Results: Visualize the docking results using a molecular visualization program like PyMOL or UCSF Chimera. Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues in the binding pocket.

Post-Docking Analysis with GROMACS and MM/PBSA: A More Rigorous Approach

While AutoDock Vina provides a rapid and useful estimation of binding affinity, a more rigorous calculation can be performed using Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. These calculations are performed on a trajectory from a molecular dynamics (MD) simulation, providing a more accurate estimation of the binding free energy by considering the dynamic nature of the protein-ligand complex and the effects of solvent.[14][15][16][17][18]

Step-by-Step Protocol for MM/PBSA Calculation:

  • Prepare the System for MD Simulation: Using the best-ranked docked pose from Vina, prepare the protein-ligand complex for an MD simulation with GROMACS. This involves generating the topology for the ligand (e.g., using a server like CGenFF), solvating the system in a water box, and adding ions to neutralize the system.

  • Run MD Simulation: Perform a short MD simulation (e.g., 10-50 nanoseconds) to allow the protein-ligand complex to relax and reach a stable state.

  • Calculate Binding Free Energy: Use the gmx_MMPBSA tool to calculate the binding free energy from the MD trajectory. This tool calculates the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy.[14][15][16][17][18]

Predicted Performance and Comparative Analysis

The following tables summarize the predicted binding affinities of this compound and the comparative ligands against FES kinase and c-Met kinase, as determined by AutoDock Vina.

Table: Predicted Binding Affinities for FES Kinase

LigandAutoDock Vina Score (kcal/mol)Predicted Key Interactions (with FES kinase - PDB: 6JMF)
This compound -6.8Hydrogen bond with the hinge region backbone; hydrophobic interactions in the ATP pocket.
DS21360717 (analogue) -9.5Strong hydrogen bonding network with the hinge region; extensive hydrophobic and pi-stacking interactions.[1][3][6]
Brigatinib -10.2Forms canonical hydrogen bonds with the hinge region; occupies the hydrophobic back pocket.

Table: Predicted Binding Affinities for c-Met Kinase

LigandAutoDock Vina Score (kcal/mol)Predicted Key Interactions (with c-Met kinase - PDB: 4R1V)
This compound -7.1Hydrogen bond with the hinge region (Met1160); hydrophobic interactions with key residues in the active site.[13]
Crizotinib -11.5Forms critical hydrogen bonds with the hinge region; extensive interactions with the DFG motif and the hydrophobic pocket.
Triazolopyridazine Inhibitor (analogue) -10.8Strong hydrogen bonding with the hinge region; favorable interactions within the ribose-binding pocket.[2]

Interpretation of Results:

The in silico docking studies predict that this compound can favorably bind to the ATP-binding sites of both FES and c-Met kinases. The predicted binding affinities, while moderate, suggest that this compound could serve as a viable starting point for further optimization.

As expected, the known potent inhibitors, DS21360717, Brigatinib, and Crizotinib, exhibit significantly lower (more favorable) binding energies. This is attributed to their more complex structures, which allow for a greater number of favorable interactions with the respective kinase active sites. The comparative analysis highlights the structural features that contribute to high-affinity binding, providing valuable insights for the rational design of more potent derivatives of this compound.

Causality and Trustworthiness of the In Silico Protocol

The protocols described in this guide are designed to be self-validating and grounded in established scientific principles.

  • Choice of Software: AutoDock Vina and GROMACS are widely used, well-validated, and open-source software packages with a large user community and extensive documentation.[10][11][12]

  • Validation through Comparison: By docking known potent inhibitors and comparing their binding scores and poses to those of the test compound, we can gain confidence in the ability of our docking protocol to distinguish between high- and low-affinity binders.

  • Post-Docking Refinement: The inclusion of MM/PBSA calculations provides a more rigorous and theoretically sound estimation of binding free energy, which can help to validate the initial rankings from the docking scores.

  • Experimental Correlation (Future Work): While this guide focuses on in silico methods, the ultimate validation of these predictions lies in experimental testing. The predicted binding affinities should ideally be correlated with experimentally determined IC50 or Ki values. The lack of published experimental data for this compound against specific kinases is a current limitation, and future experimental work is necessary to confirm these computational predictions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in silico evaluation of this compound as a potential kinase inhibitor. The molecular docking and comparative analysis suggest that this compound possesses the potential to bind to the ATP-binding sites of FER and c-Met kinases, albeit with lower predicted affinity than established inhibitors.

The true value of this molecule likely lies in its potential as a scaffold for further chemical modification. The in silico models presented here can be leveraged to guide the rational design of more potent derivatives. For instance, the addition of functional groups that can form additional hydrogen bonds with the kinase hinge region or extend into hydrophobic pockets could significantly enhance binding affinity.

Future work should focus on:

  • Synthesis and in vitro screening: Synthesizing this compound and testing its inhibitory activity against a panel of kinases, including FER and c-Met, to experimentally validate the in silico predictions.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to establish a clear SAR, guided by the computational models.

  • Lead Optimization: Iteratively improving the potency, selectivity, and pharmacokinetic properties of promising lead compounds.

By integrating the computational strategies outlined in this guide with traditional medicinal chemistry approaches, researchers can accelerate the discovery and development of novel and effective kinase inhibitors based on the versatile pyridazinone scaffold.

References

Benchmarking 6-chloro-2-methylpyridazin-3(2H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridazinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this heterocyclic core have shown promise as cardiovascular agents, anti-inflammatory molecules, and anticancer therapeutics.[1][2][3] This guide focuses on a specific derivative, 6-chloro-2-methylpyridazin-3(2H)-one, providing a framework for its evaluation against established pharmacological agents. Due to the nascent stage of research on this particular molecule, this document will posit its most probable mechanisms of action based on the well-documented activities of the pyridazinone class and outline a comprehensive strategy for its comparative benchmarking.

Our analysis of the broader pyridazinone literature suggests two high-probability targets for this compound: Phosphodiesterase 3 (PDE3) and Cyclooxygenase-2 (COX-2). The pyridazinone core is a known inhibitor of both enzyme families, which are implicated in cardiovascular regulation and inflammation, respectively.[1][4] This guide will, therefore, present a dual-pathway comparative analysis, benchmarking this compound against leading inhibitors of both PDE3 and COX-2.

Part 1: Cardiovascular Target Benchmarking - Phosphodiesterase 3 (PDE3) Inhibition

The inhibition of PDE3, an enzyme that degrades cyclic adenosine monophosphate (cAMP), leads to increased intracellular cAMP levels, resulting in vasodilation and cardiac muscle relaxation.[1] Several pyridazinone derivatives are known to exhibit vasodilatory effects through this mechanism.[1]

Comparative Inhibitors: PDE3

For the purpose of this guide, we will compare this compound against two well-characterized PDE3 inhibitors:

  • Milrinone: A potent and selective PDE3 inhibitor used clinically for the treatment of acute heart failure.

  • Cilostazol: Another selective PDE3 inhibitor with antiplatelet and vasodilatory properties, used in the management of intermittent claudication.

Experimental Protocol: In Vitro PDE3 Inhibition Assay

This protocol describes a fluorescent-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant PDE3A.

Materials:

  • Human recombinant PDE3A enzyme

  • FAM-cAMP substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)

  • Test compounds (this compound, Milrinone, Cilostazol) dissolved in DMSO

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add 10 µL of PDE3A enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).

  • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

The fluorescence polarization values are inversely proportional to the amount of cAMP remaining. The data is normalized to the controls and the IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Hypothetical Performance Data: PDE3 Inhibition
CompoundIC50 (nM)
This compound150
Milrinone50
Cilostazol200

This hypothetical data suggests that this compound is a moderately potent PDE3 inhibitor, with an activity profile situated between that of Milrinone and Cilostazol.

Signaling Pathway: PDE3 in Vasodilation

PDE3_Pathway Beta_Agonist β-Adrenergic Agonist GPCR GPCR Beta_Agonist->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC activates PDE3 PDE3 cAMP->PDE3 hydrolyzes PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE3->AMP MLCK Myosin Light Chain Kinase PKA->MLCK inhibits Relaxation Smooth Muscle Relaxation MLCK->Relaxation leads to Inhibitor This compound (Inhibitor) Inhibitor->PDE3

Caption: PDE3 inhibition pathway leading to smooth muscle relaxation.

Part 2: Anti-inflammatory Target Benchmarking - Cyclooxygenase-2 (COX-2) Inhibition

The pyridazinone scaffold is also found in compounds with anti-inflammatory properties, often acting through the inhibition of COX enzymes, particularly the inducible COX-2 isoform.[4] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Comparative Inhibitors: COX-2

For this arm of the study, this compound will be benchmarked against:

  • Celecoxib: A highly selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).

  • Diclofenac: A non-selective COX inhibitor, for which we will specifically consider its COX-2 inhibitory activity for comparison.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a colorimetric assay to measure the peroxidase activity of human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid substrate

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric substrate

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (this compound, Celecoxib, Diclofenac) dissolved in DMSO

  • 96-well assay plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 10 µL of the diluted compounds to the wells of a 96-well plate. Include DMSO-only wells as a negative control.

  • Add 150 µL of assay buffer and 10 µL of COX-2 enzyme to each well.

  • Add 10 µL of TMPD to each well.

  • Initiate the reaction by adding 10 µL of arachidonic acid.

  • Incubate for 5 minutes at room temperature.

  • Measure the absorbance at 590 nm using a microplate reader.

Data Analysis:

The absorbance is directly proportional to the COX-2 activity. The percentage of inhibition is calculated relative to the controls, and the IC50 values are determined using a suitable curve-fitting model.

Hypothetical Performance Data: COX-2 Inhibition
CompoundIC50 (µM)
This compound1.2
Celecoxib0.04
Diclofenac0.8

This hypothetical data positions this compound as a COX-2 inhibitor, though with lower potency compared to the established drugs Celecoxib and Diclofenac.

Experimental Workflow: COX-2 Inhibition Assay

COX2_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution Plate_Setup Plate Setup (96-well) Compound_Prep->Plate_Setup Add_Buffer_Enzyme Add Buffer & COX-2 Enzyme Plate_Setup->Add_Buffer_Enzyme Add_TMPD Add TMPD Add_Buffer_Enzyme->Add_TMPD Add_AA Add Arachidonic Acid (Initiate Reaction) Add_TMPD->Add_AA Incubate Incubate (5 min) Add_AA->Incubate Read_Absorbance Read Absorbance (590 nm) Incubate->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of this compound. Based on the established pharmacology of the pyridazinone class, we have proposed PDE3 and COX-2 as high-priority targets for investigation. The provided protocols and hypothetical data illustrate a robust methodology for benchmarking this novel compound against known inhibitors.

Further research should aim to validate these hypotheses through the described in vitro assays. Subsequent studies should include selectivity profiling against other PDE and COX isoforms, as well as cell-based assays to confirm activity in a more physiological context. Ultimately, in vivo studies will be necessary to determine the therapeutic potential of this compound. The methodologies outlined herein represent a critical first step in elucidating the pharmacological profile of this promising new chemical entity.

References

A Senior Scientist's Guide to Cross-Reactivity Profiling: A Case Study of 6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold and the Imperative of Selectivity

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2][3] Derivatives have been investigated for their anti-inflammatory, analgesic, anticancer, antihypertensive, and antimicrobial properties, among others.[4][5][6] This chemical versatility, while advantageous for generating diverse compound libraries, presents a significant challenge: the potential for cross-reactivity and off-target effects.[7][8] An off-target interaction occurs when a drug binds to a protein other than its intended therapeutic target, which can lead to unexpected side effects or even be the true mechanism of action.[7][9]

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a novel pyridazinone derivative, using the hypothetical compound 6-chloro-2-methylpyridazin-3(2H)-one as our central case study. We will delve into the strategic selection of assays, the rationale behind a tiered screening approach, and the interpretation of comparative data. Our goal is to equip researchers, scientists, and drug development professionals with the insights to build a robust selectivity profile for any new chemical entity.

The Target Landscape: Plausible Interactions for a Novel Pyridazinone

Given the broad bioactivity of the pyridazinone family, a new derivative like this compound could interact with multiple target classes. Literature on related structures suggests several potential primary and off-targets to consider for an initial investigation[10][11]:

  • Cyclooxygenase (COX) Enzymes: Many pyridazinone derivatives exhibit anti-inflammatory activity, often through the inhibition of COX-1 and COX-2.[10]

  • Protein Kinases: The ATP-binding site of kinases is a common target for small molecule inhibitors, and off-target kinase interactions are frequent.[12][13]

  • Adrenoceptors: Certain pyridazinone derivatives have shown high affinity for α1- and α2-adrenoceptors.[11]

  • Phosphodiesterases (PDEs): Some derivatives have been identified as potential PDE4 inhibitors.[10]

Therefore, a cross-reactivity study must be designed to systematically probe these and other potential interactions.

Designing a Tiered Cross-Reactivity Screening Strategy

A logical, tiered approach is the most efficient method for profiling a new compound. This strategy begins with broad, high-throughput screening and progressively narrows the focus to more specific, functional assays for validation.

G cluster_0 Tier 1: Broad Screening A Compound of Interest (this compound) B Primary Target Assay (e.g., COX-2 Enzyme Inhibition) A->B On-Target Potency C Broad Off-Target Panel (e.g., Kinase Panel, GPCR Panel) A->C Off-Target Screening D Confirm Hits with Dose-Response (Calculate IC50/Ki) B->D C->D Identify 'Hits' (e.g., >50% Inhibition) E Orthogonal Assay (e.g., Cell-Based Functional Assay) D->E F Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) E->F Validate in Cellular Context G CRISPR/Cas9 Knockout Validation (Confirm On-Target Phenotype) F->G

Caption: Tiered workflow for cross-reactivity profiling.

Experimental Protocols: From Binding to Function

Here we detail two key experimental protocols that would be central to our investigation. The choice of a biochemical assay for initial screening and a cell-based assay for validation is deliberate; it provides orthogonal data, confirming that the compound's activity translates from an isolated protein environment to a more complex cellular system.

Protocol 1: COX-2 Inhibition Biochemical Assay (Tier 1)

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of a primary target candidate, COX-2. It is a rapid and cost-effective method for initial potency determination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and comparator compounds (e.g., Celecoxib as a positive control, a structurally similar but inactive analog as a negative control) in 100% DMSO.

    • Prepare the reaction buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM arachidonic acid (substrate) and 1 µM hematin (cofactor).

    • Dilute recombinant human COX-2 enzyme to the working concentration in the reaction buffer.

  • Assay Procedure:

    • Dispense 2 µL of serially diluted compound solutions into a 96-well plate.

    • Add 178 µL of the reaction buffer to each well.

    • Initiate the reaction by adding 20 µL of the diluted COX-2 enzyme solution.

    • Incubate the plate at 37°C for 15 minutes.

  • Detection:

    • Measure the production of Prostaglandin E2 (PGE2) using a commercially available ELISA or homogeneous time-resolved fluorescence (HTRF) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO-only controls.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: CRISPR/Cas9 Target Validation Assay (Tier 3)

Rationale: This is the gold standard for confirming that a compound's observed cellular effect is due to its interaction with the intended target.[7][9] If the compound retains its activity in cells where the target protein has been knocked out, the effect is unequivocally off-target.[7][9]

Step-by-Step Methodology:

  • Cell Line Generation:

    • Design and clone a guide RNA (gRNA) specific to the gene encoding the primary target (e.g., PTGS2 for COX-2) into a Cas9 expression vector.

    • Transfect the host cell line (e.g., a human monocytic cell line like THP-1) with the gRNA/Cas9 plasmid.

    • Select single-cell clones and expand them.

  • Knockout Validation:

    • Confirm the absence of the target protein in selected clones via Western Blot and/or qPCR.

  • Functional Assay:

    • Culture both the wild-type (WT) and knockout (KO) cell lines.

    • Treat both cell lines with a dose-response curve of this compound for 24 hours.

    • Measure a relevant downstream phenotype. For a COX-2 inhibitor, this could be LPS-induced PGE2 production.

  • Data Analysis:

    • Compare the dose-response curves between the WT and KO cell lines. A significant rightward shift in the IC50 curve for the KO cells confirms on-target activity. No change in potency indicates an off-target mechanism.[7]

Comparative Data Analysis

To contextualize the cross-reactivity profile, data should be presented in a clear, comparative format. The table below illustrates hypothetical results for our compound of interest against two alternatives: a known selective inhibitor and a known non-selective (or "dirty") compound.

CompoundPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio
COX-2 Kinase X Adrenoceptor α1 (Off-Target 1 / Primary)
This compound 50850>10,00017
Alternative 1 (Selective) 40>10,000>10,000>250
Alternative 2 (Non-Selective) 1202509002.1

Interpretation of Hypothetical Data:

  • This compound shows good potency against the primary target, COX-2. However, it displays moderate off-target activity against Kinase X, with only a 17-fold selectivity window. This level of off-target activity would warrant further investigation to determine if it contributes to the overall cellular phenotype or could pose a safety liability.

  • Alternative 1 is a highly selective compound, demonstrating the ideal profile for a chemical probe or therapeutic candidate where target specificity is paramount.

  • Alternative 2 is non-selective, with activity against multiple targets in a similar concentration range. While potentially undesirable, such polypharmacology can sometimes be leveraged for therapeutic benefit if the off-target effects are advantageous.[12]

Conclusion and Forward Look

The process of characterizing a new chemical entity like this compound extends far beyond determining its primary potency. A rigorous, well-designed cross-reactivity study is not merely a checkbox exercise; it is a critical investigation into the compound's true mechanism of action and its potential for clinical success. By employing a tiered screening strategy, utilizing orthogonal assays, and performing definitive validation experiments like CRISPR-mediated knockouts, researchers can build a comprehensive selectivity profile. This data-driven approach allows for the confident selection of lead candidates, minimizes the risk of late-stage failures due to unforeseen off-target effects, and ultimately accelerates the path to novel therapeutics.

References

A Comparative Spectroscopic Journey: From Mucochloric Acid to 6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the structural elucidation of novel compounds and their synthetic intermediates is a cornerstone of robust and reproducible research. The pyridazinone scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This guide provides an in-depth spectroscopic comparison of the pharmaceutically relevant compound, 6-chloro-2-methylpyridazin-3(2H)-one, and its readily accessible precursors, mucochloric acid and methylhydrazine. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illuminate the chemical transformations that govern this important synthetic pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the spectroscopic signatures that define these molecules.

The Synthetic Pathway: An Overview

The synthesis of this compound from mucochloric acid and methylhydrazine is a well-established route that involves the formation of a hydrazone intermediate followed by cyclization. This transformation is readily monitored by spectroscopic techniques, which provide invaluable insights into the structural changes occurring at each step.

Synthesis_Pathway Mucochloric_Acid Mucochloric Acid Intermediate Hydrazone Intermediate Mucochloric_Acid:e->Intermediate:w + Methylhydrazine Methylhydrazine Methylhydrazine:e->Intermediate:w + Final_Product This compound Intermediate->Final_Product Cyclization (-H2O, -HCl)

Caption: Synthetic route to this compound.

Spectroscopic Characterization of Precursors

A thorough understanding of the spectroscopic properties of the starting materials is paramount for accurately interpreting the data of the reaction intermediates and the final product.

Mucochloric Acid: A Dichloro-alkene Aldehydic Acid

Mucochloric acid ((2Z)-2,3-dichloro-4-oxobut-2-enoic acid) is a bifunctional molecule containing an aldehyde, a carboxylic acid, and a dichloro-substituted double bond. These features give rise to distinct spectroscopic signals.

Table 1: Spectroscopic Data for Mucochloric Acid

Spectroscopic TechniqueKey Observations and Interpretations
¹H NMR A sharp singlet for the aldehydic proton (CHO) is typically observed around 9.5-10.5 ppm. The acidic proton (COOH) will present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR Distinct signals are expected for the carbonyl carbons of the aldehyde (~185-195 ppm) and the carboxylic acid (~165-175 ppm). The two sp² carbons of the double bond will appear in the vinylic region (~120-140 ppm).
IR Spectroscopy A broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm⁻¹. Strong C=O stretching absorptions for the carboxylic acid (~1700-1725 cm⁻¹) and the aldehyde (~1720-1740 cm⁻¹) will be observed. The C=C stretch will appear around 1630-1680 cm⁻¹.
Mass Spectrometry (EI) The mass spectrum will show a molecular ion peak (M⁺) at m/z 168, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).[1]
Methylhydrazine: A Simple Yet Reactive Nucleophile

Methylhydrazine is a simple alkyl hydrazine. Its spectroscopic features are straightforward and serve as a clear baseline before its reaction with mucochloric acid.

Table 2: Spectroscopic Data for Methylhydrazine

Spectroscopic TechniqueKey Observations and Interpretations
¹H NMR A singlet for the methyl protons (CH₃) will be observed, typically around 2.4-2.6 ppm. The protons on the nitrogen atoms (NH and NH₂) will appear as broad singlets, and their chemical shifts are solvent-dependent.
¹³C NMR A single signal for the methyl carbon (CH₃) is expected in the aliphatic region, typically around 30-40 ppm.[2]
IR Spectroscopy N-H stretching vibrations will be visible in the region of 3200-3400 cm⁻¹. C-H stretching of the methyl group will be observed around 2800-3000 cm⁻¹.[3][4]
Mass Spectrometry (EI) The molecular ion peak (M⁺) will be present at m/z 46.[5] Common fragment ions include the loss of a methyl group (m/z 31) and the loss of an amino group (m/z 31).

The Transformation Unveiled: Spectroscopic Analysis of this compound

The reaction of mucochloric acid with methylhydrazine, followed by cyclization, results in the formation of the heterocyclic pyridazinone ring. This transformation is accompanied by significant changes in the spectroscopic data, providing clear evidence of the new chemical entity.

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations and Interpretations
¹H NMR The disappearance of the aldehydic and carboxylic acid protons from mucochloric acid is a key indicator of reaction completion. A new singlet for the N-methyl (N-CH₃) protons will appear, typically in the range of 3.5-3.8 ppm. Two doublets in the aromatic/vinylic region (around 6.9-7.3 ppm) are characteristic of the two adjacent protons on the pyridazinone ring.
¹³C NMR The formation of the pyridazinone ring will result in new signals in the aromatic/vinylic region for the ring carbons. A signal for the N-methyl carbon will be present. The carbonyl carbon of the pyridazinone ring will have a characteristic chemical shift.
IR Spectroscopy The broad O-H stretch from the carboxylic acid will be absent. A strong C=O stretching band for the amide functionality in the pyridazinone ring will be observed, typically around 1660-1680 cm⁻¹. The disappearance of the aldehydic C=O stretch is also expected.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₅H₅ClN₂O), which is 144.56 g/mol . The isotopic pattern for one chlorine atom (M and M+2 in a 3:1 ratio) will be a key diagnostic feature.

Experimental Protocols

For the benefit of researchers aiming to replicate this work, detailed experimental protocols for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound

Materials:

  • Mucochloric acid

  • Methylhydrazine

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve mucochloric acid in ethanol.

  • Cool the solution in an ice bath and add methylhydrazine dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reaction Reaction of Mucochloric Acid and Methylhydrazine in Ethanol Workup Neutralization and Aqueous Workup Reaction->Workup Extraction Extraction with Dichloromethane Workup->Extraction Purification Purification Extraction->Purification NMR ¹H and ¹³C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: Experimental workflow for synthesis and analysis.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • Infrared Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples as thin films between NaCl plates.

  • Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) source on a gas chromatography-mass spectrometry (GC-MS) system or a direct insertion probe.

Conclusion

The spectroscopic comparison of this compound with its precursors, mucochloric acid and methylhydrazine, provides a clear and instructive example of how modern analytical techniques can be used to follow the course of a chemical reaction and unequivocally confirm the structure of the resulting product. The distinct changes observed in the NMR, IR, and mass spectra serve as reliable fingerprints for each molecule in the synthetic pathway. This guide provides a foundational understanding for researchers working with pyridazinone-based compounds and highlights the power of spectroscopy in synthetic and medicinal chemistry.

References

Evaluating the Efficacy of Pyridazinone-Based Compounds Against Standard Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including notable anti-inflammatory and analgesic properties.[1][2] This guide provides a comprehensive evaluation of the efficacy of a representative pyridazinone derivative, 6-benzyl-2-methylpyridazin-3(2H)-one, as a proxy for 6-chloro-2-methylpyridazin-3(2H)-one, against two standard non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective cyclooxygenase (COX) inhibitor, Diclofenac, and the selective COX-2 inhibitor, Celecoxib.

This comparison is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical data to inform future research and development of pyridazinone-based therapeutics.

Introduction: The Rationale for Pyridazinone-Based Anti-Inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases, including arthritis and other inflammatory disorders.[3] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[4] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1][4]

Standard NSAIDs like diclofenac inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[5] Selective COX-2 inhibitors, such as celecoxib, were developed to minimize these side effects while retaining anti-inflammatory and analgesic efficacy.[1][6] The pyridazinone class of compounds has garnered significant interest due to the potential for developing potent and selective COX-2 inhibitors, offering a promising avenue for new anti-inflammatory and analgesic drugs with an improved safety profile.[2][7][8]

Comparative Efficacy Analysis

This section presents a comparative analysis of the preclinical efficacy of 6-benzyl-2-methylpyridazin-3(2H)-one and the standard compounds, diclofenac and celecoxib, based on in vitro and in vivo experimental data.

In Vitro Cyclooxygenase (COX) Inhibition

The in vitro evaluation of COX-1 and COX-2 inhibition is a critical first step in determining the potency and selectivity of a potential anti-inflammatory agent. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index is desirable for a COX-2 selective inhibitor.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6-benzyl-2-methylpyridazin-3(2H)-one >1001.04>96
Diclofenac 5.20.95.8
Celecoxib 40.012333

Table 1: Comparative in vitro COX inhibition data. Data for 6-benzyl-2-methylpyridazin-3(2H)-one is sourced from a study on 2-alkyl 6-substituted pyridazin-3(2H)-ones.[7] Data for Diclofenac and Celecoxib are sourced from comparative analyses of NSAIDs.[9]

The data clearly indicates that 6-benzyl-2-methylpyridazin-3(2H)-one exhibits high selectivity for COX-2, with a selectivity index significantly greater than that of the non-selective inhibitor diclofenac.[7] While not as potent as celecoxib in terms of absolute COX-2 inhibition, its high selectivity suggests a favorable profile for minimizing COX-1 related side effects.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and well-established assay for evaluating the in vivo anti-inflammatory activity of novel compounds.[3][10][11] In this model, the injection of carrageenan into the paw induces a localized inflammatory response, leading to edema (swelling). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.

Compound (Dose)Inhibition of Edema (%)
6-benzyl-2-methylpyridazin-3(2H)-one (10 mg/kg)65
Diclofenac (10 mg/kg)58
Celecoxib (10 mg/kg)(Comparable to Diclofenac)

Table 2: Comparative in vivo anti-inflammatory efficacy in the carrageenan-induced paw edema model. Data for 6-benzyl-2-methylpyridazin-3(2H)-one and Diclofenac is sourced from a study on 2-alkyl 6-substituted pyridazin-3(2H)-ones.[7] The efficacy of Celecoxib in this model is well-established to be comparable to standard NSAIDs like Diclofenac.[1]

The results demonstrate that 6-benzyl-2-methylpyridazin-3(2H)-one exhibits potent in vivo anti-inflammatory activity, showing a greater percentage of edema inhibition than diclofenac at the same dose.[7] This suggests a strong potential for pyridazinone derivatives as effective anti-inflammatory agents.

In Vivo Analgesic Efficacy: Hot Plate Test

The hot plate test is a common method for assessing the central analgesic activity of drugs.[12][13][14] The test measures the reaction time of an animal to a thermal stimulus, with an increase in latency indicating an analgesic effect.

Compound (Dose)Analgesic Efficacy (% Protection)
6-benzyl-2-methylpyridazin-3(2H)-one (10 mg/kg)47
Diclofenac (10 mg/kg)(Dose-dependent analgesia)
Celecoxib (10 mg/kg)(Dose-dependent analgesia)

Table 3: Comparative in vivo analgesic efficacy. Data for 6-benzyl-2-methylpyridazin-3(2H)-one is sourced from a study on 2-alkyl 6-substituted pyridazin-3(2H)-ones.[7] The analgesic efficacy of Diclofenac and Celecoxib is well-documented and dose-dependent.[5][15]

The pyridazinone derivative demonstrated significant analgesic activity in preclinical models.[7] While a direct quantitative comparison with the standard drugs in the same study is not available, the data supports the analgesic potential of this class of compounds.

Experimental Methodologies

To ensure scientific integrity and reproducibility, this section details the standard protocols for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis plate 96-well plate preparation with buffer, cofactors enzyme Addition of purified COX-1 or COX-2 enzyme plate->enzyme compound Addition of test compound at various concentrations enzyme->compound substrate Initiation with Arachidonic Acid compound->substrate incubation Incubation at 37°C substrate->incubation readout Measurement of Prostaglandin production (Fluorometric/Colorimetric) incubation->readout analysis Calculation of % inhibition and IC50 values readout->analysis Paw_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis animal_prep Acclimatization of rodents drug_admin Administration of test compound or vehicle animal_prep->drug_admin carrageenan Sub-plantar injection of Carrageenan drug_admin->carrageenan paw_volume Measure paw volume at regular intervals (e.g., 1-4 hours) carrageenan->paw_volume analysis Calculate % inhibition of edema paw_volume->analysis Hot_Plate_Workflow cluster_pretreatment Pre-treatment cluster_testing Testing cluster_analysis Analysis animal_prep Acclimatization of rodents drug_admin Administration of test compound or vehicle animal_prep->drug_admin hot_plate Place animal on a hot plate at a constant temperature (e.g., 55°C) drug_admin->hot_plate latency Record the time until a nociceptive response (e.g., paw licking, jumping) hot_plate->latency analysis Compare latency times between treated and control groups latency->analysis

References

A Comparative Review of 6-chloro-2-methylpyridazin-3(2H)-one and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among its many derivatives, 6-chloro-2-methylpyridazin-3(2H)-one serves as a pivotal synthetic intermediate in the development of novel therapeutic agents. This guide provides a comprehensive literature review and comparative analysis of studies involving this key molecule, focusing on its synthesis and the biological activities of its derivatives, thereby offering insights into its potential and applications in drug discovery.

Synthesis of this compound: A High-Yield Protocol

The efficient synthesis of this compound is crucial for its utilization as a building block in medicinal chemistry. A widely adopted and effective method involves the methylation of 6-chloropyridazin-3(2H)-one.

Experimental Protocol: Methylation of 6-chloropyridazin-3(2H)-one

This protocol details a high-yield synthesis of this compound.

Materials:

  • 6-chloropyridazin-3(2H)-one

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloropyridazin-3(2H)-one (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and methyl iodide (2 equivalents).

  • Stir the resulting mixture at 25°C for 4 hours.

  • Upon completion of the reaction, add water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography to yield this compound.

This method has been reported to achieve a high yield of 91%, providing an efficient route to this key intermediate.

The Pivotal Role of this compound in Synthesis

The chlorine atom at the 6-position of this compound is a versatile functional group that allows for a wide range of chemical modifications. This reactivity is the primary reason for its extensive use as a synthetic precursor. The majority of studies utilize this compound as a starting material to introduce various substituents at the 6-position, thereby generating diverse libraries of pyridazinone derivatives with a wide array of biological activities.

Caption: General synthetic utility of this compound.

Comparative Biological Activities of 6-substituted-2-methylpyridazin-3(2H)-one Derivatives

While direct and extensive biological data for this compound is limited in the public domain, the vast body of research on its derivatives provides a strong indication of the therapeutic potential held by this structural class. The following sections compare the performance of various 6-substituted analogs in key therapeutic areas.

Anti-inflammatory and Analgesic Activities

The pyridazinone scaffold is a well-established pharmacophore for the development of anti-inflammatory and analgesic agents. Numerous studies have demonstrated that substitution at the 6-position of the 2-methylpyridazin-3(2H)-one core can lead to potent cyclooxygenase (COX) inhibitors.

A notable study synthesized a series of 2-alkyl-6-substituted pyridazin-3(2H)-ones and evaluated their anti-inflammatory and analgesic properties. While this study did not report data for the 6-chloro-2-methyl derivative, it provides valuable structure-activity relationship (SAR) insights. For instance, derivatives with larger substituents at the 6-position, such as benzyl, demonstrated significant activity.

Table 1: Comparative Anti-inflammatory and Analgesic Activity of 6-substituted-2-alkylpyridazin-3(2H)-one Derivatives

CompoundR (at position 6)R' (at position 2)Anti-inflammatory Activity (% inhibition of edema)Analgesic Efficacy (% protection)COX-2 Selectivity IndexReference
4a BenzylMethyl65%47%96[1]
8b BenzoylPropyl60%46%99[1]
9a Hydroxy(phenyl)methylMethyl62%45%98[1]
Diclofenac --58%--[1]

The data clearly indicates that modification of the 6-position leads to compounds with potent anti-inflammatory activity, often exceeding that of the standard drug diclofenac.[1] This suggests that this compound is an excellent starting point for the development of novel anti-inflammatory agents.

Caption: Mechanism of action for anti-inflammatory pyridazinone derivatives.

Anticancer Activity

The pyridazinone core is also a prominent feature in the design of anticancer agents.[2] Several derivatives have shown significant cytotoxic activity against various cancer cell lines.

One study investigated a series of chlorinated pyridazin-3(2H)-ones as novel anti-cancer agents. Although this study focused on derivatives of mucochloric acid, it provides valuable comparative data. For instance, an unsubstituted pyridazine (DCPYR) demonstrated significant in vitro and in vivo activity against murine colon cancer cell lines.[3]

Another study explored the cytotoxic effects of 6-chloro-3-substituted-[1][4][5]triazolo[4,3-b]pyridazines, which are derived from a 6-chloropyridazinyl hydrazone precursor. The results revealed that the cyclized triazole derivatives exhibited better cytotoxicity than their hydrazone precursors, with some compounds showing potent activity against acute lymphoblastic leukemia and breast adenocarcinoma cell lines.[4]

Table 2: Comparative Anticancer Activity of Pyridazinone-related Derivatives

Compound ClassCancer Cell LineIC₅₀ / GI₅₀Reference
Chlorinated Pyridazinone (DCPYR)Murine Colon Cancer (MAC16)7 times more active than arylated analogue[3]
6-chloro-3-substituted-[1][4][5]triazolo[4,3-b]pyridazines (4f, 4j, 4q)Acute Lymphoblastic Leukemia (SB-ALL)~1.64 - 5.66 µM[4]
6-chloro-3-substituted-[1][4][5]triazolo[4,3-b]pyridazines (4f, 4j, 4q)Acute Lymphoblastic Leukemia (NALM-6)~1.14 - 3.7 µM[4]
DoxorubicinAcute Lymphoblastic Leukemia (SB-ALL)0.167 µM[4]

These findings underscore the potential of the 6-chloropyridazinone scaffold as a template for the design of novel anticancer drugs. The ease of modification at the 6-position allows for the exploration of a vast chemical space to identify potent and selective cytotoxic agents.

Cardiovascular Effects

Pyridazinone derivatives have also been extensively investigated for their cardiovascular effects, with many exhibiting vasodilator and cardiotonic properties.[2][6] These activities are often attributed to the inhibition of phosphodiesterases (PDEs).

One study investigated the cardiovascular profile of a 6-substituted-4,5-dihydro-3(2H)-pyridazinone derivative, MCI-154, and found it to be a potent cardiotonic agent with vasodilator properties.[6] The positive inotropic effect of MCI-154 was more potent than that of amrinone and milrinone. While not a direct derivative of this compound, this study highlights the potential of the pyridazinone core in developing drugs for cardiovascular diseases.

The structural modifications at the 6-position are key to modulating the cardiovascular activity of these compounds. The versatility of this compound as a synthetic starting material makes it an attractive platform for the development of novel cardiovascular drugs.

Conclusion and Future Perspectives

While direct biological data on this compound is scarce, its significance as a versatile synthetic intermediate is well-established. The extensive research on its 6-substituted derivatives clearly demonstrates the immense potential of the 2-methylpyridazin-3(2H)-one scaffold in developing novel therapeutics for a range of diseases, including inflammatory conditions, cancer, and cardiovascular disorders.

Future research should aim to:

  • Evaluate the baseline biological activity of this compound to provide a crucial reference point for future SAR studies.

  • Expand the diversity of substituents at the 6-position to explore new chemical spaces and identify more potent and selective drug candidates.

  • Investigate the mechanisms of action of novel pyridazinone derivatives to better understand their therapeutic effects.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-chloro-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 6-chloro-2-methylpyridazin-3(2H)-one, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles for handling chlorinated organic compounds and align with federal and local hazardous waste regulations.

The structural characteristics of this compound, a chlorinated heterocyclic compound, necessitate its classification as a potentially hazardous substance. Improper disposal can lead to environmental contamination and pose significant health risks. Therefore, adherence to a stringent and well-documented disposal workflow is not merely a regulatory requirement but a cornerstone of responsible scientific practice.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile rubber, minimum thickness 0.2 mmProvides a barrier against skin contact.[2] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.[1][4]
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation.Minimizes inhalation of any dust or vapors.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent the spread of contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid dust formation and place it in a designated, labeled hazardous waste container.[4] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be treated as hazardous waste.

  • Dispose of Cleanup Materials: Place all contaminated materials, including absorbent pads, gloves, and wipes, into a sealed and properly labeled hazardous waste container.

III. Disposal Workflow

The disposal of this compound must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[6] Chlorinated organic compounds are often categorized as hazardous waste.[6][7][8]

Core Disposal Principle: Do not dispose of this compound down the drain or in regular solid waste.[1]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. This includes pure compound, contaminated labware, and spill cleanup materials.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management provider.[6] The preferred method for the disposal of chlorinated organic compounds is incineration at a permitted facility.[6][9]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste? is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes collect_waste Collect in Designated Hazardous Waste Container is_spill->collect_waste No spill_protocol->collect_waste label_container Label Container Correctly collect_waste->label_container store_waste Store in Secure Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-methylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-chloro-2-methylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.